(S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651734 | |
| Record name | tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309962-63-8 | |
| Record name | tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate chemical properties
An In-depth Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Executive Summary: this compound is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a versatile synthetic building block, it incorporates a piperidine scaffold, a common motif in neurologically active compounds, and a Boc-protected secondary amine, facilitating multi-step synthetic campaigns. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, characteristic reactivity, and applications for researchers and drug development professionals. It is designed to be a foundational resource, synthesizing technical data with practical, field-proven insights to empower its effective use in the laboratory.
Introduction: The Strategic Value of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a wide range of biological receptors. When incorporated into a chiral molecule such as this compound, it provides a stereochemically defined core for building complex and specific therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for controlled deprotection under specific acidic conditions, making it a highly valuable intermediate in the synthesis of novel pharmaceuticals.[1][2] This compound is particularly relevant for developing treatments for neurological disorders, where piperidine-containing molecules have a proven track record.[3]
Core Physicochemical and Structural Properties
This compound (CAS Number: 309962-63-8) is a bifunctional organic molecule featuring a secondary amine within the piperidine ring and a Boc-protected secondary amine at the C3-position.[4] This structure provides two distinct points for chemical modification, a key feature for its role as a synthetic intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | [4] |
| CAS Number | 309962-63-8 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| Boiling Point | 288 °C (Predicted) | [5] |
| Density | 1.01 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Storage Temperature | 2-8°C |[5] |
Spectroscopic Profile
While empirical spectroscopic data for this compound is not widely published, its structure allows for the prediction of key characteristic signals essential for its identification and quality control.
-
¹H-NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9H, which corresponds to the protons of the tert-butyl group. A singlet corresponding to the N-methyl group would appear around 2.7-2.9 ppm. The protons on the piperidine ring would present as a series of complex multiplets in the 1.5-3.5 ppm range. The proton on the piperidine nitrogen (NH) would likely appear as a broad singlet.
-
¹³C-NMR: Key signals would include the carbonyl carbon of the carbamate group at approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively. The N-methyl carbon would be visible around 30-35 ppm, with the piperidine ring carbons appearing in the 25-55 ppm range.
-
IR Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate functional group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry: The nominal mass of the molecule is 214.30. High-resolution mass spectrometry (HRMS) should confirm the exact mass of 214.1681, corresponding to the molecular formula C₁₁H₂₂N₂O₂.[4]
Synthesis and Manufacturing
A robust and scalable synthesis is critical for the utility of any chemical intermediate. While multiple routes can be envisioned, a practical approach involves the selective modification of a commercially available chiral precursor.
Retrosynthetic Analysis and Proposed Pathway
A logical synthetic strategy begins with a readily available chiral building block, (S)-3-aminopiperidine or its Boc-protected analogue. The key challenge is the selective N-methylation of the exocyclic amine without affecting the piperidine ring nitrogen. The following protocol outlines a plausible and efficient method starting from (S)-tert-butyl piperidin-3-ylcarbamate.
Recommended Experimental Protocol
Disclaimer: This protocol is a theoretical procedure based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: A strong, non-nucleophilic base is required to deprotonate the carbamate nitrogen, which is significantly less basic than the piperidine nitrogen, forming the corresponding anion.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete anion formation.
-
N-Methylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Causality Note: Methyl iodide is a potent electrophile that undergoes an Sₙ2 reaction with the carbamate anion to form the desired N-methylated product.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its two nitrogen centers. The piperidine nitrogen is a nucleophilic secondary amine, while the exocyclic nitrogen is protected as a stable carbamate.
Reactivity of the Piperidine Nitrogen
The secondary amine within the piperidine ring is nucleophilic and readily undergoes a variety of standard transformations:
-
N-Alkylation and N-Arylation: It can be alkylated or arylated using electrophiles such as alkyl halides or aryl halides (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.
-
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides provides the corresponding amides and sulfonamides, which are common functionalities in drug molecules.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction affords N-substituted derivatives, a powerful method for building molecular complexity.
Deprotection of the Carbamate Group
The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and mildly acidic environments. However, it can be efficiently cleaved under strongly acidic conditions.
-
Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) at room temperature cleanly removes the Boc group, liberating the secondary methylamine functionality. This unmasks a new reactive handle for further synthetic elaboration.
Applications in Drug Discovery
This compound is a high-value intermediate for synthesizing complex pharmaceutical targets. Its stereochemistry is pre-defined, avoiding costly chiral separations later in a synthetic sequence. It serves as a precursor for molecules where a methylamino-substituted piperidine is a key pharmacophore.[6] Its applications span several therapeutic areas, including but not limited to:
-
Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.[6]
-
IRAK4 Inhibitors: Targeting interleukin-1 receptor-associated kinase 4 for autoimmune diseases.[6]
-
CNS-Active Agents: The piperidine core is a well-established scaffold for targeting receptors in the central nervous system.[3]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on GHS classifications for this compound and related structures, appropriate precautions must be taken.[4]
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[4] |
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols. Avoid contact with skin, eyes, and clothing.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Recommended storage is at 2-8°C.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[9]
Conclusion
This compound is a strategically important chiral building block for modern drug discovery. Its defined stereochemistry, orthogonally reactive nitrogen centers, and the robust nature of the Boc protecting group provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. myuchem.com [myuchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-N-Boc-3-(methylamino)piperidine CAS#: 309962-63-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.ie [fishersci.ie]
- 9. kishida.co.jp [kishida.co.jp]
Foreword: The Significance of Chiral Piperidines in Modern Drug Discovery
An In-depth Technical Guide to the Structure Elucidation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its simple, six-membered heterocyclic structure allows for three-dimensional diversity, which is critical for molecular recognition and biological activity. When chirality is introduced, as in the case of this compound, the molecule gains the ability to interact with biological targets in a highly specific manner. This specificity can lead to enhanced potency, improved selectivity, and a better safety profile by minimizing off-target effects.[2]
This compound is a valuable chiral building block used in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[3][4] Its structure combines a stereochemically defined piperidine ring with a tert-butoxycarbonyl (Boc) protecting group. The Boc group offers stability during multi-step syntheses and can be removed under mild conditions.[5]
This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this key synthetic intermediate. We will delve into the causality behind the selection of analytical methods, interpret the resulting data, and present field-proven protocols to ensure the identity, purity, and stereochemical integrity of the compound.
Foundational Characterization: Molecular Identity
Before embarking on detailed structural analysis, the foundational properties of the molecule must be confirmed.
The core structure consists of a piperidine ring with a methylcarbamate group at the chiral C3 position. The carbamate nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine.[3][5]
Unraveling the Connectivity: A Spectroscopic Deep Dive
Spectroscopic techniques are the bedrock of structure elucidation. We employ a synergistic combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to map the molecular framework and confirm its mass.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry serves as the initial checkpoint to verify the molecular weight and gain insights into the molecule's stability and substructures. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.
Causality of Technique Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is then employed to provide an exact mass measurement, which serves as a powerful confirmation of the elemental composition, often to within 5 ppm accuracy.
The fragmentation pattern of Boc-protected amines under MS conditions is highly characteristic. The Boc group is thermally labile and prone to facile cleavage, which provides self-validating evidence of its presence.[8][9]
Expected Mass Spectrometry Data:
| m/z (Daltons) | Proposed Fragment | Interpretation |
| 215.1754 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight. |
| 159.1335 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. A classic fragmentation pathway.[10] |
| 115.1229 | [M - Boc + H]⁺ | Complete loss of the Boc group (C₅H₉O₂) to yield the protonated piperidine core. |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation, a hallmark fragment of the Boc group.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each carbon and hydrogen atom. For a molecule of this complexity, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an authoritative assignment.
Workflow for NMR-Based Structure Elucidation
Caption: NMR workflow for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides the first look at the hydrogen framework. The piperidine ring protons typically appear as a series of complex, overlapping multiplets due to complex spin-spin coupling and the chair conformation of the ring.[11]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The presence of the Boc group is easily confirmed by its characteristic signals.
Predicted ¹H and ¹³C NMR Data Summary:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~80.5 | HMBC to Boc C=O |
| Boc (C(CH₃)₃) | - | ~28.4 | HMBC to Boc quaternary C |
| Boc (C=O) | - | ~155.5 | HMBC from Boc -C(CH₃)₃ and N-CH₃ |
| N-CH₃ | ~2.80 (s, 3H) | ~34.0 | HMBC to C3 and Boc C=O |
| C3-H | ~3.50 (m, 1H) | ~58.0 | COSY to C2-H₂, C4-H₂; HSQC to C3 |
| Piperidine Ring | ~1.60-3.20 (m, 8H) | ~25-55 | Extensive COSY and HSQC correlations |
2D NMR for Unambiguous Assignment: While 1D NMR suggests the presence of the key functional groups, 2D NMR is essential to prove the connectivity.
-
COSY (Correlation Spectroscopy): This experiment maps the proton-proton coupling network. It will show clear correlations between adjacent protons in the piperidine ring (e.g., H2 ↔ H3 ↔ H4), confirming the integrity of the heterocyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links each proton to the carbon it is attached to, allowing for the definitive assignment of all CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations for Structural Validation
Caption: Key HMBC correlations confirming the placement of the carbamate group.
The crucial HMBC correlations are:
-
From the N-CH₃ protons to the carbamate carbonyl carbon (C=O).
-
From the N-CH₃ protons to the C3 carbon of the piperidine ring.
-
From the tert-butyl protons to the carbamate carbonyl carbon.
These three correlations definitively prove that the methyl and Boc groups are attached to the same nitrogen, and that this entire carbamate moiety is located at the C3 position of the piperidine ring.
Stereochemical Integrity: Confirming the '(S)' Configuration
Spectroscopic methods confirm the connectivity but not the absolute stereochemistry. For a chiral molecule intended for pharmaceutical use, verifying its enantiomeric purity is a non-negotiable step.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Technique Selection: Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H) is typically effective for this class of compounds.
-
Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is used. A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape for basic compounds like piperidines. A typical starting condition would be 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the carbamate has a weak chromophore).
-
-
Analysis: Inject a small volume (5-10 µL) of the sample. The (S)-enantiomer should elute as a single, sharp peak. To validate the method, a racemic (R/S) standard must be analyzed to confirm the separation of the two enantiomer peaks. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Optical Rotation
Measurement of specific rotation using a polarimeter provides supporting evidence of enantiopurity. A non-zero optical rotation confirms that the sample is not racemic. While it does not prove absolute configuration without comparison to a known standard, it serves as a rapid and crucial quality control check. The sign of the rotation (+ or -) is a characteristic physical property of the enantiomer.
Conclusion: A Self-Validating System for Structural Certainty
The structural elucidation of this compound is a process of assembling corroborating evidence from a suite of orthogonal analytical techniques. Mass spectrometry provides the initial mass confirmation and key fragmentation clues. A comprehensive set of 1D and 2D NMR experiments then builds the complete atomic connectivity map, piece by piece. Finally, chiral HPLC and polarimetry provide the ultimate proof of stereochemical identity and purity.
This rigorous, multi-faceted approach creates a self-validating system. Each piece of data supports the others, leading to an unambiguous and trustworthy structural assignment. For researchers and drug development professionals, this level of analytical certainty is paramount, ensuring that the chiral building blocks used to construct the next generation of therapeutics are of the highest possible quality and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. myuchem.com [myuchem.com]
- 6. (S)-1-Boc-3-(methylamino)piperidine 97 912368-73-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemical Intermediate: A Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
CAS Number: 309962-63-8
Introduction: The Strategic Importance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with high efficacy and specificity is paramount. Within this pursuit, the design and synthesis of chiral building blocks play a pivotal role. (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a seemingly unassuming molecule, represents a critical nexus in the development of sophisticated drug candidates. Its strategic importance lies in the stereochemically defined piperidine core, a privileged scaffold in numerous biologically active compounds, and the versatile Boc-protected amine functionality, which allows for controlled, sequential elaboration into complex molecular architectures.[1][2] This technical guide provides an in-depth exploration of this key intermediate, from its synthesis and characterization to its crucial role in the creation of next-generation therapeutics, particularly in the realms of inflammatory diseases and sleep disorders. For researchers and drug development professionals, a thorough understanding of this molecule's properties and applications is essential for unlocking its full potential in the quest for new medicines.
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. A summary of these key parameters is presented below.
| Property | Value | Source |
| CAS Number | 309962-63-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₂₂N₂O₂ | --INVALID-LINK--[] |
| Molecular Weight | 214.3 g/mol | --INVALID-LINK--[] |
| Appearance | Colorless to pale yellow liquid or semi-solid | --INVALID-LINK--[4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water | --INVALID-LINK--[4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | --INVALID-LINK--[5] |
Enantioselective Synthesis: A Multi-Step Journey from a Natural Precursor
The synthesis of enantiomerically pure this compound is a testament to the elegance of modern organic chemistry, often commencing from a readily available chiral starting material to ensure the desired stereochemistry in the final product. The following protocol details a robust, multi-step synthesis starting from the natural amino acid, L-glutamic acid.[6] This approach is favored for its reliable introduction of the (S)-chirality at the C3 position of the piperidine ring.
Synthesis Workflow from L-Glutamic Acid
Detailed Experimental Protocol
Step 1: (S)-Dimethyl 2-aminopentanedioate
-
Rationale: The initial step protects the carboxylic acid functionalities as methyl esters, preventing their interference in subsequent reactions and increasing the solubility of the compound in organic solvents. Thionyl chloride is a classic and effective reagent for this transformation.
-
Procedure: To a suspension of L-glutamic acid (1 equivalent) in methanol, slowly add thionyl chloride (2.2 equivalents) at 0°C. Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.[6] After completion, remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt, which is used in the next step without further purification.
Step 2: (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate
-
Rationale: The Boc group is introduced to protect the primary amine. This protecting group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, making it ideal for multi-step syntheses.[7]
-
Procedure: Dissolve the crude product from Step 1 in dichloromethane. At 0°C, add triethylamine (4 equivalents), followed by di-tert-butyl dicarbonate (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 6 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with 10% aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected diester.
Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate
-
Rationale: Both ester groups are reduced to primary alcohols using sodium borohydride, a mild and selective reducing agent. This diol is the precursor to the piperidine ring.
-
Procedure: To a solution of the N-Boc protected diester (1 equivalent) in methanol, add sodium borohydride (2.5 equivalents) portion-wise at room temperature. Stir for 2 hours. Carefully quench the reaction with 10% aqueous citric acid until the pH is between 5 and 6. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Step 4: (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate
-
Rationale: The primary hydroxyl groups are converted to tosylates, which are excellent leaving groups, to facilitate the subsequent intramolecular cyclization.
-
Procedure: To a solution of the diol (1 equivalent) in dichloromethane at 0°C, add triethylamine (5 equivalents), p-toluenesulfonyl chloride (3 equivalents), and a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for 1 hour.[6] Quench with 20% aqueous sodium bicarbonate and extract with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to yield the crude ditosylate, which is used immediately in the next step.
Step 5: this compound
-
Rationale: The final step involves a double nucleophilic substitution where methylamine acts as the nucleophile, displacing both tosylate groups to form the piperidine ring.
-
Procedure: The crude ditosylate is treated with an excess of methylamine. The reaction proceeds via an SN2 mechanism, leading to the formation of the desired this compound.[6]
Applications in Drug Discovery: A Gateway to Potent Therapeutics
The chiral piperidine scaffold is a cornerstone in the design of numerous pharmaceuticals due to its ability to confer favorable physicochemical and pharmacokinetic properties.[2] this compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and orexin receptors.
IRAK4 Inhibitors for Inflammatory Diseases
IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[8][9] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. The (S)-piperidin-3-yl moiety often serves as a crucial pharmacophore that can be further functionalized to interact with the hinge region or other key residues within the ATP-binding site of IRAK4, leading to potent inhibition of its kinase activity.[8]
Orexin Receptor Antagonists for Sleep Disorders
Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[10] Antagonists of these receptors have emerged as a novel class of therapeutics for the treatment of insomnia. The piperidine ring of intermediates like this compound can be incorporated into the core structure of these antagonists, where it often plays a role in orienting other functional groups for optimal interaction with the receptor binding pocket.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key diagnostic signals include the large singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm and the signals corresponding to the protons on the piperidine ring.[7] The methyl group attached to the nitrogen will also have a characteristic signal.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group and the carbons of the piperidine ring.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[12] The N-H stretch of the piperidine amine will also be present.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of the final product is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
-
Protocol Outline:
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®), is used.[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically employed.
-
Detection: UV detection is commonly used.
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. A pure sample of this compound will show a single major peak at the expected retention time.
-
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of stereocontrolled synthesis and a vital tool in the arsenal of medicinal chemists. Its robust synthesis from a natural chiral precursor, coupled with its versatile chemical handles, makes it an invaluable building block for the construction of complex and potent drug candidates. As our understanding of the molecular basis of disease deepens, the demand for such well-defined chiral scaffolds will only continue to grow, solidifying the importance of this compound in the future of drug discovery.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. Page loading... [wap.guidechem.com]
- 5. tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate molecular weight
An In-Depth Technical Guide to (S)-tert-Butyl Methyl(piperidin-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, with a specific focus on its molecular weight and structural attributes. It further explores established synthetic strategies, emphasizing stereochemical control, and discusses its critical applications as an intermediate in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to support advanced research and development programs.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 309962-63-8 , is a key chiral intermediate featuring a piperidine scaffold.[1][][3] The structure is characterized by a stereocenter at the C3 position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the exocyclic secondary amine. This Boc group is fundamental to its utility in multi-step synthesis; it provides stability and prevents unwanted side reactions, yet can be removed under specific acidic conditions, allowing for selective deprotection and further functionalization.[4][5]
The precise molecular characteristics of this compound are critical for stoichiometric calculations in synthesis and for analytical characterization. Its molecular formula is C11H22N2O2.[1][][6] Based on this, the molecular weight is calculated to be 214.30 g/mol .[1][7]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 214.30 g/mol | ChemScene, PubChem[1][7] |
| Molecular Formula | C11H22N2O2 | Fisher Scientific, PubChem[6][7] |
| Exact Mass | 214.168127949 Da | PubChem[7][8] |
| CAS Number | 309962-63-8 | ChemScene, PubChem[1][7] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[7] |
| LogP | 1.2 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Synonyms | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate, (S)-3-N-Boc-3-(methylamino)piperidine | PubChem, ChemScene[1][7] |
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern pharmaceutical development, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The (S)-enantiomer of tert-butyl methyl(piperidin-3-yl)carbamate serves as a crucial starting material for various therapeutic candidates.[5] General strategies often involve either asymmetric synthesis to establish the chiral center directly or the resolution of a racemic mixture.
One common approach involves the optical resolution of a racemic carbamate precursor using a chiral resolving agent, such as an optically active mandelic acid.[9] This process leverages the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[9] Subsequent liberation of the amine from the resolved salt yields the desired enantiomerically pure compound.
General Protocol: Optical Resolution of (±)-tert-Butyl Methyl(piperidin-3-yl)carbamate
This protocol is a representative workflow based on established chemical principles for resolving chiral amines.
-
Diastereomeric Salt Formation:
-
Dissolve racemic tert-butyl methyl(piperidin-3-yl)carbamate in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid, to the solution.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.[9]
-
-
Isolation of Diastereomer:
-
Collect the crystallized salt by filtration. The solid is expected to be enriched in the (S)-amine-(R)-acid salt.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The enantiomeric purity of the salt can be assessed using chiral HPLC at this stage.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous base (e.g., 10% sodium carbonate solution) and stir until the solid dissolves completely.[10] This neutralizes the mandelic acid and liberates the free amine into the organic layer.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent to maximize recovery.[10]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield this compound.
-
Caption: Workflow for the optical resolution of a racemic piperidine carbamate.
Applications in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system. This compound is a valuable building block for introducing this motif with precise stereochemical control.
Its utility is demonstrated in the synthesis of complex molecules such as orexin receptor antagonists and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[11] In these syntheses, the Boc-protected amine allows for regioselective modification at another site, typically the piperidine ring nitrogen. After the desired modifications are complete, the Boc group can be cleanly removed to reveal the secondary amine, which can then be used for further coupling reactions to complete the synthesis of the final active pharmaceutical ingredient (API). The carbamate functional group itself is a structural motif found in many therapeutic agents.[12]
Caption: Role as an intermediate in a multi-step API synthesis pathway.
Conclusion
This compound is more than a chemical compound defined by its molecular weight of 214.30 g/mol . It represents a crucial, high-value tool for medicinal chemists. Its defined stereochemistry, coupled with the versatile Boc protecting group, provides a reliable and efficient route to complex chiral molecules. Understanding its physicochemical properties, synthetic pathways, and strategic applications is essential for professionals engaged in the design and development of next-generation therapeutics. This guide provides a foundational framework for leveraging this important building block in research and pharmaceutical development.
References
- 1. chemscene.com [chemscene.com]
- 3. (S)-3-N-Boc-3-(Methylamino)piperidine | 309962-63-8 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. myuchem.com [myuchem.com]
- 6. (S)-(+)-1-Boc-3-(methylamino)piperidine, 96% | Fisher Scientific [fishersci.ca]
- 7. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 10. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-tert-Butyl Methyl(piperidin-3-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate, systematically named tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate according to IUPAC nomenclature, is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural features, comprising a piperidine scaffold, a chiral center, and a Boc-protected secondary amine, make it a valuable intermediate in the synthesis of complex molecular architectures for drug development. This guide provides a detailed overview of its chemical properties, a step-by-step synthesis protocol, comprehensive characterization data, and a discussion of its applications in the pharmaceutical industry.
Core Compound Profile
The fundamental properties of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | [1] |
| Synonyms | This compound, (S)-3-N-Boc-3-(methylamino)piperidine | [1] |
| CAS Number | 309962-63-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a representative and reliable synthetic route.
Synthesis Workflow
The synthesis involves the N-methylation of a Boc-protected aminopiperidine precursor. The choice of the Boc protecting group is strategic, as it allows for selective manipulation of other functional groups and can be removed under specific acidic conditions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-tert-Butyl piperidin-3-ylcarbamate
-
To a solution of (S)-3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol) is added triethylamine (2.2 eq) at 0 °C.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM (2 vol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl piperidin-3-ylcarbamate.
Causality: The use of a base like triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
Step 2: Synthesis of this compound
-
To a solution of (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (CH₃I, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
Causality: Sodium hydride is a strong base necessary to deprotonate the carbamate nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic methyl iodide. Anhydrous THF is used as a solvent to prevent the reaction of sodium hydride with water.
Purification Protocol
The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated under reduced pressure to afford the final compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.7 ppm), and the piperidine ring protons (multiplets, ~1.5-3.5 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the N-methyl carbon (~34 ppm), and the piperidine ring carbons (~25-55 ppm). The carbonyl carbon of the carbamate will appear at ~155 ppm. |
| IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H stretch (if any secondary amine is present as an impurity, ~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch of the carbamate group (~1680-1700 cm⁻¹). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 215.18. |
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Applications in Drug Discovery and Development
The this compound scaffold is a key building block in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a common feature in many drugs targeting the central nervous system, and the specific stereochemistry and substitution pattern of this intermediate allow for the precise construction of molecules with desired pharmacological activities.
While this specific intermediate is a valuable tool for medicinal chemists, it is important to note that structurally similar piperidine derivatives are key components in the synthesis of several marketed drugs. For instance, a related compound, tert-butyl-N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate, is a crucial intermediate in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[2][3] This highlights the importance of the substituted piperidine carbamate motif in the development of modern therapeutics.
The versatility of this compound allows for its use in the synthesis of a variety of potential drug candidates through further functionalization of the piperidine ring or deprotection of the Boc group followed by reaction at the secondary amine.
Conclusion
This compound is a valuable and versatile chiral building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The Boc-protected N-methyl-3-aminopiperidine scaffold provides a platform for the development of novel therapeutic agents. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers and drug development professionals working to design and synthesize the next generation of innovative medicines.
References
- 1. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
A Comprehensive Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding a Key Chiral Intermediate
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral piperidine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its structural features—a stereodefined center, a protected secondary amine, and a methylated carbamate—offer medicinal chemists a versatile scaffold for constructing molecules with precise three-dimensional architectures, often a prerequisite for potent and selective biological activity. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application in the development of novel therapeutics.
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and bioavailability.[1][2] The introduction of chirality into the piperidine ring further expands its utility, allowing for stereospecific interactions with biological targets.[2] This is particularly critical in the development of drugs targeting the central nervous system (CNS) and other complex biological systems where enantiomeric pairs of a compound can exhibit vastly different pharmacological and toxicological profiles.[3]
Nomenclature and Identification
A clear and unambiguous identification of chemical entities is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often encountered in chemical catalogs, patents, and the scientific literature.
| Identifier | Value | Source |
| CAS Number | 309962-63-8 | ChemScene[4] |
| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | BOC Sciences[5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | ChemScene[4] |
| Molecular Weight | 214.30 g/mol | ChemScene[4] |
| InChI Key | RTXNDTNDOHQMTI-VIFPVBQESA-N | Chiral Building Blocks[5] |
| SMILES | O=C(OC(C)(C)C)N(C)[C@@H]1CNCCC1 | ChemScene[4] |
| Synonyms | (S)-3-N-Boc-3-(methylamino)piperidine, (S)-3-(N-Boc-methylamino)piperidine | ChemScene[4], BOC Sciences[5] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. The tert-butoxycarbonyl (Boc) protecting group, in particular, influences its solubility and stability.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or semi-solid | Sigma-Aldrich |
| Storage Temperature | 4°C, under inert atmosphere | ChemScene[4] |
| Purity | ≥97% | ChemScene[4] |
Note: Specific physical properties such as boiling point and density are not consistently reported across suppliers and should be determined empirically for specific batches.
Synthesis and Stereochemical Control
A logical synthetic approach involves the N-methylation of the precursor, (S)-tert-butyl piperidin-3-ylcarbamate. This precursor can be synthesized from commercially available starting materials, with the chirality being introduced through resolution or asymmetric synthesis.
Inferred Synthetic Pathway
Caption: Inferred synthetic pathway to this compound.
Experimental Protocol: Synthesis of the Precursor, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate
While a detailed protocol for the target molecule is elusive, a procedure for a closely related and structurally similar precursor, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, has been published and provides valuable insight into the practical aspects of synthesizing chiral piperidines.[6] This procedure involves the chiral resolution of a racemic mixture.
Step 1: Formation of the Diastereomeric Salt [6]
-
Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol, 1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol, 1 equivalent) in dry methanol (100 mL).
-
Heat the mixture to reflux until a homogeneous solution is formed.
-
Cool the reaction mixture to room temperature and stir for 5-6 hours.
-
Filter the resulting white solid and wash with a minimal amount of anhydrous methanol.
-
Purify the crude product by recrystallization from methanol.
Step 2: Liberation of the Free Base [6]
-
Suspend the purified diastereomeric salt in distilled water (25 mL) and cool to 0°C.
-
Add a 10% sodium carbonate solution in batches until the reaction mixture is basic.
-
Continue stirring for 10 minutes.
-
Extract the aqueous mixture with ethyl acetate (5 x 50 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the target compound.
This method of classical resolution is a robust and scalable approach to obtaining enantiomerically pure amines and serves as a foundational technique in the synthesis of chiral building blocks.
Application in Drug Discovery: A Key Intermediate for Tofacitinib
This compound and its analogs are valuable intermediates in the synthesis of a number of pharmaceuticals. A prominent example is their potential role in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[1] The chemical structure of Tofacitinib features a chiral trisubstituted piperidine ring, making enantiomerically pure piperidine building blocks essential for its synthesis.
While patents for the synthesis of Tofacitinib often describe various routes and intermediates, the use of a protected 3-amino-4-methylpiperidine derivative is a common theme.[1][7][8] The (S)-configuration at the 3-position of the piperidine ring is crucial for the drug's biological activity. The N-methyl group and the Boc-protecting group on the amine allow for controlled, stepwise construction of the final drug molecule.
Caption: Conceptual workflow of utilizing a chiral piperidine intermediate in the synthesis of Tofacitinib.
The use of a pre-formed, enantiomerically pure building block like this compound offers several advantages in a complex synthesis:
-
Stereochemical Control: It ensures the desired stereochemistry in the final active pharmaceutical ingredient (API), avoiding the need for costly and often low-yielding chiral separations at later stages.
-
Synthetic Efficiency: It simplifies the overall synthetic route by providing a complex fragment in a stable, protected form, ready for coupling with other parts of the target molecule.
-
Versatility: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing orthogonal protection strategies in a multi-step synthesis.
Conclusion: An Indispensable Tool for Medicinal Chemists
This compound represents a prime example of a chiral building block that has become indispensable in modern drug discovery. Its well-defined stereochemistry and versatile protecting group strategy empower medicinal chemists to construct complex, three-dimensional molecules with a high degree of precision. As the demand for more potent and selective drugs continues to grow, the importance of such chiral intermediates in streamlining the synthesis of new chemical entities is certain to increase. This guide has provided a foundational understanding of this key molecule, highlighting its identity, synthesis, and critical role in the development of important therapeutics like Tofacitinib.
References
- 1. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 309962-63-8 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 7. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 8. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate safety and handling
An In-depth Technical Guide to the Safe Handling of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 309962-63-8) is a chiral piperidine derivative commonly utilized as a building block in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a Boc-protected amine, a feature that imparts specific chemical properties influencing its reactivity, stability, and, consequently, the necessary safety protocols for its handling.[2] This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, grounded in available safety data and established best practices for laboratory research. It is intended to empower researchers to work safely and effectively with this versatile synthetic intermediate.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not fully available, GHS classifications from supplier data provide a clear directive for cautious handling.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation. [3]
-
H318/H319: Causes serious eye damage/irritation. [3]
-
H335: May cause respiratory irritation. [3]
-
H302: Harmful if swallowed.
These classifications necessitate a proactive approach to exposure minimization. The causality is rooted in the chemical nature of the compound. The piperidine nitrogen is basic, and the overall molecule can act as an irritant upon contact with mucous membranes and skin. The potential for respiratory irritation is linked to the possibility of inhaling fine dust or aerosols.
Field-Proven Insight: Assume that any novel or sparsely studied chemical intermediate is potentially more hazardous than the available data suggests. The absence of comprehensive data should not be interpreted as an absence of risk. All handling procedures should be based on the principle of As Low As Reasonably Practicable (ALARP) exposure.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | White to off-white solid or liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound should be conducted in a properly functioning chemical fume hood.[4] This is the primary defense against respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, such as large-scale reactions or quenching, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Latex gloves offer insufficient protection against many organic chemicals and should be avoided.[5] Gloves should be inspected for pinholes or tears before each use and changed immediately upon contamination.
-
Lab Coat: A flame-resistant lab coat should be worn at all times, with sleeves fully extended.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or during a large-scale spill cleanup where aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Safe Handling and Storage Protocols
Chemical Compatibility
Understanding the chemical reactivity of the Boc-protecting group is key to preventing hazardous situations.
-
Incompatible Materials:
-
Strong Acids: The tert-butoxycarbonyl (Boc) group is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[6] Contact will lead to the uncontrolled deprotection of the amine, generating isobutylene and carbon dioxide gas, which can cause pressure buildup in a closed system.
-
Strong Oxidizing Agents: As with most organic compounds, avoid contact with strong oxidizers.
-
-
Hazardous Decomposition Products: Upon combustion, this compound will produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[7]
Storage
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[4]
Handling Workflow
The following diagram outlines a self-validating workflow for handling this compound.
Caption: Logical workflow for the safe handling of the title compound.
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid can significantly mitigate the severity of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
Accidental Release Measures
-
Small Spill (in a fume hood):
-
Wear appropriate PPE.
-
Absorb with an inert, non-combustible material (e.g., sand, vermiculite).
-
Scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and restrict access.
-
Ensure ventilation is adequate, if safe to do so. Do not attempt to clean up without appropriate respiratory protection.
-
Follow the small spill procedure, taking care to avoid raising dust.
-
Prevent the spill from entering drains or waterways.[4]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1] A water spray can be used to cool containers.
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Procedure:
-
Collect waste material and any contaminated items (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
Conclusion
This compound is a valuable synthetic intermediate. Its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, and adhering to the handling and emergency procedures outlined in this guide, researchers can effectively minimize risks and maintain a safe laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.ie [fishersci.ie]
- 8. chemicalbook.com [chemicalbook.com]
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate: A Technical Guide to Sourcing, Synthesis, and Application in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral piperidine derivative, is a valuable building block in modern medicinal chemistry. Its unique structural features, including a stereodefined piperidine core and an N-methyl-N-Boc protected amine, make it a versatile intermediate for synthesizing complex molecular architectures. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) moiety, serves as a stable and reliable protecting group that is integral to multi-step synthetic campaigns.[1][2] This guide provides a comprehensive overview of its commercial availability, outlines a robust synthetic strategy, details essential analytical quality control procedures, and discusses its application in drug development programs.
Introduction: A Profile of this compound
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The chiral nature of this compound adds a critical layer of stereochemical control, which is paramount for achieving target selectivity and desired pharmacological activity.
The N-methyl-N-Boc functionality provides orthogonal protection. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, while the N-methyl group can influence the final compound's basicity, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 309962-63-8 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.30 g/mol | [3] |
| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | Adapted from[4] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Commercial Availability and Sourcing
The accessibility of high-purity starting materials is the foundation of any successful drug discovery campaign. This compound is commercially available from a variety of specialty chemical suppliers. When sourcing this intermediate, researchers must prioritize not only chemical purity but also enantiomeric excess (e.e.), as stereochemical integrity is crucial for its intended applications.
Causality in Supplier Selection: Choosing a reputable supplier is not merely a logistical step; it is a risk mitigation strategy. A supplier providing a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, LC-MS, and chiral HPLC) validates the material's identity and purity, preventing costly delays and confounding experimental results downstream.
Table 2: Representative Commercial Suppliers of Substituted Piperidine Carbamates
| Supplier | Example Product | Purity | Notes |
| Sigma-Aldrich | tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 172478-01-2) | ≥97% | Available in various quantities from 250 mg to 25 g. |
| Parchem | This compound (CAS 309962-63-8) | - | Specialty chemical supplier.[5] |
| BLD Pharm | tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate (CAS 1124199-22-9) | - | Offers a closely related structural analog.[6] |
| ChemicalBook Vendors | (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate (CAS 1016167-99-9) | ≥98% | Multiple suppliers listed on the platform.[7] |
Note: The table includes the specific target compound and closely related analogs to provide a broader view of the commercial landscape for this class of reagents.
Synthesis and Manufacturing Strategies
While commercially available, an in-house synthesis of this compound may be required for large-scale needs or to create derivatives. A logical and efficient synthetic route is paramount. A common strategy involves the synthesis of a chiral piperidine precursor followed by N-methylation and Boc protection. Chemoenzymatic strategies, utilizing enzymes like transaminases, are also emerging as powerful, green alternatives for establishing the key chiral center with high optical purity.[8]
Proposed Synthetic Workflow
The following workflow outlines a conceptual pathway for the synthesis, emphasizing the key transformations required to achieve the target molecule with high stereochemical fidelity.
Caption: A conceptual synthetic workflow for this compound.
Protocol: N-Boc Protection of a Secondary Amine
This protocol is a representative example for the final step of the synthesis. The choice of di-tert-butyl dicarbonate (Boc₂O) is deliberate; it is an effective and mild Boc-protecting agent, and its byproducts (t-butanol and CO₂) are volatile and easily removed during workup.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine precursor, (S)-3-(methylamino)piperidine (1.0 eq), in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the acid that can form during the reaction, preventing unwanted side reactions.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure product.
Analytical Characterization and Quality Control
A self-validating analytical workflow is essential to guarantee the identity, purity, and stereochemical integrity of the material. Each technique provides a piece of the puzzle, and together they form a comprehensive quality profile.
Caption: A comprehensive analytical workflow for quality control.
Table 3: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Results & Interpretation |
| ¹H & ¹³C NMR | Structural elucidation and identity confirmation. | The ¹H NMR spectrum should show characteristic peaks for the piperidine ring protons, the N-methyl group, and the large singlet for the nine equivalent protons of the tert-butyl group.[7] |
| LC-MS | Confirms molecular weight and assesses chemical purity. | A primary peak corresponding to the expected mass [M+H]⁺ of 215.17. Purity is determined by the relative area of the main peak. |
| Chiral HPLC | Determines enantiomeric excess (e.e.). | Baseline separation of the (S) and (R) enantiomers. The e.e. is calculated from the peak areas, with >99% being ideal for drug development applications. |
| FT-IR | Confirms the presence of key functional groups. | A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ is characteristic of the carbamate group.[7] |
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol provides a framework for developing a method to confirm the stereochemical purity of the target compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). The choice of column is critical as it dictates the enantioseparation.
-
Mobile Phase Screening: Prepare a sample solution (e.g., 1 mg/mL) in the mobile phase. Screen different mobile phase compositions, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the enantiomers.
-
Method Optimization: Adjust the mobile phase composition and flow rate (e.g., 1.0 mL/min) to optimize resolution and run time.
-
Analysis: Inject a known concentration of the racemic standard to identify the retention times of both the (S) and (R) enantiomers.
-
Quantification: Inject the sample of this compound. Integrate the peak areas for both enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.
Applications in Drug Development
This compound is not just an intermediate; it is an enabling tool for medicinal chemists. Its primary application is as a versatile building block for the synthesis of more complex, biologically active molecules.[9]
-
Scaffold for Lead Optimization: The piperidine core can be further functionalized at the ring nitrogen or other positions to explore structure-activity relationships (SAR).
-
Linker Chemistry: The bifunctional nature of its deprotected form makes it suitable as a linker to connect two different pharmacophores, a strategy often employed in the design of proteolysis-targeting chimeras (PROTACs) or dual-target inhibitors.[10]
-
Precursor to Bioactive Molecules: Chiral piperidine carbamates are key intermediates in the synthesis of compounds targeting a range of diseases, including orexin receptor antagonists and IRAK4 inhibitors.[8]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for the exact stereoisomer should be consulted, data from similar compounds provides a reliable guide.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[11][12]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (s)-tert-butyl (piperidin-3-ylmethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. 1124199-22-9|tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 7. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. myuchem.com [myuchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.ie [fishersci.ie]
The Pivotal Role of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of Chiral Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. The three-dimensional architecture of a drug molecule dictates its interaction with biological targets, and stereochemistry is often the deciding factor between a potent therapeutic agent and an inactive or even harmful compound. Among the privileged chiral scaffolds in medicinal chemistry, the piperidine ring holds a prominent position due to its conformational flexibility and its presence in a vast number of natural products and approved drugs.[1][2] This guide provides an in-depth technical exploration of a particularly valuable derivative: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. We will delve into its synthesis, physicochemical properties, and its critical role as a versatile intermediate in the development of innovative therapeutics, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 309962-63-8, is a chiral molecule whose structure features a piperidine ring substituted at the 3-position with a methylcarbamate group protected by a tert-butoxycarbonyl (Boc) group.[3] This specific arrangement of functional groups imparts a unique set of properties that are highly advantageous in multi-step organic synthesis.
The Boc protecting group is crucial for its utility, offering robust protection of the secondary amine under a variety of reaction conditions, yet being readily cleavable under acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a molecule. The chiral center at the 3-position of the piperidine ring is of paramount importance, as the stereochemistry at this position often dictates the biological activity of the final drug substance.[1]
| Property | Value | Reference |
| Molecular Formula | C11H22N2O2 | [3] |
| Molecular Weight | 214.31 g/mol | [3] |
| CAS Number | 309962-63-8 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 64-66 °C | [3] |
| Boiling Point | 321.8±15.0 °C at 760 mmHg | |
| Density | 1.0±0.1 g/cm3 | |
| LogP | 1.55 |
Synthesis of this compound: A Step-by-Step Protocol
The enantioselective synthesis of this compound is a critical process for its application in pharmaceutical development. Several synthetic routes have been developed, often involving the resolution of a racemic mixture or an asymmetric synthesis approach. Below is a detailed protocol for a chemoenzymatic synthesis, which offers high enantiomeric purity.[4]
Experimental Protocol: Chemoenzymatic Synthesis
This protocol outlines a practical chemoenzymatic process for preparing optically pure tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl) carbamate, a closely related and synthetically relevant analogue, demonstrating a modern approach to chiral amine synthesis.
Step 1: Transamination-Spontaneous Cyclization
-
Reaction Setup: In a temperature-controlled reactor, a solution of commercial ethyl N-Boc-D-pyroglutamate in a suitable buffer (e.g., phosphate buffer, pH 7.5) is prepared.
-
Enzyme Addition: A transaminase (ATA) biocatalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the optically pure tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl) carbamate.
This chemoenzymatic approach is advantageous as it often proceeds with high enantioselectivity, avoids the use of hazardous reagents, and can be performed under mild reaction conditions.[4]
Role in Medicinal Chemistry: A Cornerstone for PARP Inhibitors
This compound has emerged as a crucial building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to a synthetic lethality, resulting in cancer cell death.[7][8]
Case Study: The Synthesis of Niraparib
Niraparib (ZEJULA®) is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][6] The synthesis of Niraparib critically relies on a chiral piperidine intermediate derived from this compound. The (S)-stereochemistry of the piperidine moiety is essential for the potent inhibitory activity of Niraparib against PARP-1 and PARP-2.[7]
The piperidine ring in Niraparib plays a crucial role in its pharmacophore. It is believed to orient the molecule within the NAD+ binding pocket of the PARP enzyme, contributing to high-affinity binding and potent inhibition. The specific (S)-configuration ensures optimal interaction with key amino acid residues in the active site.[7]
Mechanism of Action of PARP Inhibitors
The therapeutic effect of PARP inhibitors like Niraparib is rooted in the concept of synthetic lethality.
-
PARP Inhibition: Niraparib binds to the active site of PARP enzymes (PARP-1 and PARP-2), preventing them from repairing single-strand DNA breaks (SSBs).[5][7]
-
Accumulation of SSBs: The unrepaired SSBs, upon DNA replication, are converted into more lethal double-strand breaks (DSBs).
-
Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The accumulation of unrepaired DSBs in these cells leads to genomic instability and ultimately, apoptosis (programmed cell death).[8][9]
Broader Applications and Future Perspectives
The utility of this compound and related chiral piperidine carbamates extends beyond PARP inhibitors. These versatile building blocks are employed in the synthesis of a wide range of biologically active molecules targeting various diseases. The piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates.[1][2]
Research into novel applications of this chiral intermediate is ongoing, with potential for the development of new therapeutics for neurological disorders, inflammatory diseases, and other oncology indications. The ability to introduce a stereochemically defined piperidine moiety remains a powerful strategy in the medicinal chemist's arsenal for lead optimization and the design of next-generation drugs.
Conclusion
This compound stands as a testament to the critical role of chiral building blocks in modern drug discovery. Its unique structural features, coupled with the development of efficient enantioselective synthetic routes, have made it an indispensable intermediate in the pharmaceutical industry. Its pivotal role in the synthesis of the life-saving cancer drug Niraparib highlights its significance. As our understanding of the intricate relationship between molecular structure and biological function deepens, the demand for such precisely engineered chiral scaffolds will undoubtedly continue to grow, paving the way for the development of more effective and safer medicines.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 9. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carbamate Moiety: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Foreword
In the intricate landscape of medicinal chemistry, few functional groups offer the versatility and strategic importance of the carbamate. Often described as a hybrid of an amide and an ester, the carbamate linkage is a cornerstone of modern therapeutic design, appearing as a key structural motif in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique physicochemical properties allow it to serve diverse roles—from a bioreversible promoiety in prodrugs to a covalent warhead for enzyme inhibition, and a metabolically stable surrogate for the peptide bond.[2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of applications. It aims to provide a deep, mechanistic understanding of why and how the carbamate group is leveraged, grounded in the principles of medicinal chemistry and supported by actionable protocols.
The Fundamental Chemistry of the Carbamate Group: More Than a Simple Linker
The carbamate, or urethane, functionality (-O-CO-NH-) possesses a unique electronic and conformational profile that underpins its utility in drug design.[3]
Physicochemical and Structural Properties
Structurally, the carbamate group is an "amide-ester" hybrid, and its chemical reactivity is comparable to both.[3] This duality is central to its function.
-
Stability: Carbamates are generally more resistant to chemical and enzymatic hydrolysis than esters, yet more susceptible than amides.[1] This tunable stability is critical for its application in prodrugs, where a specific rate of cleavage is required.[1][2] Cyclic five- or six-membered carbamates, such as in the antibacterial agent linezolid, are particularly stable and typically do not undergo metabolic ring opening.[1]
-
Conformational Restriction: Due to the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance), the C-N bond has significant double-bond character.[1][2] This restricts rotation, imposing a degree of conformational rigidity that can be crucial for precise binding to a biological target. This resonance is slightly weaker than in amides, providing a different conformational profile.[1]
-
Hydrogen Bonding: The carbamate moiety is an excellent hydrogen bond participant. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor.[1][2] This allows carbamates to form specific and strong interactions with protein targets, often mimicking the hydrogen bonding patterns of a native peptide bond.[1]
-
Permeability: The ability to form hydrogen bonds, combined with its overall semi-polar nature, allows the carbamate group to enhance cell membrane permeability, a vital attribute for oral bioavailability.[2][3]
The Carbamate as a Prodrug Moiety: A Strategy for Controlled Drug Release
One of the most powerful applications of the carbamate linkage is in prodrug design.[5] A prodrug strategy is employed to overcome limitations of an active pharmaceutical ingredient (API), such as poor solubility, rapid metabolism, or toxicity.[3][6] Carbamates are ideal for masking polar amine, alcohol, or phenol functional groups.[3][6]
Mechanism of Action
The core principle is enzymatic cleavage. Carbamate prodrugs are designed to be stable until they encounter endogenous enzymes, typically esterases in the liver, plasma, or target tissue.[3]
-
Enzymatic Hydrolysis: An esterase enzyme recognizes and hydrolyzes the carbamate bond.
-
Release and Decomposition: This cleavage releases the parent drug (containing an alcohol or phenol) and an unstable carbamic acid intermediate.
-
Spontaneous Breakdown: The carbamic acid rapidly and spontaneously decomposes into carbon dioxide and the corresponding amine, which are typically benign, endogenous molecules.[3]
This cascade ensures that the active drug is released in vivo, often with improved pharmacokinetic properties. For example, using a carbamate promoiety can protect a drug from first-pass metabolism, thereby increasing its bioavailability.[3][5]
Notable Examples
-
Bambuterol: A prodrug of the asthma medication terbutaline. The carbamate groups increase lipophilicity and protect the phenolic hydroxyl groups from premature metabolism, allowing for sustained release of the active agent.
-
Capecitabine: An orally administered chemotherapeutic prodrug that is converted to 5-fluorouracil (5-FU) at the tumor site. The carbamate moiety is part of a multi-step enzymatic conversion process that enhances tumor-selective cytotoxicity.[3]
-
Irinotecan: A topoisomerase I inhibitor used in cancer therapy, it features a carbamate linkage in its structure that is crucial for its activity and metabolic pathway.[3]
The Carbamate as a Covalent Warhead: Forging a Lasting Bond
Beyond prodrugs, carbamates are highly effective "warheads" for covalent inhibitors. These drugs form a stable chemical bond with their target enzyme, leading to prolonged, often pseudo-irreversible, inhibition.[7][8][9] This strategy can offer advantages in potency and duration of action compared to non-covalent inhibitors.[9]
Mechanism of Covalent Inhibition
The primary targets for carbamate warheads are enzymes with a nucleophilic serine residue in their active site, such as serine hydrolases and proteases.
-
Initial Binding: The inhibitor binds non-covalently to the enzyme's active site.
-
Nucleophilic Attack: The hydroxyl group of a catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate.
-
Carbamylation: This attack displaces the alcohol/phenol portion of the carbamate, forming a stable, covalent carbamyl-enzyme complex.[10]
This "carbamylated" enzyme is rendered inactive. While the bond is very stable, it can be slowly hydrolyzed by water, regenerating the free enzyme. This is why the inhibition is often termed "pseudo-irreversible."[9][10] The rate of this slow regeneration dictates the duration of the drug's effect.
Application in Neurodegenerative Disease: The Rivastigmine Case
Rivastigmine, an FDA-approved drug for Alzheimer's disease, is a quintessential example of a carbamate-based covalent inhibitor.[11] It inhibits acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. By carbamylating the active site serine of AChE, rivastigmine increases acetylcholine levels in the brain, which can alleviate some cognitive symptoms.[9] The slow reversal of this inhibition provides a sustained therapeutic effect.[9]
The Carbamate as a Peptide Bond Isostere
In the field of peptidomimetics, replacing the native amide bond with a more stable surrogate is a common strategy to overcome poor in vivo stability and low bioavailability.[2] The carbamate linkage serves as an excellent peptide bond isostere.
-
Metabolic Stability: It is resistant to cleavage by aminopeptidases and other proteases that readily hydrolyze peptide bonds.[1][2]
-
Structural Mimicry: It maintains the key hydrogen bonding features of an amide bond and imposes a similar conformational bias, allowing it to fit into peptide-binding pockets on receptors and enzymes.[2]
This strategy has been successfully employed in the design of inhibitors for targets like HIV protease and β-secretase, where the carbamate backbone improves pharmacokinetic properties while retaining high binding affinity.[1]
Synthesis and Experimental Protocols
The synthesis of carbamates is well-established, with numerous methods available to medicinal chemists. Traditional routes include the Hofmann and Curtius rearrangements or the reaction of alcohols with isocyanates.[2] Modern methods often utilize activated mixed carbonates or one-pot procedures to improve safety and efficiency.[2][12]
Protocol: General Synthesis of an O-Aryl Carbamate
This protocol describes a common and reliable method for synthesizing an O-aryl carbamate from a phenol and an isocyanate, a foundational reaction in many carbamate-based drug discovery programs.
Objective: To synthesize an O-aryl carbamate for screening or as a prodrug candidate.
Materials & Equipment:
-
Starting materials: Substituted Phenol (1.0 eq), Alkyl or Aryl Isocyanate (1.1 eq)
-
Catalyst: Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add the substituted phenol (1.0 eq) and dissolve in anhydrous DCM.
-
Addition of Reagents: Add the catalyst (e.g., TEA, 0.1 eq) to the solution. Begin stirring. Slowly add the isocyanate (1.1 eq) dropwise to the stirred solution at room temperature. Causality Note: The catalyst is a base that deprotonates the phenol, increasing its nucleophilicity for a more efficient attack on the electrophilic isocyanate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-aryl carbamate.
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. Self-Validation Note: The analytical data provides definitive proof of structure and a quantifiable measure of purity, ensuring the integrity of the compound for subsequent biological assays.
Summary of Carbamate Roles in Approved Therapeutics
The versatility of the carbamate moiety is evident in the range of diseases treated by drugs containing this functional group.
| Drug Name | Therapeutic Class | Role of the Carbamate Moiety |
| Rivastigmine | Acetylcholinesterase Inhibitor | Covalent "warhead" for pseudo-irreversible enzyme inhibition.[3] |
| Linezolid | Antibiotic (Oxazolidinone) | Forms part of the core heterocyclic structure, essential for binding to the bacterial ribosome.[1] |
| Docetaxel | Anticancer Agent | A key part of the side chain that improves water solubility and enhances drug potency.[13] |
| Darunavir | HIV Protease Inhibitor | Acts as a peptide bond isostere, improving metabolic stability and binding affinity.[14] |
| Meprobamate | Anxiolytic / Sedative | The core pharmacophore responsible for the drug's CNS depressant effects.[14][15] |
| Felbamate | Anticonvulsant | The carbamate groups are integral to its mechanism of action at GABA-A and NMDA receptors.[15] |
Concluding Remarks: An Enduring Legacy in Drug Design
The carbamate functional group is far more than a simple linker; it is a sophisticated chemical tool that enables medicinal chemists to precisely modulate the stability, reactivity, and pharmacokinetic profiles of therapeutic agents.[1][16] Its ability to function as a cleavable prodrug handle, a potent covalent inhibitor, and a robust peptide bond mimic ensures its continued and expanding role in the development of next-generation medicines. While potential toxicities, particularly related to cholinesterase inhibition, must be carefully evaluated, a deep understanding of the structure-activity relationships of carbamates allows for the design of safe and effective drugs.[17][18] The ongoing discovery of new applications for this versatile scaffold solidifies its status as an indispensable component in the drug discovery toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate - Wikipedia [en.wikipedia.org]
- 15. Depressant - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Chiral Pool Approach to the Synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate from L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of the chiral building block, (S)-tert-butyl methyl(piperidin-3-yl)carbamate, utilizing L-glutamic acid as an inexpensive and readily available starting material from the chiral pool. The strategic approach detailed herein preserves the stereochemical integrity of the starting material to yield the desired enantiomerically pure product, a valuable intermediate in the development of various pharmaceutical agents.
The narrative explains the rationale behind the chosen synthetic route and experimental conditions, offering insights into the underlying chemical principles. Detailed, step-by-step protocols are provided for each transformation, ensuring reproducibility and success.
Synthetic Strategy Overview
The synthesis of this compound from L-glutamic acid is a multi-step process that leverages classic organic transformations to build the piperidine core and install the desired functional groups with stereocontrol. The overall strategy involves the following key stages:
-
Protection and Esterification: The amino group of L-glutamic acid is protected with a tert-butoxycarbonyl (Boc) group, and both carboxylic acid functionalities are converted to methyl esters.
-
Reduction: The diester is selectively reduced to the corresponding diol.
-
Cyclization via Ditosylation: The primary and secondary hydroxyl groups of the diol are converted into excellent leaving groups (tosylates), which facilitates an intramolecular cyclization to form the piperidine ring. This is achieved using a temporary N-benzyl group which is later removed.
-
N-Methylation: The final step involves the methylation of the carbamate nitrogen to yield the target compound.
This linear sequence is designed to be robust and scalable, employing readily available reagents and well-established reaction conditions.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Discussion and Experimental Protocols
This section elaborates on each step of the synthesis, providing both the mechanistic rationale and a detailed experimental protocol.
Step 1 & 2: Diesterification and N-Boc Protection
The synthesis commences with the transformation of L-glutamic acid into its N-Boc protected dimethyl ester derivative. The esterification of both carboxylic acids is efficiently achieved using thionyl chloride in methanol. This method generates hydrochloric acid in situ, which catalyzes the Fischer esterification. Following esterification, the amino group of the resulting diester hydrochloride salt is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to prevent side reactions in subsequent steps.
Protocol 1: (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (3)
-
Materials:
-
L-Glutamic Acid (1) (10.0 g, 68.0 mmol)
-
Methanol (150 mL)
-
Thionyl chloride (7.4 mL, 102 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (22.3 g, 102 mmol)
-
Dichloromethane (CH₂Cl₂) (150 mL)
-
Triethylamine (Et₃N) (38 mL, 272 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.8 g)
-
10% aq. Sodium Bicarbonate, Brine
-
-
Procedure:
-
To a stirred solution of L-glutamic acid (1) in methanol at 0°C, add thionyl chloride dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (2) as a viscous oil, which is used directly in the next step.[1]
-
Dissolve the crude diester (2) in CH₂Cl₂ (150 mL) and cool to 0°C.
-
Add triethylamine, (Boc)₂O, and a catalytic amount of DMAP.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction with water (75 mL) and extract with CH₂Cl₂ (3 x 75 mL).
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the product (3).[1]
-
Step 3: Reduction of Diester to Diol
The selective reduction of the two ester groups in the presence of the Boc-carbamate is achieved using sodium borohydride (NaBH₄) in methanol. NaBH₄ is a mild reducing agent that is highly effective for reducing esters to alcohols while leaving the carbamate group intact.
Protocol 2: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (4)
-
Materials:
-
(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (3) (10.0 g, 36.3 mmol)
-
Methanol (60 mL)
-
Sodium borohydride (NaBH₄) (3.4 g, 90.8 mmol)
-
10% aq. Citric Acid
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the diester (3) in methanol and add sodium borohydride portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Carefully quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.[2]
-
Remove methanol via rotary evaporation.
-
Extract the aqueous residue with CH₂Cl₂ (3 x 60 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane eluent) to obtain the pure diol (4).
-
Step 4 & 5: Ditosylation, Cyclization, and Debenzylation
This two-part stage constructs the core piperidine ring. First, the diol (4) is converted to a ditosylate by reaction with p-toluenesulfonyl chloride (TsCl). The tosylate groups are excellent leaving groups. The subsequent cyclization is performed by reacting the ditosylate with benzylamine. The benzylamine acts as a nucleophile, first displacing one tosylate to form an amino alcohol, which then undergoes an intramolecular cyclization to form the N-benzyl piperidine ring. The N-benzyl group serves as a temporary protecting group and is removed in the final part of this stage by catalytic hydrogenation to yield the secondary amine.
Protocol 3: (S)-tert-Butyl (piperidin-3-yl)carbamate (6)
-
Materials:
-
Diol (4) (5.0 g, 22.8 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Triethylamine (16 mL, 114 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (13.0 g, 68.4 mmol)
-
DMAP (catalytic amount, ~1.4 g)
-
Benzylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Ditosylation: Dissolve the diol (4) in CH₂Cl₂ at 0°C. Add triethylamine, TsCl, and DMAP. Stir at room temperature for 1 hour. Quench with 20% aqueous sodium bicarbonate and extract with CH₂Cl₂. The crude ditosylate (5) is typically used without further purification.[1]
-
Cyclization: To the crude ditosylate (5), add an excess of benzylamine and stir for 12 hours at room temperature. Work up by quenching with saturated aqueous ammonium chloride and extracting with CH₂Cl₂ to obtain the crude N-benzylpiperidine derivative.
-
Debenzylation: Dissolve the crude N-benzylpiperidine derivative in methanol. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at 45°C for 3-4 hours.[3]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product (6). Purify by column chromatography if necessary.
-
Step 6: N-Methylation of the Carbamate
The final transformation is the methylation of the carbamate nitrogen. This is accomplished by deprotonating the N-H of the Boc-protected amine on the piperidine ring using a strong, non-nucleophilic base like sodium hydride (NaH), followed by quenching the resulting anion with methyl iodide. This reaction is selective for the carbamate nitrogen.[4][5]
Caption: Mechanism of N-Methylation of the carbamate.
Protocol 4: this compound (7)
-
Materials:
-
(S)-tert-Butyl (piperidin-3-yl)carbamate (6) (1.0 g, 5.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (0.4 g, 10.0 mmol)
-
Methyl iodide (MeI) (0.62 mL, 10.0 mmol)
-
Diethyl ether
-
Water
-
20% aq. Citric Acid
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried, argon-flushed flask, dissolve the piperidine intermediate (6) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add the sodium hydride in portions (vigorous bubbling will occur).
-
After the addition is complete, add the methyl iodide.
-
Remove the ice bath and stir the reaction overnight at room temperature.[4]
-
Carefully quench the reaction by adding water, then dilute with diethyl ether.
-
Separate the layers. Acidify the aqueous layer to pH ~3 with 20% citric acid solution.[5]
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (7). Purify by column chromatography if necessary.
-
Data Summary
The following table summarizes the key quantitative data for each step in the synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Product | Key Reagents | Typical Yield | Product Form |
| 1-2 | L-Glutamic Acid | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | SOCl₂, (Boc)₂O | ~90% (over 2 steps) | Oil |
| 3 | Boc-Protected Diester | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | NaBH₄ | ~76% | Solid |
| 4-5 | Diol Intermediate | (S)-tert-Butyl (piperidin-3-yl)carbamate | TsCl, Benzylamine, H₂/Pd-C | ~65% (over 3 steps) | Solid/Oil |
| 6 | Piperidine Intermediate | This compound | NaH, MeI | ~70-80% | Oil/Solid |
References
Introduction: The Enduring Significance of the Chiral Piperidine Scaffold
An Application Guide to the Chiral Synthesis of Substituted Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its ability to serve as a versatile scaffold, providing a desirable three-dimensional architecture that can effectively interact with complex biological targets like enzymes and receptors.[3][4] When chirality is introduced, the specific spatial arrangement of substituents on the piperidine ring becomes critical for biological activity, often dictating the molecule's potency, selectivity, and pharmacokinetic profile.[2] Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted piperidines is a paramount objective in modern organic chemistry and drug discovery.[5][6]
However, the stereocontrolled construction of these scaffolds is not trivial. Traditional methods often rely on lengthy synthetic sequences or classical resolution, which are inefficient and not amenable to large-scale production.[7][8] This guide provides an in-depth overview of modern, catalytic, and highly selective strategies for accessing enantioenriched piperidine derivatives. We will explore the mechanistic basis for these methods, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to not only apply these methods but also to adapt and innovate upon them.
Strategic Overview: Pathways to Enantiopure Piperidines
The synthesis of chiral piperidines can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and scalability requirements.
Figure 1: Overview of primary synthetic strategies for chiral piperidines.
Strategy 1: Asymmetric Catalysis - The Power of Chiral Catalysts
Asymmetric catalysis represents the most elegant and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
A. Enantioselective Reduction of Pyridine Derivatives
The direct asymmetric hydrogenation of pyridines or their activated forms (e.g., pyridinium salts) is a highly desirable route to chiral piperidines.[1] Transition metal complexes, particularly those of iridium and rhodium with chiral phosphine ligands, have proven highly effective.[9][10]
Mechanistic Insight: The core principle involves the coordination of the pyridine substrate to a chiral metal complex. The chiral ligand creates a sterically defined environment, forcing the hydride transfer (hydrogenation) to occur selectively on one face of the substrate, thereby establishing the stereocenters. Activating the pyridine as an N-benzylpyridinium salt, for example, enhances its reactivity towards hydrogenation.[9][10]
| Catalyst/Ligand System | Substrate Type | Typical Enantiomeric Ratio (er) | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl N-benzylpyridinium salts | Up to 93:7 | [9][10] |
| Ru(II) Complexes | Fluorinated Pyridines | High conversion, good ds | [1] |
| Rh(I) Complexes | 3-Substituted Pyridines | Effective under mild conditions | [1] |
Table 1: Comparison of selected catalytic systems for asymmetric hydrogenation.
B. Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines
A recently developed, powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][8] This method is notable for its broad functional group tolerance and high enantioselectivity.[11][12] The overall process is a three-step sequence starting from pyridine.[7][8]
Figure 2: Workflow for the Rh-catalyzed synthesis of 3-substituted piperidines.
Application Protocol 1: Enantioselective Synthesis of 3-Arylpiperidines via Rh-Catalyzed Asymmetric Carbometalation
This protocol details the key enantioselective step (Step 2 in Figure 2), the coupling of a dihydropyridine intermediate with an arylboronic acid.[12]
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine intermediate) (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 3.0 equiv)
-
Rhodium catalyst precursor (e.g., [Rh(COD)Cl]₂)
-
Chiral ligand (e.g., a chiral diene or phosphine ligand)
-
Cesium hydroxide (CsOH), aqueous solution (50 wt%, 1.0 mmol, 2.0 equiv)[11]
-
Toluene, Tetrahydrofuran (THF), and Water (degassed)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: In an argon-filled glovebox or under a stream of argon, add the rhodium precursor and the chiral ligand to a vial equipped with a magnetic stir bar.
-
Reaction Setup: Remove the vial from the glovebox. Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) via syringe.[11]
-
Base Addition: Add the aqueous CsOH solution (180 µL, 1.0 mmol).[11]
-
Activation: Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Reagent Addition: To the activated catalyst solution, add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate.[11]
-
Reaction: Stir the mixture vigorously at 70 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (5 mL) and pass it through a short plug of silica gel, washing the plug with an additional 20 mL of diethyl ether.
-
Purification: Remove the solvents under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired enantioenriched 3-substituted tetrahydropyridine.
Scientist's Note (Causality):
-
The Base (CsOH): The cesium hydroxide is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the rhodium center.
-
The Chiral Ligand: The choice of chiral ligand is paramount as it dictates the facial selectivity of the carbometalation on the dihydropyridine ring, thereby controlling the absolute stereochemistry of the newly formed C-C bond.[7]
-
Excess Boronic Acid: Using a threefold excess of the boronic acid helps to drive the reaction to completion and maximize the yield of the desired product.
| Arylboronic Acid | Yield (%) | Enantioselectivity (% ee) |
| Phenylboronic acid | High | Excellent |
| 4-Methoxyphenylboronic acid | High | Excellent |
| 4-Fluorophenylboronic acid | High | Excellent |
| 3-Thienylboronic acid | Good | Excellent |
Table 2: Representative substrate scope for the Rh-catalyzed asymmetric carbometalation. (Note: Specific yields and ee values are catalyst/ligand dependent and should be referenced from the primary literature[7][11]).
Strategy 2: Biocatalysis and Chemo-enzymatic Approaches
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, leveraging the exquisite selectivity of enzymes to perform challenging transformations under mild conditions.[13]
A. Transaminase-Mediated Asymmetric Synthesis
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[14] This has been effectively applied to the asymmetric synthesis of 3-aminopiperidines from the corresponding prochiral piperidones.[15]
Mechanistic Insight: The ketone substrate enters the active site of the transaminase, which contains the pyridoxal-5'-phosphate (PLP) cofactor. The enzyme's chiral environment ensures that the amino group (from a donor like isopropylamine) is delivered to only one face of the ketone, resulting in a single enantiomer of the amine product.
Figure 3: Simplified workflow of a transaminase-catalyzed kinetic resolution.
Application Protocol 2: Biocatalytic Asymmetric Amination of N-Boc-3-piperidone
This protocol provides a general procedure for the synthesis of (R)- or (S)-3-amino-1-Boc-piperidine using a commercially available immobilized ω-transaminase.[15]
Materials:
-
1-Boc-3-piperidone (1.0 equiv)
-
Immobilized ω-transaminase (e.g., ATA-256 for (R)-amine or ATA-254 for (S)-amine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Isopropylamine (amine donor, typically in large excess)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Temperature-controlled shaker/incubator
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve 1-Boc-3-piperidone in the phosphate buffer. If required, add a small percentage of DMSO (e.g., 5-10% v/v) to aid dissolution.
-
Cofactor and Donor Addition: Add the PLP cofactor to the required final concentration (e.g., 1 mM). Add the isopropylamine.
-
Enzyme Addition: Add the immobilized ω-transaminase to the reaction mixture.
-
Incubation: Place the sealed reaction vessel in a shaker incubator set to the optimal temperature for the enzyme (e.g., 30-40 °C) and agitate for 24-48 hours.
-
Monitoring: Monitor the conversion of the ketone and formation of the amine product using chiral HPLC or GC.
-
Work-up: Once the reaction has reached completion, remove the immobilized enzyme by simple filtration. The biocatalyst can often be washed and reused.[16]
-
Extraction: Adjust the pH of the aqueous filtrate to basic (e.g., pH 10-11) with NaOH. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched aminopiperidine.
Scientist's Note (Trustworthiness): The self-validating nature of this protocol lies in the analysis. Chiral HPLC or GC analysis of the final product is essential not only to determine the yield but also to confirm the enantiomeric excess (% ee), which is the primary measure of the reaction's success. Comparing the optical rotation of the product to literature values provides further validation.
Conclusion and Future Outlook
The synthesis of chiral substituted piperidines has evolved significantly, moving from classical, often inefficient methods to highly sophisticated catalytic and biocatalytic strategies. The protocols and strategies outlined in this guide—from Rh-catalyzed asymmetric C-C bond formation to enzyme-mediated aminations—represent the forefront of this field. They provide chemists with powerful tools to construct these vital scaffolds with high levels of stereocontrol, efficiency, and functional group tolerance.[7][15]
The future will likely see a greater integration of these approaches. Chemo-enzymatic cascades, where a chemical step is seamlessly combined with a biocatalytic one, are becoming increasingly powerful.[13][14][17] Furthermore, the application of late-stage C-H functionalization, using enzymes or photoredox catalysis to install chirality on pre-formed piperidine rings, is an exciting and rapidly developing frontier that promises to further streamline the synthesis of complex drug candidates.[3][4]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Strategic Boc Protection of (S)-3-Aminopiperidine for Pharmaceutical Intermediate Synthesis
Abstract: This comprehensive technical guide details the strategic application of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of (S)-3-aminopiperidine. The resulting compound, tert-butyl (S)-piperidin-3-ylcarbamate, is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, a validated, step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.
Introduction: The Significance of (S)-1-Boc-3-Aminopiperidine
The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are of paramount importance. (S)-3-aminopiperidine, in its Boc-protected form, offers a stable yet readily functionalizable intermediate.[1][4] The Boc group serves two primary functions: it deactivates the highly nucleophilic amine, preventing unwanted side reactions in subsequent synthetic steps, and it enhances the solubility of the piperidine derivative in common organic solvents.[1][5] The acid-labile nature of the Boc group allows for its selective removal under mild conditions, which is orthogonal to many other protecting groups, a crucial feature in complex, multi-step syntheses.[5][6][7]
Reaction Mechanism and Rationale
The Boc protection of an amine is achieved through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[5][8] The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion.[8][9]
The tert-butoxide anion is sufficiently basic to deprotonate the newly formed carbamate, driving the reaction to completion. While the reaction can proceed without an external base, the addition of a mild base like sodium bicarbonate or triethylamine is often recommended to neutralize the protonated amine intermediate, thereby accelerating the reaction and improving yields.[9][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Solid-Phase Synthesis
Abstract & Introduction
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a chiral, non-proteinogenic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine core serves as a constrained scaffold, enabling the synthesis of sophisticated peptidomimetics, protease inhibitors, and other complex molecular architectures. The structure features three key elements for synthetic design: 1) a stereochemically defined center at the 3-position, 2) a secondary amine within the piperidine ring (N1) that serves as a nucleophilic handle, and 3) an N-methyl-N-Boc protected amino group at the 3-position, which provides an orthogonal handle for post-synthetic modification or to modulate physicochemical properties.
This guide details the application of this building block in solid-phase synthesis (SPS), focusing on its incorporation as a side-chain modification for amino acids such as Aspartic Acid (Asp) or Glutamic Acid (Glu). This strategy leverages the robust and predictable nature of modern solid-phase chemistry to create well-defined, complex peptide-scaffold conjugates. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical parameters for successful synthesis.
Scientific Rationale: The Principle of Orthogonal Protection
The successful incorporation of this compound onto a growing peptide chain hinges on a robust orthogonal protection strategy. In the context of standard Fmoc/tBu solid-phase peptide synthesis (SPPS), reactive functional groups are masked with protecting groups that can be removed under distinct chemical conditions without affecting others.[1][2]
Our strategy employs three classes of protecting groups:
-
Nα-Fmoc Group: A base-labile group protecting the alpha-amine of the peptide backbone. It is removed at each synthesis cycle with a piperidine solution.[3]
-
Side-Chain Protecting Groups (e.g., tBu, Trt): Acid-labile groups that protect most amino acid side chains. They remain stable during the base-mediated Fmoc deprotection.[]
-
The Boc Group on the Piperidine Scaffold: An acid-labile group with stability similar to the tBu groups. It is stable to the basic conditions of Fmoc removal but is cleaved during the final, strong-acid deprotection step.[5]
To attach the piperidine scaffold to a side chain, we introduce a fourth, uniquely removable protecting group on the side chain of an Asp or Glu residue, such as an Allyl (All) ester. This "super-orthogonality" allows for the selective deprotection of a single carboxyl group on the resin-bound peptide, exposing it for reaction with the piperidine's N1 amine. The entire scheme is designed for maximum control and fidelity.
Caption: Orthogonal protection scheme for side-chain functionalization.
Experimental Protocols
Materials and Reagents
| Parameter | Typical Value/Reagent | Notes |
| Resin | Rink Amide or 2-Chlorotrityl Chloride Resin | Loading: 0.3 - 0.7 mmol/g. |
| Solvents | DMF (Peptide Grade), DCM, NMP | Use anhydrous solvents for coupling reactions. |
| Amino Acids | Fmoc-AA-OH with standard tBu/Trt side-chain protection | Fmoc-Asp(OAll)-OH for the conjugation site. |
| Deprotection (Fmoc) | 20% Piperidine in DMF | Alternatives like DBU can be used but may increase side reactions like aspartimide formation.[6] |
| Deprotection (Allyl) | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM | The palladium catalyst must be fully removed to prevent interference in subsequent steps. |
| Coupling Reagents | HATU, HBTU, or DIC/Oxyma | HATU is recommended for the sterically hindered coupling to the piperidine secondary amine.[7] |
| Activation Base | N,N-Diisopropylethylamine (DIEA) | Use 2-4 equivalents relative to the carboxylic acid. |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Scavengers are critical to prevent side reactions from carbocations (e.g., tert-butyl cation).[8] |
| Precipitation Solvent | Cold Diethyl Ether (Et₂O) |
Protocol 1: Linear Peptide Synthesis & Selective Deprotection
This protocol outlines the synthesis of a linear peptide containing an Asp(OAll) residue, followed by the selective removal of the allyl protecting group.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable solid-phase synthesis vessel.
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (3-5 eq.) using a suitable coupling reagent like HATU (3-5 eq.) and DIEA (6-10 eq.) in DMF for 1-2 hours. When coupling Fmoc-Asp(OAll)-OH, use the standard procedure.
-
Washing: Wash as above. Repeat the cycle until the full linear peptide is assembled.
-
-
Final Nα-Fmoc Removal: Remove the Fmoc group from the final amino acid as described above.
-
Allyl Group Deprotection:
-
Wash the resin extensively with DCM to remove all traces of DMF.
-
Prepare a solution of Phenylsilane (24 eq.) in anhydrous DCM.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.25 eq.) in the Phenylsilane/DCM solution. The solution should be a clear, light yellow.
-
Add the catalyst solution to the resin and agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat 2-3 times until the deprotection is complete.
-
Wash the resin thoroughly with DCM (5x), 0.5% DIEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x) to scavenge palladium, followed by DMF (5x) and DCM (5x). The resin now has a free side-chain carboxyl group, ready for conjugation.
-
Protocol 2: On-Resin Conjugation of the Piperidine Scaffold
This protocol describes the coupling of this compound to the deprotected Asp side chain.
-
Resin Preparation: Use the resin from Protocol 1 after allyl deprotection and thorough washing. Swell in fresh DMF.
-
Side-Chain Activation:
-
In a separate vessel, prepare an activation solution: Dissolve HATU (4 eq. relative to resin loading) in DMF.
-
Add this solution to the resin, followed by DIEA (8 eq.). Agitate for 10-15 minutes to pre-activate the side-chain carboxyl group.
-
-
Scaffold Coupling:
-
Dissolve this compound (5 eq.) in DMF.
-
Add the scaffold solution to the pre-activated resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The coupling of a secondary amine is often slower than a primary amine, requiring longer reaction times.[9]
-
Monitor the reaction using a test cleavage and LC-MS analysis on a small sample of resin, as the Kaiser test is unreliable for secondary amines.
-
-
Final Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and IPA (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Caption: Workflow for on-resin side-chain conjugation.
Protocol 3: Final Cleavage and Global Deprotection
This final step cleaves the synthesized conjugate from the solid support and removes all remaining acid-labile protecting groups (tBu, Trt, and the Boc group on the piperidine).
-
Resin Preparation: Place the dry, peptide-conjugate resin in a suitable reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold diethyl ether (10x the volume of the TFA) to the filtrate to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
-
References
Application Note: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate as a Key Building Block in the Synthesis of Novel IRAK4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in the innate immune signaling cascade, making it a compelling therapeutic target for a host of inflammatory and autoimmune diseases. Small molecule inhibitors of IRAK4 have shown significant promise, and their chemical synthesis often relies on stereochemically defined building blocks to ensure precise interaction with the kinase active site. This technical guide details the strategic application of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral piperidine synthon, in the synthesis of potent IRAK4 inhibitors. We provide an in-depth look at the IRAK4 signaling pathway, the rationale for using chiral piperidine scaffolds in kinase inhibitor design, and a detailed, field-proven protocol for the coupling of this building block to a representative heterocyclic core.
The Central Role of IRAK4 in Innate Immune Signaling
IRAK4 is the apical kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are crucial for detecting pathogens and initiating inflammatory responses.[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 via death domain interactions.[1] This event triggers the assembly of a higher-order signaling complex known as the Myddosome.[2]
Within the Myddosome, IRAK4's kinase activity is indispensable; it autophosphorylates and then phosphorylates other members of the IRAK family, such as IRAK1.[1] This phosphorylation cascade activates downstream pathways, including NF-κB and MAP kinases, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[2] Given this pivotal role, inhibiting IRAK4 can effectively shut down this inflammatory cascade at its source.[3]
Caption: Simplified IRAK4 Signaling Pathway.
The Strategic Importance of the Piperidine Moiety in IRAK4 Inhibitors
The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational flexibility and its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[4] In the context of IRAK4 inhibitors, a substituted piperidine can serve several critical functions:
-
Vector for Specificity: It can position functional groups into specific sub-pockets of the ATP binding site, enhancing potency and selectivity. The unique tyrosine gatekeeper residue of IRAK4 creates a distinct binding environment where such interactions are crucial.[5]
-
Modulation of Properties: The basic nitrogen of the piperidine ring can be used to tune the pKa of the molecule, which influences cell permeability and oral bioavailability.
-
Chiral Recognition: Introducing a stereocenter, as in this compound, is fundamentally important. Kinase active sites are chiral environments, and the correct enantiomer often accounts for the vast majority of the desired biological activity, while the incorrect enantiomer may be inactive or cause off-target effects.
This compound: A Profiled Chiral Synthon
This compound is a versatile building block for introducing a chiral 3-amino-piperidine moiety. While this exact N-methylated carbamate is a specialized reagent, its close analogs like (S)-tert-butyl (piperidin-3-ylmethyl)carbamate are well-documented.[6][7][8] The key features of this synthon are the stereocenter at the C3 position and the tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine.
-
The Boc Group: This protecting group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the primary amine for subsequent coupling reactions.[9]
-
The Piperidine Nitrogen: The secondary amine of the piperidine ring itself is nucleophilic and is the primary site for coupling to electrophilic heteroaromatic cores, a common strategy in kinase inhibitor synthesis.[10]
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₂₂N₂O₂ | - |
| Molecular Weight | 214.30 g/mol | [8] |
| Appearance | Typically a solid or oil | - |
| Key Functional Groups | Chiral Center (S), Boc-protected Amine, Secondary Piperidine Amine | - |
| CAS Number (Analog) | 1016167-99-9 ((S)-tert-butyl (piperidin-3-ylmethyl)carbamate) | [6][7] |
Synthetic Application and Detailed Protocol
A cornerstone reaction in the synthesis of many kinase inhibitors is the nucleophilic aromatic substitution (SₙAr) reaction.[11] In this process, the nucleophilic secondary amine of the piperidine ring displaces a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring, such as a pyrimidine, pyrazine, or isoquinoline.[11][12] The reaction is often facilitated by a non-nucleophilic base and heat.
The following protocol outlines a general, two-step procedure: first, the deprotection of a related and commercially available building block to generate the key piperidine intermediate, and second, its coupling to a representative di-chloropyrimidine core.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS#:1016167-99-9 | (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE | Chemsrc [chemsrc.com]
- 7. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 8. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Mastering the Art of C-N Bond Formation: A Guide to Coupling Reactions with (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. The chiral piperidine scaffold, in particular, is a privileged motif found in a vast array of biologically active molecules. This guide provides an in-depth exploration of experimental procedures for coupling reactions with a key chiral building block: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. We will delve into the practical and mechanistic nuances of leveraging this versatile intermediate in several high-impact synthetic transformations, moving beyond a simple recitation of steps to illuminate the rationale behind each experimental choice.
Introduction to a Privileged Scaffold
This compound is a valuable synthetic intermediate, prized for its stereochemically defined piperidine core. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine ensures stability and allows for selective reaction at the piperidine nitrogen. This strategic protection is crucial for orchestrating complex synthetic sequences, making this building block a go-to component in the synthesis of novel therapeutics. This guide will focus on three primary classes of coupling reactions: Buchwald-Hartwig amination, amide bond formation, and urea/sulfonamide synthesis.
I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds, particularly for constructing arylamines.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a mild and versatile alternative to traditional methods, which often require harsh conditions and have limited substrate scope.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 214.31 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.08 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (0.02 mmol) and degassed toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
II. Amide Bond Formation: The Power of Coupling Reagents
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis. While the direct condensation of a carboxylic acid and an amine is generally unfavorable, a plethora of coupling reagents have been developed to facilitate this process. Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used reagent.
The Role of HATU in Amide Coupling
HATU is a uronium-based coupling reagent that reacts with a carboxylic acid to form a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, with the generation of byproducts that are typically easy to remove. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the hexafluorophosphate salt and to deprotonate the amine.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol for HATU-Mediated Amide Coupling
The following protocol is adapted from a patented procedure and provides a robust method for the acylation of a piperidine derivative.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Carboxylic Acid | - | 1.0 | 1.0 |
| This compound | 214.31 | 1.1 | 1.1 |
| HATU | 380.23 | 1.05 | 1.05 |
| Triethylamine (TEA) | 101.19 | 2.2 | 2.2 |
| Acetonitrile (ACN) | - | - | - |
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in acetonitrile, add triethylamine (2.2 mmol) followed by HATU (1.05 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours, monitoring for completion by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 0-25% ethyl acetate in heptane) to afford the desired amide.
III. Synthesis of Ureas and Sulfonamides
The piperidine nitrogen of this compound can also serve as a nucleophile in reactions with isocyanates and sulfonyl chlorides to generate the corresponding ureas and sulfonamides, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.
General Protocol for Urea Formation
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 214.31 | 1.0 | 1.0 |
| Isocyanate | - | 1.1 | 1.1 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | - | - |
| Triethylamine (TEA) (optional) | 101.19 | 0.1 | 0.1 |
Procedure:
-
Dissolve this compound (1.0 mmol) in an anhydrous solvent such as DCM or THF.
-
If desired, a catalytic amount of a non-nucleophilic base like TEA can be added.
-
Add the isocyanate (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by flash column chromatography.
General Protocol for Sulfonamide Formation
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 214.31 | 1.0 | 1.0 |
| Sulfonyl Chloride | - | 1.1 | 1.1 |
| Dichloromethane (DCM) | - | - | - |
| Triethylamine (TEA) or Pyridine | 101.19 | 1.5 | 1.5 |
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM.
-
Add a suitable base such as triethylamine or pyridine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Product Purification and Characterization
The purification of the coupled products is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Characterization of the final compounds is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
V. Deprotection of the Boc Group
The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine. This unmasked amine can then participate in further synthetic transformations.
General Protocol for Boc Deprotection
Materials:
| Reagent | Amount |
| Boc-protected compound | 1.0 mmol |
| Trifluoroacetic Acid (TFA) | 10-20 equivalents |
| Dichloromethane (DCM) | - |
Procedure:
-
Dissolve the Boc-protected compound (1.0 mmol) in DCM.
-
Add trifluoroacetic acid (10-20 equivalents) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex nitrogen-containing molecules. The protocols detailed in this guide for Buchwald-Hartwig amination, amide bond formation, and urea/sulfonamide synthesis provide a solid foundation for researchers to incorporate this chiral scaffold into their synthetic strategies. By understanding the underlying principles of these reactions and carefully optimizing the reaction conditions, chemists can efficiently construct a diverse array of novel compounds with potential applications in drug discovery and development.
References
Application Notes and Protocols for the Comprehensive Characterization of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the full characterization of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral synthetic building block of significant interest in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a detailed framework for confirming the identity, purity, and chiral integrity of this compound. The application notes move beyond simple procedural steps to explain the underlying scientific principles, ensuring that the described protocols are robust and self-validating.
Introduction: The Importance of Rigorous Characterization
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure incorporates a chiral center, a Boc-protecting group, and a piperidine ring, all of which contribute to its utility and its analytical complexity. As the enantiomeric purity and overall quality of this starting material can directly impact the efficacy and safety of the final drug substance, a multi-faceted analytical approach is not just recommended, but essential.
This guide outlines a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, covering its structural confirmation, the quantification of its purity (both chemical and chiral), and the determination of residual impurities such as water and solvents.
Physicochemical Properties
A foundational step in the characterization of any chemical entity is the confirmation of its basic physical and chemical properties. These data serve as a primary point of reference and are critical for a wide range of applications, from reaction chemistry to formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 214.30 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Boiling Point | ~321.8 °C at 760 mmHg (Predicted) | --INVALID-LINK--[1] |
| Density | ~1.0 g/cm³ (Predicted) | --INVALID-LINK--[1] |
Structural Elucidation and Confirmation
Confirming the covalent structure of this compound is the primary analytical objective. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and identify longer-range (2-3 bond) correlations between protons and carbons (HMBC). This is crucial for unambiguously assigning the structure, especially the substitution pattern on the piperidine ring.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a 90° pulse.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if required for full assignment):
-
Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.
-
Based on the structure of this compound and data from similar compounds[2][3], the following spectral features are anticipated in CDCl₃:
-
¹H NMR:
-
A sharp singlet around 1.4-1.5 ppm, integrating to 9H, corresponding to the tert-butyl group.
-
A singlet around 2.7-2.9 ppm, integrating to 3H, from the N-methyl group.
-
A complex series of multiplets between 1.5 and 3.5 ppm corresponding to the protons of the piperidine ring. The proton at the chiral center (C3) is expected to be a multiplet in the region of 3.0-3.5 ppm.
-
A broad singlet corresponding to the piperidine N-H proton, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR:
-
A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal for the N-methyl carbon around 30-35 ppm.
-
Signals for the piperidine ring carbons between approximately 25 and 55 ppm.
-
A signal for the carbamate carbonyl carbon around 155 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
MS is used to determine the mass-to-charge ratio (m/z) of the intact molecule (as a protonated species, [M+H]⁺) and its fragments. This allows for the confirmation of the molecular weight and provides evidence for the presence of key structural motifs, such as the Boc group.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or TOF analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [C₁₁H₂₂N₂O₂ + H]⁺ is 215.17.
A key diagnostic fragmentation for Boc-protected amines is the facile loss of isobutylene (56 Da) from the protonated molecular ion.[2][4][5]
-
[M+H]⁺: m/z 215.17
-
[M+H - C₄H₈]⁺: m/z 159.11 (loss of isobutylene)
-
[M+H - C₅H₉NO₂]⁺: m/z 100.10 (cleavage of the carbamate group)
Caption: Expected ESI-MS Fragmentation Pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.
This technique is excellent for quickly confirming the presence of key functional groups such as the N-H of the piperidine, C-H bonds, and the carbamate C=O.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3400 | N-H (piperidine) | Stretching |
| ~2850-2980 | C-H (alkyl) | Stretching |
| ~1680-1700 | C=O (carbamate) | Stretching |
| ~1450-1480 | C-H (alkyl) | Bending |
| ~1160-1250 | C-N | Stretching |
Purity and Impurity Profiling
Determining the purity of the compound and identifying any impurities is a critical aspect of its characterization. This is typically achieved using a combination of chromatographic and spectroscopic techniques, as well as a method for water determination.
Achiral Purity by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV or Charged Aerosol Detection (CAD) is a robust method for determining the purity of the main component and separating it from any non-volatile impurities.
HPLC provides a high-resolution separation of the main compound from any related substances or degradation products. The area percentage of the main peak relative to the total area of all peaks gives a measure of the purity. Since the carbamate group has a weak UV chromophore, detection at low wavelengths (e.g., 200-215 nm) or the use of a universal detector like CAD is recommended.[6]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or CAD detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Chiral Purity by Chiral HPLC
The determination of the enantiomeric excess (e.e.) is of utmost importance for a chiral compound. Chiral HPLC is the gold standard for this analysis.
Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation in time. This allows for the quantification of the desired (S)-enantiomer and the detection of the unwanted (R)-enantiomer. Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.[1][7]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). A screening of different columns (e.g., AD, AS, IC) may be necessary to find the optimal separation.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting mobile phase would be 90:10 Hexane:Ethanol + 0.1% DEA.
-
Mode: Isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase. A racemic standard of the compound is required for method development to confirm the separation of the two enantiomers.
References
Application Note & Protocol: HPLC and ¹H NMR Analysis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Abstract & Introduction
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its structural motif, featuring a piperidine ring and a Boc-protected amine, makes it a valuable building block for a variety of active pharmaceutical ingredients (APIs). The stereochemical integrity of this intermediate is paramount, as the biological activity and safety profile of the final drug product are often dictated by its specific enantiomeric form.[1][2] Consequently, robust and reliable analytical methods are required to confirm the identity, purity, and enantiomeric excess of this compound during synthesis and for final quality control.[1][]
This document provides detailed, validated protocols for the analysis of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identity. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical chiral intermediate.[4] The principles outlined adhere to the standards of analytical procedure validation as described in the International Council for Harmonisation (ICH) guidelines.[5][6][7]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for assessing the purity and, critically, the enantiomeric excess of chiral compounds. For this compound, a chiral HPLC method is necessary to separate it from its (R)-enantiomer. The selection of a suitable chiral stationary phase (CSP) is the most critical factor in achieving this separation.[8][9] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including piperidine derivatives.[8][10] This protocol details a normal-phase chiral HPLC method, which often provides superior selectivity for this class of compounds.[11]
Rationale for Method Selection
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., Chiralpak series) is selected for its proven broad applicability and success in resolving piperidine derivatives.[9] These phases create a chiral environment through various interactions (hydrogen bonding, dipole-dipole, etc.) that allows for the differential retention of enantiomers.
-
Normal-Phase Chromatography: A non-polar mobile phase (e.g., hexane/isopropanol) is used with a polar stationary phase.[12][13] This mode is often advantageous for separating stereoisomers of polar compounds that are highly soluble in organic solvents.[11]
-
UV Detection: Although the analyte lacks a strong chromophore, the carbamate group allows for low-wavelength UV detection (around 210-220 nm), which is sufficient for purity analysis. For trace-level enantiomeric impurity detection, pre-column derivatization with a UV-active agent could be considered, but is not detailed in this primary protocol.[10]
Experimental Protocol: Chiral HPLC
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, in line with ICH Q2(R2) guidelines.[6][7][14]
2.2.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak IC-3 (or equivalent amylose-based CSP), 250 x 4.6 mm, 3 µm.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).
-
Reference Standards: Certified this compound and (R)-tert-Butyl methyl(piperidin-3-yl)carbamate (if available for peak identification).
-
Sample for Analysis.
2.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak IC-3, 250 x 4.6 mm, 3 µm | Proven selectivity for chiral piperidine derivatives.[9] |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v) | Balances analyte retention and elution. DEA is a basic modifier to improve peak shape for the amine.[15] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves efficiency. |
| Detection | UV at 215 nm | Wavelength for detecting the carbamate functional group. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | ~20 minutes | Sufficient to elute both enantiomers and any common impurities. |
2.2.3 Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
-
Resolution Solution: If the (R)-enantiomer is available, prepare a solution containing both enantiomers to confirm peak identification and calculate resolution. If not, a small amount of the (S)-isomer can be subjected to base-catalyzed racemization to generate the (R)-isomer in situ for method development.
2.2.4 System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution.
-
Tailing Factor (T): Should be ≤ 2.0 for the (S)-isomer peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time should be ≤ 2.0%.[5]
-
Resolution (Rs): If using a resolution solution, the resolution between the (S) and (R) peaks should be ≥ 1.5.
2.2.5 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. If SST criteria are met, proceed.
-
Inject the sample solution in duplicate.
-
Identify the peaks based on the retention time of the reference standard.
-
Calculate the % Purity and % Enantiomeric Excess (% ee) using the area normalization method.
Data Interpretation & Workflow
The primary results from the HPLC analysis are the chemical purity (as a percentage of total peak area) and the enantiomeric excess.
-
% Purity (Area Normalization): % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
% Enantiomeric Excess (% ee): % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation and identity confirmation of small organic molecules.[16][17] For this compound, ¹H NMR provides a unique fingerprint based on the chemical environment of each proton, confirming the presence of all key functional groups (tert-butyl, piperidine ring, N-methyl).
Rationale for Protocol Choices
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it is capable of dissolving many organic compounds and has a well-defined residual solvent peak.[18]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[19] Modern spectrometers can lock onto the deuterium signal of the solvent, but referencing to TMS ensures consistency.[19]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets, particularly for the piperidine ring protons.
Experimental Protocol: ¹H NMR
3.2.1 Instrumentation and Materials
-
NMR Spectrometer (400 MHz or higher) equipped with a standard 5 mm probe.
-
NMR tubes (5 mm, high precision).
-
Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% TMS.
-
Sample of this compound.
3.2.2 Sample Preparation
-
Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ (with TMS) to the tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. The solution should be clear and free of particulates.
3.2.3 Data Acquisition
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
Data Interpretation & Expected Spectrum
The ¹H NMR spectrum is used to confirm that the chemical structure of the sample is consistent with this compound. The key is to assign each signal to the corresponding protons in the molecule.
3.3.1 Expected Chemical Shifts and Multiplicities
| Label | Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| a | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | tert-Butyl group protons.[20] |
| b | -N-CH ₃ | ~2.7-2.9 | Singlet (s) | 3H | N-Methyl group protons. |
| c | Piperidine-3-CH | ~3.8-4.1 | Broad multiplet (br m) | 1H | Chiral center proton, adjacent to nitrogen. |
| d, e, f, g, h | Piperidine ring CH ₂ | ~1.5-1.9 & 2.5-3.2 | Complex multiplets (m) | 7H | Diastereotopic protons of the piperidine ring. |
| i | -NH - | Variable, ~1.0-2.0 | Broad singlet (br s) | 1H | Piperidine amine proton (may exchange with trace water). |
Note: Chemical shifts are approximate and can be influenced by concentration and residual water. The complexity of the piperidine ring protons arises from diastereotopicity and restricted ring conformations.
The presence of a sharp singlet integrating to 9 protons around 1.45 ppm and another singlet integrating to 3 protons around 2.8 ppm are strong indicators of the Boc-methyl-amino moiety. The complex signals in the aliphatic region correspond to the piperidine ring, confirming the core structure.[20]
Conclusion
The HPLC and ¹H NMR methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The chiral HPLC method is essential for determining chemical purity and, most importantly, for quantifying the enantiomeric excess, a critical quality attribute for this pharmaceutical intermediate.[2][] The ¹H NMR protocol serves as a definitive identity test, confirming the molecular structure with high confidence.[21]
Adherence to these protocols, including system suitability checks and careful data interpretation, will ensure that this compound meets the stringent quality standards required for its use in the synthesis of active pharmaceutical ingredients. These methods are grounded in established chromatographic and spectroscopic principles and align with the validation expectations of regulatory bodies.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. uhplcs.com [uhplcs.com]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jchps.com [jchps.com]
- 17. anuchem.weebly.com [anuchem.weebly.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 20. rsc.org [rsc.org]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. qbdgroup.com [qbdgroup.com]
Chemoenzymatic Synthesis of Chiral Piperidines: Application Notes and Protocols
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] Its biological activity is intimately tied to its three-dimensional structure, making stereocontrol in its synthesis a critical challenge. Chemoenzymatic strategies, which synergistically combine the precision of biocatalysis with the versatility of chemical synthesis, have emerged as powerful and sustainable solutions for accessing enantiomerically pure piperidines.[4][5] This guide provides an in-depth exploration of key chemoenzymatic methodologies, offering field-proven insights into experimental design, detailed step-by-step protocols, and the underlying scientific principles that govern these transformative reactions. We will delve into asymmetric reductive amination using imine reductases (IREDs), transaminase (TA)-mediated cyclizations, powerful multi-enzyme cascades, and classic enzymatic kinetic resolutions to equip researchers with the knowledge to leverage these techniques for drug discovery and development.
Introduction
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[3][6] Its prevalence is remarkable, appearing in over twenty classes of pharmaceuticals, including treatments for cancer, psychosis, and viral infections.[3][4][5] The success of this scaffold lies in its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with complex biological targets like enzymes and receptors.[7][8] Introducing chiral centers into the piperidine ring can dramatically enhance biological activity, improve selectivity, modulate physicochemical properties, and reduce toxicity.[1][2][9]
The Challenge of Asymmetric Synthesis
The synthesis of single-enantiomer piperidines is often a complex, multi-step process using traditional organic chemistry, which may rely on costly chiral auxiliaries, precious metal catalysts, or harsh reaction conditions.[8][10] Achieving high levels of diastereo- and enantioselectivity, especially when multiple stereocenters are present, remains a significant synthetic hurdle.
The Chemoenzymatic Advantage
Chemoenzymatic synthesis offers a compelling alternative, harnessing the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions.[4] This approach provides several key advantages:
-
Exceptional Stereoselectivity: Enzymes often yield products with nearly perfect enantiomeric excess (>99% ee), obviating the need for difficult chiral separations.[11][12]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, preserving sensitive functional groups.
-
Sustainability: Enzymes are biodegradable catalysts, reducing the reliance on heavy metals and hazardous reagents.[4]
-
Novel Reaction Pathways: Enzymes can catalyze reactions that are difficult or impossible to achieve with conventional chemical methods, such as the direct dearomatization of pyridines.[4][5]
This guide will focus on the practical application of these powerful biocatalysts.
Caption: Overview of primary chemoenzymatic strategies for chiral piperidine synthesis.
Core Chemoenzymatic Strategies & Protocols
This section details the most impactful chemoenzymatic methods for synthesizing chiral piperidines. Each protocol is presented as a self-validating system, including setup, monitoring, and expected outcomes.
Asymmetric Reduction of Cyclic Imines with Imine Reductases (IREDs)
Expertise & Causality: Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the highly stereoselective reduction of prochiral imines to chiral secondary amines.[11] This strategy is exceptionally powerful for synthesizing 2-substituted piperidines from the corresponding 3,4,5,6-tetrahydropyridine precursors. The key to success is an efficient cofactor recycling system. Glucose dehydrogenase (GDH) is commonly employed to regenerate the expensive NADPH cofactor using inexpensive D-glucose, driving the reaction to completion. The choice between an (R)-selective or (S)-selective IRED dictates the absolute stereochemistry of the final product.[11][13]
Caption: IRED workflow with integrated NADPH cofactor recycling.
Protocol 2.1: (R)-Selective Reduction of a 2-Aryl-3,4,5,6-tetrahydropyridine
-
Materials:
-
(R)-Imine Reductase [(R)-IRED] whole-cell biocatalyst (lyophilized)
-
Glucose Dehydrogenase (GDH)
-
NADP+ sodium salt
-
2-Aryl-3,4,5,6-tetrahydropyridine substrate (1.0 g, ~5 mmol, assuming MW ~200 g/mol )
-
D-Glucose (1.5 equiv., ~1.35 g)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
-
Procedure:
-
Reaction Setup: In a 250 mL flask, dissolve D-glucose (1.35 g) and NADP+ (20 mg) in 100 mL of potassium phosphate buffer (100 mM, pH 7.5).
-
Enzyme Addition: Add the (R)-IRED whole-cell lyophilizate (e.g., 100 mg) and GDH (~200 U) to the buffered solution. Stir gently for 15 minutes to ensure dissolution and enzyme rehydration.
-
Substrate Addition: Dissolve the tetrahydropyridine substrate (1.0 g) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (e.g., 2-5 mL) and add it dropwise to the reaction mixture. Causality Note: This prevents substrate precipitation and potential enzyme inhibition from high local concentrations.
-
Reaction: Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. A typical method is to withdraw a 100 µL aliquot, quench it with 100 µL of acetonitrile, centrifuge to pellet the cells, and analyze the supernatant. The reaction is typically complete within 24 hours.
-
Workup: Once the starting material is consumed, add an equal volume of ethyl acetate (100 mL) to the reaction mixture. Adjust the pH to >9 with saturated sodium bicarbonate solution to ensure the product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
-
Self-Validation & Expected Outcome:
Table 1: Representative Substrate Scope for IRED-Catalyzed Reductions
| Substrate (2-Substituent) | Product Configuration | Typical Yield (%) | Typical ee (%) | Reference |
| Phenyl | (R) | 92 | >98 | [11] |
| 4-Methoxyphenyl | (R) | 90 | >98 | [11] |
| n-Propyl (for Coniine) | (R) | 90 | >98 | [11] |
| 3-Chlorophenyl | (R) | 88 | >99 | [13] |
Transaminase (TA)-Triggered Aza-Michael Cyclization
Expertise & Causality: ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that reversibly transfer an amino group from an amine donor (like isopropylamine) to a ketone or aldehyde acceptor.[14][15] This property can be ingeniously exploited to synthesize chiral piperidines. In this strategy, a prochiral diketone substrate is selectively aminated at one ketone by the TA. The resulting amino ketone intermediate is not isolated; instead, it spontaneously undergoes an intramolecular aza-Michael addition, cyclizing to form the piperidine ring.[14] The stereochemistry of the final product is dictated by the enantioselectivity of the TA. This cascade is powerful because it builds the heterocyclic ring and sets a key stereocenter in a single, elegant step.
Protocol 2.2: (R)-TA-Mediated Synthesis of a 2,6-Disubstituted Piperidine
-
Materials:
-
(R)-selective ω-Transaminase [(R)-TA]
-
Pyridoxal-5'-phosphate (PLP)
-
Prochiral ketoenone or diketone substrate (e.g., 1-phenylhept-6-ene-2,5-dione)
-
Isopropylamine (amine donor, often used as a solution or hydrochloride salt)
-
HEPES or Tris-HCl buffer (100 mM, pH 8.0)
-
-
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing the buffer, PLP (1 mM final concentration), and isopropylamine (0.5 - 1.5 M). Causality Note: High concentrations of the amine donor are required to push the reaction equilibrium towards product formation.[14]
-
Enzyme Addition: Add the (R)-TA enzyme (as a cell-free extract or purified enzyme).
-
Substrate Addition: Dissolve the diketone substrate in a minimal amount of DMSO and add to the reaction mixture to a final concentration of 10-50 mM.
-
Reaction: Incubate at 30-37 °C with gentle agitation for 24-48 hours.
-
Monitoring: Monitor by HPLC or GC-MS for the disappearance of the starting material and the formation of the piperidine product.
-
Workup: Saturate the aqueous phase with NaCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.
-
-
Self-Validation & Expected Outcome:
Multi-Enzyme Cascades for Complex Piperidine Synthesis
Expertise & Causality: One-pot multi-enzyme cascades represent the pinnacle of biocatalytic efficiency, where multiple enzymatic steps are performed concurrently in a single vessel. This avoids the need for intermediate isolation, reducing waste and improving process economy.
2.3.1 CAR-TA-IRED Cascade from Acyclic Precursors
This elegant three-enzyme cascade builds a chiral piperidine from a simple acyclic keto acid.[12][16]
-
Carboxylic Acid Reductase (CAR): Selectively reduces the carboxylic acid to an aldehyde.
-
ω-Transaminase (TA): Asymmetrically aminates the ketone to form a chiral amino aldehyde.
-
Imine Reductase (IRED): The amino aldehyde cyclizes in situ to a cyclic imine, which is then asymmetrically reduced by the IRED to the final disubstituted piperidine.
The final diastereomeric outcome is controlled by the stereopreference of the IRED, which performs a dynamic kinetic resolution on the equilibrating cyclic imine intermediate.[12]
Caption: The CAR-TA-IRED cascade builds chiral piperidines from acyclic keto acids.
Protocol 2.3.1: CAR-TA-IRED One-Pot Synthesis
-
Materials:
-
CAR, ω-TA, and IRED enzymes (lyophilized powders or cell-free extracts)
-
Cofactor regeneration systems for both CAR (requires ATP, often regenerated with polyphosphate kinase) and IRED (NADPH, regenerated with GDH/glucose).
-
Acyclic keto acid substrate (e.g., 5-oxo-6-phenylhexanoic acid)
-
All necessary cofactors (ATP, NADP+) and regeneration substrates (polyphosphate, glucose).
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
Reaction Setup: In a buffered solution, combine all cofactors, regeneration substrates, and the primary keto acid substrate.
-
Enzyme Addition: Add all three enzymes (CAR, TA, IRED) and their respective regeneration enzymes (e.g., polyphosphate kinase, GDH) to the reaction vessel.
-
Reaction: Incubate at 30 °C with gentle agitation for 24-48 hours.
-
Monitoring & Workup: Follow procedures similar to Protocol 2.1. The complexity of the mixture may require LC-MS for accurate monitoring. Workup involves quenching, extraction, and chromatographic purification.
-
-
Self-Validation & Expected Outcome:
2.3.2 Amine Oxidase-EneIRED Cascade for Pyridine Dearomatization
This groundbreaking chemoenzymatic approach tackles the difficult challenge of asymmetrically dearomatizing flat, aromatic pyridine rings to create chiral 3- and 3,4-substituted piperidines.[4][5]
-
Chemical Step: The starting pyridine is first chemically activated and reduced to an N-substituted tetrahydropyridine (THP).
-
Amine Oxidase (AmOx): The AmOx oxidizes the THP in situ to a dihydropyridinium (DHP) intermediate.
-
Ene-Imine Reductase (EneIRED): This specialized reductase performs a stereoselective conjugate reduction of the C=C bond followed by reduction of the C=N bond to yield the final chiral piperidine.[4]
Protocol 2.3.2: Chemoenzymatic Dearomatization of an Activated Pyridine
-
Materials:
-
N-substituted tetrahydropyridine (THP) substrate (prepared chemically)
-
6-hydroxy-D-nicotine oxidase (6-HDNO) or another suitable amine oxidase
-
Ene-Imine Reductase (EneIRED)
-
Catalase (to decompose H₂O₂ byproduct from the oxidase)
-
NADPH regeneration system (GDH/glucose)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Procedure:
-
Reaction Setup: In a buffered solution, combine the NADPH regeneration components (NADP+, glucose, GDH) and Catalase.
-
Enzyme Addition: Add the amine oxidase and the EneIRED.
-
Substrate Addition: Add the THP substrate (typically 10-20 mM final concentration).
-
Reaction: Incubate at 30 °C with shaking for 24 hours. The reaction is conducted in an open-to-air vessel to provide the oxygen required by the oxidase.
-
Monitoring & Workup: Follow procedures similar to Protocol 2.1.
-
-
Self-Validation & Expected Outcome:
Application in Drug Discovery: Synthesis of a Niraparib Intermediate
The chemoenzymatic dearomatization strategy (Protocol 2.3.2) provides a highly efficient route to a key chiral piperidine intermediate used in the synthesis of the ovarian cancer drug Niraparib.[4] Starting from commercially available 3-(4-bromophenyl)pyridine, a three-step sequence including the one-pot AmOx/EneIRED cascade delivers the target piperidine, (S)-3-(4-bromophenyl)piperidine, in 61% overall yield and 99% ee.[4][5] This showcases the power of chemoenzymatic methods to streamline the synthesis of complex pharmaceutical ingredients.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Enzyme inhibition; Poor cofactor recycling; Substrate insolubility; Unfavorable equilibrium (TAs). | Lower substrate concentration; Increase co-solvent percentage (up to 10-20%); Check activity of recycling enzyme (GDH); For TAs, increase amine donor concentration or use a product removal strategy. |
| Low Enantioselectivity | Incorrect enzyme choice; Racemization of product/intermediate; Background chemical reaction. | Screen a panel of different enzymes (both R- and S-selective); Check pH and temperature stability of the product; Run a control reaction without the enzyme to assess background reactivity. |
| Enzyme Instability | Harsh pH or temperature; Presence of proteases; Co-solvent toxicity. | Optimize pH and temperature; Add protease inhibitors if using cell lysates; Screen for enzyme tolerance to different co-solvents. |
| Difficult Workup | Emulsion formation during extraction; Product is water-soluble. | Centrifuge to break emulsions; Saturate the aqueous phase with NaCl; Consider solid-phase extraction (SPE). |
Best Practice - Enzyme Immobilization: For process scale-up and cost reduction, immobilizing enzymes on a solid support is highly beneficial. Immobilization, for instance by covalently attaching a transaminase to a resin, can enhance enzyme stability, simplify product purification, and enable continuous flow processing and catalyst reuse.[17][18]
Conclusion & Future Outlook
Chemoenzymatic synthesis has matured into a robust and reliable platform for the production of chiral piperidines. The use of IREDs, TAs, and sophisticated multi-enzyme cascades allows for the construction of these valuable scaffolds with unparalleled stereocontrol and efficiency. The future of this field is bright, with several exciting trends on the horizon:
-
Enzyme Engineering: Structure-guided and directed evolution approaches are continuously expanding the substrate scope and improving the stability and activity of existing biocatalysts.[13]
-
Novel Enzyme Discovery: Mining genomes and metagenomes will uncover new enzymes with unique catalytic capabilities.
-
Hybrid Chemo-Biocatalytic Cascades: The synergy between biocatalysis and chemical catalysis is being further explored. A recent breakthrough combines biocatalytic C-H oxidation to hydroxylate a piperidine ring, followed by a nickel-electrocatalyzed radical cross-coupling to install new C-C bonds, dramatically shortening synthetic routes.[7][8][19]
By embracing these innovative strategies, researchers and drug development professionals can accelerate the discovery and sustainable manufacturing of the next generation of piperidine-based therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. news-medical.net [news-medical.net]
Application Notes & Protocols: Strategic Use of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chiral 3-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional, saturated heterocyclic structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[3][4] The introduction of chirality, particularly at the 3-position, further expands the accessible chemical space, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4]
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate has emerged as a highly valuable and versatile building block for the construction of parallel synthesis libraries aimed at accelerating drug discovery. Its unique structural features offer several distinct advantages:
-
Stereochemical Control: The defined (S)-stereochemistry at the C3 position provides a fixed anchor point for library diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in a three-dimensional context.
-
Orthogonal Protection: The secondary amine of the piperidine ring is available for diversification reactions, while the exocyclic amine is protected as an N-methyl-N-Boc carbamate. This protection scheme is robust under a wide range of reaction conditions used for library synthesis.[5]
-
Modulated Reactivity and Physicochemical Properties: The N-methyl group on the carbamate prevents potential side reactions such as acylation or sulfonylation at this position and can influence the conformational preference of the piperidine ring. This strategic methylation can lead to improved solubility and synthetic tractability compared to the corresponding secondary N-H carbamate.[6]
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the effective use of this compound in the generation of parallel synthesis libraries.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is critical for successful and reproducible library synthesis.
| Property | Value | Source |
| CAS Number | 309962-63-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 214.31 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | ~288 °C (Predicted) | [8] |
| Density | ~1.01 g/cm³ (Predicted) | [8] |
| Storage | Store at 2-8°C, protect from light and moisture. Handle under an inert atmosphere (e.g., Nitrogen). | [7] |
Core Synthetic Strategies for Library Generation
This compound is an ideal starting point for creating diverse libraries through functionalization of the piperidine ring's secondary amine. The general workflow involves a Boc-deprotection step followed by diversification reactions. This guide will focus on three high-throughput, solution-phase parallel synthesis protocols: Reductive Amination, Amide Coupling, and Urea Formation.
Protocol 1: Parallel Reductive Amination
Reductive amination is a robust and reliable method for forming C-N bonds, making it ideal for library synthesis.[9] This protocol details the reaction of the deprotected piperidine with a diverse set of aldehydes.
Part A: Boc Deprotection (Bulk Scale)
This initial deprotection is performed on a larger scale to generate the common intermediate for the parallel synthesis step.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise. Causality: TFA is a strong acid that effectively cleaves the Boc group. The reaction is exothermic and generates gas (CO₂ and isobutylene), so slow addition at 0 °C is crucial for safety and control.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. Filter the solid and wash with cold diethyl ether.
-
Neutralization & Stock Solution: To prepare for the parallel step, the TFA salt can be used directly with an excess of a non-nucleophilic base (like triethylamine or DIPEA) in the subsequent reaction. Alternatively, for ease of handling in an automated workflow, prepare a stock solution of the free base. To do this, dissolve the salt in water, basify to pH >10 with aqueous NaOH, and extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Immediately dissolve the resulting free amine in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or THF) to a known concentration (e.g., 0.5 M) for distribution. Trustworthiness: The free amine can be unstable upon prolonged storage; using it immediately as a stock solution ensures accurate dispensing in the parallel synthesis step.
Part B: Parallel Synthesis in 96-Well Plate
-
Plate Preparation: To each well of a 96-well reaction block, add the desired aldehyde (1.0 eq, typically from a stock solution). A diverse set of aldehydes can be used to generate the library.
-
Amine Addition: Add the stock solution of deprotected (S)-methyl(piperidin-3-yl)amine (1.2 eq) to each well.
-
Reducing Agent Addition: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in the reaction solvent to each well. Expertise: NaBH(OAc)₃ is the preferred reducing agent for high-throughput synthesis. It is milder than other hydrides like NaBH₃CN, reducing the risk of aldehyde reduction, and does not require acidic conditions, which simplifies the workflow.
-
Reaction: Seal the plate and shake at room temperature for 16-24 hours.
-
Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the contents of each well with an organic solvent (e.g., ethyl acetate). The organic layer can be separated and concentrated using a centrifugal evaporator.
-
Purification: The crude products are then purified using parallel reverse-phase HPLC.
Protocol 2: Parallel Amide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry.[10] This protocol utilizes a standard coupling agent suitable for high-throughput synthesis.
Part A: Boc Deprotection
Follow the same procedure as described in Protocol 1, Part A, to generate the free amine or TFA salt intermediate.
Part B: Parallel Synthesis in 96-Well Plate
-
Plate Preparation: To each well of a 96-well reaction block, add the desired carboxylic acid (1.0 eq, from stock solutions).
-
Coupling Agent Addition: Add a stock solution of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) in an anhydrous polar aprotic solvent like DMF or NMP. Expertise: HATU is highly efficient, leading to rapid amide bond formation with minimal racemization, making it ideal for library synthesis where reaction time and purity are critical.[10]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: The base is required to neutralize the carboxylic acid and any salt form of the amine, allowing the coupling reaction to proceed.
-
Amine Addition: Add the stock solution of deprotected (S)-methyl(piperidin-3-yl)amine (1.2 eq).
-
Reaction: Seal the plate and shake at room temperature for 4-12 hours. Monitor a representative reaction by LC-MS if necessary.
-
Work-up & Purification: Dilute each well with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Concentrate the organic layer and purify the crude products by parallel reverse-phase HPLC.
Protocol 3: Parallel Urea Synthesis
The urea functional group is a valuable pharmacophore capable of forming multiple hydrogen bonds with protein targets.[11] This protocol provides a method for synthesizing a library of urea derivatives.
Part A: Boc Deprotection
Follow the same procedure as described in Protocol 1, Part A, to generate the free amine intermediate. A stock solution of the free base is recommended for this protocol.
Part B: Parallel Synthesis in 96-Well Plate
-
Plate Preparation: To each well of a 96-well reaction block, add a solution of the deprotected (S)-methyl(piperidin-3-yl)amine (1.0 eq) in an anhydrous, non-protic solvent like THF or DCM.
-
Isocyanate Addition: Add a diverse set of isocyanates (1.1 eq, from stock solutions) to the corresponding wells. Causality: The reaction between an amine and an isocyanate is typically fast and high-yielding, requiring no additional reagents, which makes it highly suitable for parallel synthesis.[11]
-
Reaction: Seal the plate and shake at room temperature for 2-6 hours.
-
Work-up & Purification: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixtures in vacuo. The crude products can then be purified by parallel reverse-phase HPLC or crystallization.
Alternative for Isocyanate-less Synthesis: If a desired isocyanate is not available, ureas can be formed using safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI).[11] In this two-step, one-pot procedure, the primary amine (R-NH₂) is first reacted with CDI to form an acylimidazole intermediate, which is then reacted with the piperidine amine to form the final urea. This adds a step but increases the accessible diversity.
The Strategic Rationale of the N-Methyl-N-Boc Moiety
The choice of the N-methyl-N-Boc protecting group is a deliberate and strategic one that demonstrates an advanced understanding of synthetic and medicinal chemistry principles.
-
Prevention of Undesired Reactivity: A simple N-Boc protected secondary amine (R-NH-Boc) still possesses an acidic N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can undergo undesired side reactions. The N-methyl group eliminates this possibility, ensuring that the protected amine is completely inert during the functionalization of the piperidine nitrogen.
-
Conformational Influence: The piperidine ring exists predominantly in a chair conformation. The substituents on the nitrogen atom can exist in either an axial or equatorial position. The presence and size of the N-substituent (in this case, the bulky Boc group) influences this equilibrium.[10] Methylation of the carbamate nitrogen further modifies the steric environment, which can lock the ring into a more defined conformation. This conformational rigidity can be advantageous in drug design, as it presents the diversifying substituents to the biological target in a more predictable orientation.[10]
-
Improved Physicochemical Properties: N-methylation can disrupt hydrogen bonding networks, which can sometimes lead to improved solubility of the building block and intermediates in organic solvents commonly used in synthesis. This can be a significant advantage in automated, high-throughput workflows where precipitation can be problematic.
References
- 1. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myuchem.com [myuchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fuaij.com [fuaij.com]
- 7. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 8. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate synthesis
Introduction: Welcome to the technical support center for the synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This chiral piperidine derivative is a valuable building block in medicinal chemistry, notable for its unique N-methylated carbamate structure. The synthesis, while achievable, presents specific challenges, particularly in achieving selective N-methylation and managing protecting group strategies. This guide is designed for researchers and drug development professionals to navigate these complexities, providing field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a successful and optimized synthesis.
Section 1: Strategic Synthesis Overview
The most logical and controllable pathway to the target molecule involves a multi-step sequence that carefully manages protecting groups to ensure selectivity. The core strategy is to first construct a piperidine ring with the correct stereochemistry at the C-3 position, protect the 3-amino group, perform the critical N-methylation, and finally, selectively deprotect the piperidine ring nitrogen.
Caption: General workflow for synthesizing the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for establishing the (S)-stereocenter at the C-3 position? A: The most robust and commonly cited method is starting from the chiral pool, specifically L-glutamic acid.[1] This approach avoids costly chiral resolutions or the development of complex asymmetric syntheses. The inherent chirality of L-glutamic acid is carried through a series of well-established transformations (esterification, reduction, tosylation, and cyclization) to yield the desired (S)-enantiomer with high optical purity. Alternative enzymatic methods using ω-transaminases on a prochiral ketone are also highly effective for achieving excellent enantioselectivity.[2]
Q2: My N-methylation of the carbamate group is sluggish and gives low yields. What am I doing wrong? A: This is the most challenging step of the synthesis. The low acidity of the carbamate N-H proton requires specific conditions for successful deprotonation. Common causes for failure include:
-
Insufficiently Strong Base: A very strong, non-nucleophilic base is mandatory. Sodium hydride (NaH) is the standard choice. Weaker bases like potassium carbonate or triethylamine are ineffective.[3]
-
Incorrect Solvent: The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching the base.
-
Steric Hindrance: The bulky tert-butyl group can sterically impede the approach of the base and electrophile. Ensure efficient stirring to overcome mass transfer limitations in the often-heterogeneous mixture.[3][4]
Q3: I'm observing di-methylation or methylation at the piperidine nitrogen. How can I improve selectivity? A: This side reaction occurs if the piperidine ring nitrogen is unprotected during the methylation step. It is crucial to use an orthogonal protecting group on the piperidine nitrogen that is stable to the strong base used for methylation. A benzyl (Bn) group is ideal because it is completely inert to NaH/MeI and can be selectively removed later by catalytic hydrogenation without affecting the N-Boc-N-Me carbamate.[5] Using a second Boc group is not recommended as it may be cleaved under certain conditions.
Q4: During the final deprotection, I'm losing the N-Boc-N-Me group. How can I deprotect the piperidine nitrogen selectively? A: Selectivity is dictated by the choice of protecting group for the piperidine nitrogen. If you use an N-Boc group, acidic deprotection (e.g., with TFA or HCl) risks cleaving both Boc groups.[6] While some selectivity can be achieved under very mild, carefully controlled conditions, it is often problematic. The superior strategy is to use a benzyl group, which can be cleanly and selectively removed via catalytic hydrogenation (H₂ over Pd/C). This method is orthogonal to the acid-labile Boc group and typically proceeds in high yield with no risk to the target carbamate.[5]
Section 3: Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion in the N-Methylation Step
This critical step requires careful optimization. Low yields are often traced back to issues with deprotonation or side reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the N-methylation step.
Table 1: Comparison of N-Methylation Reaction Conditions
| Parameter | Recommended | Alternative | Rationale & Comments |
| Base | Sodium Hydride (NaH, 60% in oil) | Lithium bis(trimethylsilyl)amide (LiHMDS) | NaH is cost-effective and highly effective. LiHMDS is a soluble alternative but more expensive. Both provide the necessary basicity. |
| Equivalents of Base | 1.2 - 1.5 eq. | 1.1 eq. | A slight excess ensures complete deprotonation, accounting for any incidental moisture. |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | MeI is highly reactive and efficient. DMS is a potent but more toxic alternative. |
| Solvent | Anhydrous THF | Anhydrous DMF | THF is preferred due to its lower boiling point and ease of removal. DMF can aid solubility for difficult substrates. |
| Temperature | 0°C to Room Temp | Room Temp | Add base at 0°C, allow to warm to RT. Add MeI at 0°C to control reactivity. |
Problem 2: Non-Selective Deprotection of Piperidine Nitrogen
The final step can lead to complete loss of product if the incorrect protecting group strategy is employed.
Table 2: Protecting Group Strategy for Selective Deprotection
| Piperidine N-Protecting Group | Deprotection Method | Selectivity vs. N-Boc-N-Me | Recommendation |
| Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) | Excellent. Hydrogenolysis is orthogonal to the acid-labile Boc group.[5] | Highly Recommended. This is the most reliable strategy for a clean, selective final step. |
| tert-Butoxycarbonyl (Boc) | Strong Acid (TFA, HCl) | Poor to Fair. Conditions that cleave the N-Boc on the ring will likely cleave the N-Boc of the carbamate.[6][7] | Not Recommended. High risk of complete deprotection or product degradation. Avoid this strategy. |
| Carboxybenzyl (Cbz) | Catalytic Hydrogenation (H₂, Pd/C) | Excellent. Same principle as the Benzyl group. | Recommended. A viable alternative to the Benzyl group, offering the same selectivity advantages. |
Section 4: Key Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All reactions should be performed in a suitable fume hood with appropriate personal protective equipment. Handle reagents like sodium hydride and methyl iodide with extreme caution.
Protocol 1: N-Methylation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven and cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (1.0 eq.) and dissolve in anhydrous THF (approx. 0.1 M solution).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Vigorous hydrogen gas evolution will occur. Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.[3]
-
Methylation: Cool the mixture back down to 0°C. Add methyl iodide (1.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Debenzylation via Catalytic Hydrogenation
-
Setup: Dissolve the N-methylated intermediate, (S)-tert-Butyl benzyl(1-benzylpiperidin-3-yl)carbamate (1.0 eq.), in methanol or ethanol.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 10 mol% weight).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product is often of sufficient purity for subsequent steps but can be further purified if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support center for the purification of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key pharmaceutical intermediate with high purity. This document is structured to anticipate and address common challenges encountered during the purification process, ensuring you can achieve your desired product specifications with confidence.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its chirality and chemical structure are crucial for the biological activity of the final drug substance. Therefore, achieving high chemical and enantiomeric purity is paramount. This guide will walk you through common purification strategies, potential pitfalls, and their solutions.
Core Purification Strategies
The primary methods for purifying this compound and related compounds include:
-
Crystallization: Often employed to isolate the product as a solid. The choice of solvent is critical for effective purification.
-
Liquid-Liquid Extraction: Utilized to remove water-soluble or acid/base-soluble impurities.
-
Column Chromatography: A powerful technique for separating the target compound from closely related impurities.
-
Diastereomeric Salt Resolution: A classical method for separating enantiomers by forming salts with a chiral resolving agent, followed by crystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield After Extraction | 1. Incomplete extraction from the aqueous layer. 2. Emulsion formation. 3. Product is partially soluble in the aqueous layer. | 1. Increase the number of extractions: Instead of one large volume extraction, perform multiple smaller volume extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to improve efficiency. 2. Break emulsions: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Salt out the product: Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer. |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent system. 3. Supersaturation has not been achieved. | 1. Perform a pre-purification step: Use a quick filtration through a plug of silica gel to remove polar impurities before attempting crystallization. 2. Solvent screening: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent mixtures like ethyl acetate/hexanes or methanol/water. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal, or cooling the solution slowly. |
| Low Enantiomeric Purity | 1. Incomplete resolution of enantiomers. 2. Racemization during a process step. | 1. Optimize diastereomeric salt resolution: If using this method, ensure the correct stoichiometry of the resolving agent (e.g., mandelic acid) is used[1][2]. Experiment with different crystallization solvents and temperatures to maximize the difference in solubility between the diastereomeric salts. 2. Check for racemization conditions: Avoid harsh acidic or basic conditions and high temperatures for prolonged periods, as these can potentially lead to racemization at the chiral center. |
| Presence of Starting Materials or Reagents | 1. Incomplete reaction. 2. Inefficient removal during workup. | 1. Monitor reaction completion: Use techniques like TLC, LC-MS, or NMR to ensure the reaction has gone to completion before starting the workup. 2. Acid/base wash: If unreacted starting materials are acidic or basic, perform an appropriate aqueous wash (e.g., dilute HCl to remove basic impurities, or dilute NaHCO3 to remove acidic impurities). |
| Oily Product Instead of Solid | 1. Residual solvent. 2. Presence of low-melting point impurities. | 1. Thorough drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable. 2. Chromatographic purification: If impurities are the cause, column chromatography is often the most effective way to separate the desired product from the oily contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a crystallization solvent for this compound?
A1: Based on literature for similar compounds, methanol is a viable option for recrystallization[3]. A common approach is to dissolve the crude product in a minimal amount of hot methanol and then allow it to cool slowly. If the product is too soluble in methanol, an anti-solvent like water or a non-polar solvent like hexanes can be slowly added to the methanolic solution until turbidity is observed, followed by cooling.
Q2: How can I remove the chiral resolving agent (e.g., mandelic acid) after diastereomeric salt resolution?
A2: After separating the desired diastereomeric salt by filtration, the salt is typically dissolved or suspended in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The mixture is then basified with a base like sodium carbonate or sodium hydroxide solution to a pH > 10. This neutralizes the acidic resolving agent, making it water-soluble as its salt, and deprotonates the piperidine nitrogen of your product, making it soluble in the organic layer. The layers are then separated, and the organic layer containing the purified free base is washed with water and brine, dried, and concentrated.
Q3: My NMR spectrum shows impurities that I cannot identify. What are the likely culprits?
A3: Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reagents: For example, residual di-tert-butyl dicarbonate (Boc-anhydride) or its byproducts.
-
Solvents: Residual solvents from the reaction or purification.
-
The wrong enantiomer: If the synthesis is not perfectly stereoselective.
-
Over-alkylated or di-Boc protected species: Depending on the reaction conditions.
Careful analysis of the synthetic route is key to identifying potential impurities.
Q4: Is column chromatography a suitable method for purifying this compound?
A4: Yes, column chromatography can be a very effective purification method. Given the basic nature of the piperidine nitrogen, it is often beneficial to pre-treat the silica gel with a small amount of a base like triethylamine (e.g., 1% in the eluent) to prevent streaking and improve the separation. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. For closely related compounds, purification by column chromatography on silica gel has been reported[4].
Purification Workflow Diagram
The following diagram illustrates a general decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Crystallization
This protocol is adapted from general procedures for similar compounds[3].
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Acidic Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic species, moving them to the aqueous layer. Caution: Your product is also basic and will move to the aqueous layer. This step is for removing less basic impurities if needed, followed by basification and re-extraction.
-
Basification and Extraction: Add a 10% aqueous solution of sodium carbonate (Na2CO3) or another suitable base to the reaction mixture until the aqueous layer is basic (pH > 10). Extract the aqueous layer multiple times with ethyl acetate.
-
Combine and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Crystallization: Dissolve the resulting residue in a minimal amount of a hot solvent, such as methanol. Allow the solution to cool to room temperature and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Column Packing: Pack a silica gel column with the chosen eluent system (e.g., a mixture of ethyl acetate and hexanes, or methanol in DCM). It is advisable to add ~1% triethylamine to the eluent to prevent peak tailing.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the product from impurities.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support center for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot a critical aspect of working with this chiral building block: the prevention of racemization. Loss of enantiomeric purity can have significant consequences on the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven advice to help you maintain the stereochemical integrity of your material throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, the chiral center is the carbon at the 3-position of the piperidine ring. The specific three-dimensional arrangement at this center is often essential for the desired biological activity in the final drug molecule. The presence of the undesired (R)-enantiomer can lead to reduced potency, altered pharmacological effects, or even off-target toxicity. Therefore, maintaining high enantiomeric excess (e.e.) is paramount.
Q2: What are the primary chemical mechanisms that can cause racemization at the C3 position of the piperidine ring?
A2: Racemization at the C3 position, which is alpha to the piperidine nitrogen, typically proceeds through the formation of a planar, achiral intermediate. The two most probable mechanisms are:
-
Base-Catalyzed Racemization: This is often the most significant risk. A sufficiently strong base can abstract the proton from the C3 carbon. While this proton is not highly acidic, its removal forms a planar carbanion (or an enamine-like species if considering the influence of the nitrogen). Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of (S) and (R) enantiomers.
-
Acid-Catalyzed Racemization: While generally less common for this type of center compared to carbons alpha to a carbonyl group, acid-catalyzed racemization can still occur. Protonation of the piperidine nitrogen can facilitate the formation of an enamine intermediate through a reversible ring-opening or a tautomerization process, which can lead to a loss of stereochemical information. There have been reports of a slight loss of optical purity in similar N-Boc-3-substituted piperidines during acidic Boc-deprotection[1].
Q3: How stable is this compound under typical laboratory conditions?
A3: The N-Boc (tert-butyloxycarbonyl) group provides good stability under many conditions, particularly towards nucleophiles and most bases used in routine synthesis. However, its stability is compromised under specific conditions:
-
Acidic Conditions: The Boc group is designed to be labile to acid. Strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane) will rapidly cleave the Boc group. Even milder acidic conditions over prolonged periods can lead to deprotection and potentially create an environment conducive to racemization.
-
Elevated Temperatures: While generally stable at room temperature, prolonged exposure to high temperatures (e.g., > 80-90 °C) can cause thermal decomposition of the Boc group.
-
Strongly Basic Conditions: The compound is stable to common inorganic bases like NaHCO₃, K₂CO₃, and even NaOH at low temperatures. However, strong, non-nucleophilic bases like LDA or s-BuLi can deprotonate the ring, leading to racemization[2]. The use of hindered organic bases like diisopropylethylamine (DIPEA) is generally safer than less hindered amines like triethylamine (TEA) at elevated temperatures.
Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)
This section addresses specific issues you may encounter during your experiments that result in a decreased enantiomeric excess of your this compound.
Scenario 1: I'm observing a significant drop in e.e. after a reaction involving a base.
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Question: My reaction involves treating the piperidine with a base (e.g., for an N-alkylation or a coupling reaction), and my chiral HPLC analysis shows a mixture of enantiomers in the product. What went wrong?
-
Answer & Solutions: This is a classic case of base-catalyzed racemization. The choice of base, temperature, and reaction time are critical factors.
-
Underlying Cause: The base used was likely strong enough to abstract the proton at the C3 chiral center, leading to the formation of a planar, achiral intermediate that subsequently reprotonates non-stereoselectively.
-
Immediate Actions:
-
Re-evaluate Your Base: If you used a strong or sterically unhindered base like triethylamine (TEA), especially at elevated temperatures, this is the likely culprit. Switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine, which are less likely to access the C3 proton. For even more sensitive substrates, consider using inorganic bases like K₂CO₃ or Cs₂CO₃ if compatible with your reaction.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even -20 °C can completely suppress racemization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately. Prolonged exposure to basic conditions, even with a suitable base, increases the risk of racemization.
-
-
| Parameter | Recommendation to Minimize Racemization | Rationale |
| Base Selection | DIPEA, 2,6-Lutidine, K₂CO₃, Cs₂CO₃ | Steric hindrance prevents abstraction of the C3 proton. Inorganic bases are often less aggressive. |
| Temperature | ≤ Room Temperature (ideally 0 °C or below) | Reduces the thermal energy available to overcome the activation barrier for proton abstraction. |
| Solvent | Aprotic solvents (DCM, THF, Dioxane) | Protic solvents (e.g., alcohols) can facilitate proton exchange with the intermediate carbanion. |
| Reaction Time | As short as possible (monitor closely) | Minimizes the duration of exposure to potentially racemizing conditions. |
Scenario 2: My enantiomeric excess decreased after purification by column chromatography.
-
Question: The crude product from my reaction had a high e.e., but after silica gel chromatography, I see significant racemization. What happened on the column?
-
Answer & Solutions: Silica gel itself can be problematic for amines.
-
Underlying Cause: Standard silica gel is acidic (pKa ≈ 4-5) and has a high surface area. The amine functionality of your piperidine can interact with the acidic silanol groups on the silica surface. This prolonged interaction in a weakly acidic environment can catalyze racemization.
-
Immediate Actions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine or DIPEA in the eluent. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your purification.
-
Minimize Residence Time: Run the column as quickly as possible while still achieving good separation. A wider column with a shorter bed height is preferable to a long, thin column.
-
Consider Crystallization: If possible, purifying the product or a solid derivative by crystallization is often the best method to enhance enantiomeric purity and avoid the risks associated with chromatography[3].
-
-
Scenario 3: I'm losing stereochemical purity during the N-Boc deprotection step.
-
Question: I am removing the Boc group with HCl in dioxane, and I'm observing a partial loss of enantiomeric purity in the resulting amine. How can I prevent this?
-
Answer & Solutions: Acid-catalyzed racemization during Boc deprotection is a known, though often slight, issue for some 3-substituted piperidines[1].
-
Underlying Cause: While the exact mechanism can be complex, the acidic conditions can promote the formation of an achiral enamine intermediate. It has also been suggested that acid can catalyze the inversion of the nitrogen atom, which could alter the conformational equilibrium and potentially strain the C3 stereocenter, making it more susceptible to epimerization[1].
-
Immediate Actions:
-
Control the Temperature: Perform the deprotection at 0 °C or room temperature. Avoid heating the reaction mixture.
-
Use Milder Conditions: If your downstream application allows, consider alternative, milder deprotection methods. For example, using a lower concentration of acid or a different acid/solvent system might be effective.
-
Minimize Exposure Time: As with basic conditions, do not let the reaction run longer than necessary. Monitor by TLC/LC-MS and work up the reaction as soon as the starting material is gone.
-
Immediate Neutralization: After the reaction is complete, carefully and promptly neutralize the acid with a cooled base (e.g., saturated NaHCO₃ solution) to avoid prolonged exposure of the free amine to acidic conditions.
-
-
Experimental Protocols
Protocol 1: Verification of Stereochemical Purity by Chiral HPLC
Since this compound lacks a strong chromophore, direct analysis can be challenging. A pre-column derivatization step is often required to improve UV detection and achieve good separation on a chiral column[4][5].
Objective: To determine the enantiomeric excess (e.e.) of a sample of this compound.
Methodology: Pre-column Derivatization with Benzoyl Chloride
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your piperidine sample into a small vial.
-
Dissolve the sample in 1.0 mL of dichloromethane (DCM).
-
Add 1.5 equivalents of triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Add 1.2 equivalents of benzoyl chloride dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup:
-
Quench the reaction with 1 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzoyl derivative is typically clean enough for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a good starting point.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol. A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) may be needed to improve peak shape[5].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the benzoyl group (e.g., 230 or 254 nm).
-
Procedure: a. First, inject a sample of the derivatized racemic compound (if available) to determine the retention times of both the (S) and (R) enantiomers. b. Inject your derivatized sample. c. Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualizing Racemization Mechanisms
Understanding the potential pathways for racemization is key to preventing it. The following diagrams illustrate the base- and acid-catalyzed mechanisms.
Caption: Base-catalyzed racemization via a planar intermediate.
Caption: Potential acid-catalyzed racemization via an enamine intermediate.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues related to loss of enantiomeric excess.
Caption: Decision tree for troubleshooting racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support center for the synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, process-scale operations. This compound is a crucial chiral building block in the development of various pharmaceutical agents.[1][2] Its stereochemistry is often critical for the pharmacological activity of the final drug substance.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and scalable protocols to address the common challenges encountered during scale-up.
Synthesis Overview & Key Control Points
A common and robust route to enantiomerically pure 3-aminopiperidine derivatives starts from the chiral pool, specifically L-glutamic acid. This multi-step synthesis presents several challenges and control points that become more pronounced at a larger scale. Understanding these steps is key to a successful scale-up campaign.
The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway from L-Glutamic Acid.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Issue 1: Incomplete Reduction and Byproduct Formation
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Q: During the scale-up of the sodium borohydride reduction (Step 2), my yields of the diol are inconsistent, and I'm isolating a significant amount of a mono-alcohol byproduct, (S)-methyl 4-(tert-butoxycarbonyl)amino)-5-hydroxypentanoate. Why is this happening and how can I fix it?
-
A: This is a classic scale-up challenge related to thermal management and reagent addition. The reduction of the diester to the diol is highly exothermic.
-
Causality: On a small scale, heat dissipates quickly. On a larger scale, inefficient heat transfer can lead to localized temperature spikes. These elevated temperatures can cause the decomposition of the borohydride reagent or promote side reactions. The formation of the mono-alcohol byproduct is often a result of incomplete reaction due to insufficient active reagent or non-optimal temperatures.
-
Solution & Protocol Validation:
-
Temperature Control: Ensure your reactor has adequate cooling capacity. The reaction should be maintained at a consistent temperature, typically between 0°C and room temperature.
-
Portion-wise Addition: Never add the sodium borohydride all at once. A controlled, portion-wise addition or a slow continuous feed of the solid is crucial to manage the exotherm. This self-validating step ensures that the temperature can be kept within the desired range throughout the addition.
-
Monitoring: Monitor the reaction progress diligently using TLC or HPLC. Do not proceed with the quench until the starting diester is fully consumed.
-
Quenching: The quench with acid (e.g., 10% citric acid) also generates heat and hydrogen gas and must be performed slowly and with caution at a low temperature (0-5 °C) to bring the pH to 5-6.
-
-
-
Issue 2: Difficulties in Purification of the Final Product
-
Q: Column chromatography was effective in the lab, but it's not a viable option for purifying 5 kg of this compound. My product has minor impurities. What are the best large-scale purification strategies?
-
A: Moving away from chromatography is a primary goal of process chemistry. Crystallization and salt formation are the preferred methods for large-scale purification.
-
Causality: The target molecule is a basic piperidine derivative. This allows for the formation of crystalline salts with various acids, which often have much better crystallization properties than the free base, effectively excluding impurities into the mother liquor.
-
Solution & Protocol Validation:
-
Salt Formation: Experiment with forming different salts. Hydrochloride or tartrate salts are common choices for chiral amines and can lead to highly pure crystalline material. For example, diastereomeric salt resolution using an optically active acid like (-)-O,O'-di-p-toluoyl-L-tartaric acid is a powerful technique for enhancing enantiomeric purity.[3]
-
Recrystallization: If the free base has suitable properties, a systematic solvent screening for recrystallization is recommended. A good solvent system will dissolve the product at an elevated temperature but show low solubility at room temperature or below, while impurities remain in solution.
-
Extraction Optimization: Ensure your aqueous work-up is optimized. Washing the organic layer with brine or a sodium bicarbonate solution can remove many water-soluble and acidic impurities before the final isolation step.[1]
-
-
-
Issue 3: Sluggish Cyclization and Low Yields
-
Q: The final cyclization step to form the piperidine ring (Step 3) is slow and results in poor yields. What factors are most critical for this transformation at scale?
-
A: This intramolecular nucleophilic substitution reaction depends heavily on the quality of the tosylate intermediate and the reaction conditions.
-
Causality: The di-tosylation of the diol must be driven to completion; any remaining mono-tosylate will not cyclize. The subsequent cyclization is an intramolecular SN2 reaction. Its rate is influenced by solvent, temperature, and the concentration of the amine nucleophile. On a large scale, ensuring adequate mixing and maintaining a homogeneous reaction temperature is critical.
-
Solution & Protocol Validation:
-
Activate the Diol: Ensure the di-tosylation is complete by using a slight excess of p-toluenesulfonyl chloride (TsCl) and a suitable base like triethylamine with a DMAP catalyst. Monitor this step by TLC/HPLC to confirm the disappearance of the diol.
-
Solvent Choice: Solvents like CH2Cl2 are commonly used. However, for scale-up, consider higher-boiling point solvents like THF or 1,2-dichloroethane if longer reaction times or higher temperatures are needed, though this may not always improve yields.
-
Amine Addition: When using a gaseous amine like methylamine, ensure efficient subsurface addition into the well-stirred reaction mixture to maximize contact and prevent loss of the reagent. Using a solution of methylamine in a solvent like THF or ethanol can provide better control over stoichiometry.
-
Temperature: While room temperature may suffice, gentle heating might be required to drive the reaction to completion. Monitor for potential side products at higher temperatures.[4]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety hazards to consider when scaling up this synthesis?
-
A: Several key hazards exist. The quench of sodium borohydride with acid generates flammable hydrogen gas, requiring a well-ventilated area and careful, slow addition. Large volumes of organic solvents like methanol and dichloromethane (CH2Cl2) present flammability and health risks. Finally, reagents like thionyl chloride (SOCl₂) and p-toluenesulfonyl chloride (TsCl) are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
-
Q2: My aqueous work-ups are generating stable emulsions that are difficult to separate in a large reactor. How can I prevent this?
-
A: Emulsion formation is a common issue when scaling up extractions involving basic amines. To mitigate this, try adding a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion. Ensure that the mixing during extraction is not overly vigorous. A slower stirring speed that allows for phase contact without creating a fine emulsion is often more effective.
-
-
Q3: Is the L-glutamic acid route the only option for obtaining the (S)-enantiomer?
-
A: While the chiral pool approach from L-glutamic acid is robust and reliable, other strategies exist. These include the chiral resolution of a racemic 3-aminopiperidine derivative or an asymmetric synthesis, such as the rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral enamine or pyridine precursor.[1][5] Chemoenzymatic methods using transaminases are also emerging as powerful, scalable, and environmentally friendly alternatives for creating chiral amines.[6] The choice of route often depends on factors like cost of goods, throughput, and available equipment.
-
Scalable Experimental Protocol
This protocol is adapted from established literature procedures for a theoretical 100g scale of the final product.
Step 1: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (7)
-
To a 2L reactor equipped with mechanical stirring and a cooling bath, add methanol (1.2 L). Cool to 0°C.
-
Slowly add thionyl chloride (SOCl₂) over 1 hour, maintaining the temperature below 10°C.
-
Add L-glutamic acid in portions. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude diester hydrochloride (6).
-
Dissolve the crude solid in CH₂Cl₂ (1.2 L) and cool to 0°C.
-
Add triethylamine (Et₃N), followed by Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench with water (500 mL). Separate the organic layer and wash with 10% aqueous sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product (7).
Step 2: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (8)
-
Dissolve the diester (7) in methanol (1.0 L) in a 5L reactor and cool to room temperature.
-
Add sodium borohydride (NaBH₄) portion-wise over 2 hours, ensuring the temperature does not exceed 30°C.
-
Stir for an additional 2 hours at room temperature after the addition is complete.
-
Cool the mixture to 0°C and slowly quench by adding 10% aqueous citric acid until the pH is between 5 and 6.
-
Concentrate under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with CH₂Cl₂ (3 x 500 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol (8), which can be purified by crystallization or used directly.
Data Summary Table
| Step | Intermediate | Starting Scale (L-Glutamic Acid) | Typical Yield | Purity Target (HPLC) | Key Analytical Checks |
| 1 | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 1 kg | 85-92% | >95% | ¹H NMR, LC-MS |
| 2 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | (from 1 kg start) | 70-80% | >95% | ¹H NMR, LC-MS, TLC |
| 3 | This compound | (from 1 kg start) | 40-55% (over 2 steps) | >98% | ¹H NMR, ¹³C NMR, Chiral HPLC |
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing common issues during scale-up.
Caption: A logical workflow for troubleshooting scale-up issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Production of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support center for the synthesis and purification of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity control so critical?
This compound is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its stereospecific structure is often essential for the desired pharmacological activity. As enantiomers of a chiral drug can exhibit significantly different efficacy and toxicological profiles, stringent control of impurities, especially the unwanted (R)-enantiomer, is paramount to ensure the safety and effectiveness of the final active pharmaceutical ingredient (API).[1]
Troubleshooting Guide: Chiral Integrity
Controlling stereochemistry is the most critical aspect of this synthesis. The presence of the unwanted (R)-enantiomer is a major concern.
Q2: My final product shows low enantiomeric excess (ee). What are the potential causes and how can I resolve this?
Low enantiomeric excess typically points to two main issues: incomplete resolution of a racemic starting material or racemization occurring at some stage of the synthesis.
Potential Causes & Solutions:
-
Inefficient Diastereomeric Salt Resolution: If your synthesis starts from a racemic 3-aminopiperidine derivative, the resolution step using a chiral acid (e.g., tartaric acid) may be incomplete.[2][3]
-
Troubleshooting:
-
Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent system. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.
-
Temperature Control: Optimize the crystallization temperature and cooling rate. A slower cooling rate often yields crystals of higher purity.
-
Equivalents of Resolving Agent: Ensure the stoichiometry of the chiral resolving agent is optimal. Using a slight excess or sub-stoichiometric amounts can sometimes influence the crystallization outcome.[4]
-
-
-
Racemization During a Reaction Step: The chiral center at C3 of the piperidine ring can be susceptible to racemization under harsh basic or acidic conditions, especially if there is a plausible mechanism for deprotonation/reprotonation.
-
Troubleshooting:
-
Reaction Conditions: Review all steps following the chiral resolution. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases.
-
Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) where possible to minimize side reactions.[5]
-
-
Below is a logical workflow for troubleshooting low enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Q3: How can I accurately measure the enantiomeric purity of my product?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable method for determining enantiomeric purity.[6][7] Polysaccharide-based columns are particularly effective for resolving piperidine derivatives.[1]
Since the target molecule may lack a strong UV chromophore, pre-column derivatization might be necessary to enhance detection sensitivity.[1][8]
Data Presentation: Chiral HPLC Method Parameters
| Parameter | Condition 1 (Direct) | Condition 2 (Derivatization) | Reference |
| Column | Chiralpak IC-3 (or similar polysaccharide-based CSP) | Chiralpak AD-H | [6][8] |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | 0.1% Diethylamine in Ethanol | [6][8] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | [6][8] |
| Detection | UV (if applicable) or Refractive Index (RI) | UV at 228 nm (after derivatization) | [1][8] |
| Derivatizing Agent | N/A | p-Toluene Sulfonyl Chloride (PTSC) | [8] |
Experimental Protocols: Protocol for Pre-column Derivatization
This protocol is adapted for analytical purposes to enhance UV detection for chiral HPLC analysis.[8]
-
Dissolve a small, accurately weighed sample of your this compound in a suitable solvent (e.g., Dichloromethane).
-
Add an equivalent of a base (e.g., triethylamine).
-
Add a slight excess (e.g., 1.1 equivalents) of p-Toluene Sulfonyl Chloride (PTSC).
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture can be diluted with the mobile phase and directly injected into the HPLC system.
Troubleshooting Guide: Process-Related Impurities
These impurities arise from side reactions during the synthesis.
Q4: I'm observing an impurity with a mass corresponding to a urea byproduct. What causes this and how can it be prevented?
The formation of symmetrical ureas is a common side reaction in carbamate synthesis, especially when using isocyanate or chloroformate-based methods.[5] It occurs when an amine starting material reacts with an isocyanate intermediate, which can be formed in situ.
Causality: The primary culprit is often the presence of water. Water can react with an isocyanate to form an unstable carbamic acid, which then decomposes into an amine and CO₂. This newly formed amine can react with another isocyanate molecule, leading to the urea impurity.[5]
Prevention Strategies:
-
Strict Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware. Ensure your amine starting material is dry.[5]
-
Optimized Reagent Addition: When using a chloroformate, add it slowly to the amine solution at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[5]
-
Use Carbonyldiimidazole (CDI): CDI is a safer and often more effective alternative to phosgene-based reagents. It proceeds through a carbamoylimidazole intermediate, which cleanly reacts with the alcohol component, minimizing urea formation.[5]
Q5: During a related Boc-deprotection step, I'm seeing side products from t-butylation. How do I avoid this?
The acidic cleavage of a tert-butoxycarbonyl (Boc) group generates a highly reactive tert-butyl cation intermediate.[9][10] This carbocation can act as an alkylating agent, attacking any available nucleophile in the mixture, including your deprotected amine product or other electron-rich moieties.
Solution: Use of Scavengers
Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation before it can react with your desired product.[9]
-
Common Scavengers: Triethylsilane (TES), Thioanisole, or Water.
-
Mechanism: The scavenger reacts with the tert-butyl cation, neutralizing it and preventing unwanted side reactions.
Caption: Mechanism of t-butylation and the role of scavengers.
Experimental Protocols: Protocol for Boc Deprotection with Scavenger
This is a general protocol for acid-mediated Boc deprotection while minimizing t-butylation.[9]
-
Dissolve the N-Boc protected piperidine substrate in a suitable solvent like Dichloromethane (DCM).
-
Add a scavenger, such as Triethylsilane (1.2 to 1.5 equivalents).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add Trifluoroacetic Acid (TFA), typically as a 25-50% solution in DCM.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction and proceed with a standard aqueous work-up to isolate the product.
Reference List
-
BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. 1
-
BenchChem. (n.d.). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. 6
-
BenchChem. (n.d.). Troubleshooting low conversion rates in carbamate synthesis. 5
-
BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. 9
-
ChemicalBook. (n.d.). (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate. 11
-
ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development. 12
-
ChemicalBook. (n.d.). 3-AMINO-PIPERIDINE-2,6-DIONE synthesis. 13
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. --INVALID-LINK--
-
ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. 14
-
Pure Synth. (n.d.). Importance of Chiral Separation and Resolution in Drug Synthesis. 2
-
ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. 15
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. 16
-
Pharmacy 180. (n.d.). Formation of Diastereomers - Stereochemical and Conformational Isomerism. 17
-
(Book Chapter) Determination of Enantiomeric Purity via Formation of Diastereomers. 18
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 8
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. 10
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. 7
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. 19
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 20
-
(Journal Article). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. 21
-
UCHEM. (n.d.). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. 22
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. 4
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. 23
-
Reddit. (2021). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. 24
-
Ataman Kimya. (n.d.). PIPERIDINE. --INVALID-LINK--
-
Chiralpedia. (2023). Part 6: Resolution of Enantiomers. 3
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 25
-
Ataman Kimya. (n.d.). PIPERIDINE. --INVALID-LINK--
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. 26
-
Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. 27
-
Veeprho Pharmaceuticals. (n.d.). Piperidine Impurities and Related Compound. 28
-
Sigma-Aldrich. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. 29
-
Alentris Research Pvt. Ltd. (n.d.). Piperidine Impurity 6. 30
-
Scribd. (n.d.). Organic Carbamate Synthesis Guide. 31
-
PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. 32
-
BOC Sciences. (n.d.). Chiral Compounds.
-
Chemsrc. (n.d.). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE. 34
-
(Journal Article). (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 35
-
IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. 36
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. 37
-
PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. 38
-
ResearchGate. (2023). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. 39
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. reddit.com [reddit.com]
- 20. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xray.uky.edu [xray.uky.edu]
- 22. myuchem.com [myuchem.com]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
- 24. reddit.com [reddit.com]
- 25. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. csfarmacie.cz [csfarmacie.cz]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. veeprho.com [veeprho.com]
- 29. (s)-tert-butyl (piperidin-3-ylmethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 30. alentris.org [alentris.org]
- 31. scribd.com [scribd.com]
- 32. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. CAS#:1016167-99-9 | (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE | Chemsrc [chemsrc.com]
- 35. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 36. iapc-obp.com [iapc-obp.com]
- 37. Organic Syntheses Procedure [orgsyn.org]
- 38. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support guide for the synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This molecule is a valuable chiral building block in medicinal chemistry, and its efficient synthesis is critical for advancing drug discovery programs. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the synthetic yield and purity of this key intermediate. We will delve into the underlying chemical principles of common challenges and provide field-proven solutions.
The target molecule, with CAS Number 309962-63-8, possesses two secondary amine functionalities: one within the piperidine ring (endocyclic) and one exocyclic N-methyl amine at the 3-position. The primary synthetic challenge lies in the selective tert-butoxycarbonyl (Boc) protection of the exocyclic nitrogen in the presence of the similarly reactive endocyclic nitrogen.
Overview of the Core Synthetic Challenge
The most direct and atom-economical approach is the selective N-Boc protection of (S)-3-(methylamino)piperidine. However, this reaction presents a significant selectivity challenge, as the Boc-protecting group can react with either secondary amine, leading to a mixture of the desired product and an undesired isomer, (S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate.
Caption: Competing reactions in the synthesis of the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Section 1: Low Yield and Poor Selectivity
Q1: My reaction with (S)-3-(methylamino)piperidine and Boc anhydride results in a nearly 1:1 mixture of the desired product and the ring-protected isomer. What causes this lack of selectivity?
A1: This is the central challenge of this synthesis. The two secondary amines—the endocyclic (ring) and exocyclic (side-chain)—have comparable nucleophilicity, leading to a competitive reaction with Boc anhydride. Several factors influence this competition:
-
Steric Hindrance: The exocyclic methylamino group is generally less sterically hindered than the endocyclic amine, which is part of the cyclohexane-like chair structure of the piperidine ring. In theory, this should favor the reaction at the exocyclic nitrogen. However, the difference is often not significant enough to impart high selectivity under standard conditions.
-
Basicity (pKa): The relative basicity of the two nitrogen atoms plays a crucial role. The more basic amine is typically more nucleophilic and reacts faster. The pKa values can be influenced by the solvent environment. In many cases, the endocyclic amine is slightly more basic.
-
Reaction Conditions: Standard Boc protection conditions (e.g., room temperature, stoichiometric base) often provide insufficient kinetic differentiation between the two sites, leading to product mixtures.[1]
Q2: How can I optimize the reaction conditions to favor the formation of the desired exocyclic-protected product?
A2: To improve selectivity, you must exploit the subtle electronic and steric differences between the two nitrogen atoms. This is typically achieved by carefully controlling the reaction kinetics.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) is the most effective strategy. At lower temperatures, the reaction is under greater kinetic control, and the small activation energy difference between the two competing pathways becomes more significant, favoring reaction at the more nucleophilic or less hindered site.
-
Slow Reagent Addition: Adding the Boc anhydride solution dropwise over an extended period using a syringe pump ensures that its concentration remains low. This minimizes indiscriminate, rapid reactions and allows the inherent selectivity to manifest.
-
Solvent Effects: The choice of solvent can influence the relative basicity of the amines and the transition state energies. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Experimenting with different solvents may yield improved selectivity.
-
pH and Base Stoichiometry: If starting from a salt form of the amine (e.g., dihydrochloride), precise control of the base is critical. Using slightly less than the stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes improve selectivity by ensuring only the most basic amine is fully deprotonated and reactive.
| Parameter | Standard Condition | Optimized Condition for Selectivity | Rationale |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -20 °C | Enhances kinetic control, amplifying small differences in activation energy. |
| Boc₂O Addition | Single portion | Slow, dropwise addition (1-2 hours) | Maintains low reagent concentration, favoring the more reactive site. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are generally preferred to avoid side reactions. |
| Base | Triethylamine (1.1 eq.) | Triethylamine or DIPEA (1.0-1.1 eq.) | A non-nucleophilic base is essential. Precise stoichiometry is key. |
Section 2: Impurity Profile and Purification
Q3: Besides the main isomeric byproduct, I observe a smaller impurity corresponding to a di-Boc protected species. How can this be avoided?
A3: The formation of a di-Boc product, where both nitrogen atoms are protected, occurs when an excess of Boc anhydride is used or if the reaction is run for too long at elevated temperatures. The initially formed mono-Boc product can react further. To avoid this:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of Boc anhydride (e.g., 1.05-1.1 equivalents).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction.
Q4: The two isomeric products are very difficult to separate using column chromatography. What is the best approach for purification?
A4: Separating these isomers can be challenging due to their similar polarities. However, it is achievable with an optimized chromatography method.
-
Column Chromatography:
-
Adsorbent: Use high-quality silica gel with a fine particle size for better resolution.
-
Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Crucially, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent. This deactivates acidic sites on the silica gel, preventing peak tailing and improving separation of the basic amine products.
-
Loading: Load the crude material onto the column in a minimal amount of solvent to ensure a tight starting band.
-
-
Alternative Methods: If chromatography is ineffective, consider derivatization or salt formation. It is possible that one isomer may form a crystalline salt (e.g., with HCl, tartaric acid, or another resolving agent) more readily than the other, allowing for separation by crystallization.[2]
Section 3: Scale-Up Challenges
Q5: The yield and selectivity were acceptable at a 1-gram scale, but both decreased significantly when I scaled up to 50 grams. What went wrong?
A5: Scale-up introduces challenges related to mass and heat transfer. The principles that govern the reaction remain the same, but their practical implementation becomes more critical.[3]
-
Heat Management: The reaction between an amine and Boc anhydride is exothermic. On a small scale, this heat dissipates quickly into the environment. On a large scale, the surface-area-to-volume ratio decreases, and heat can build up within the reactor. This temperature increase will destroy the kinetic control you established, leading to poor selectivity. Ensure your reactor has efficient overhead stirring and an external cooling bath capable of maintaining the target internal temperature.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the freshly added Boc anhydride concentration is high, leading to rapid, non-selective reactions. Use a suitable mechanical stirrer (not a magnetic stir bar for large volumes) to ensure the reagents are dispersed quickly and uniformly.
-
Extended Addition Time: The rate of addition for Boc anhydride should be scaled proportionally with the reaction volume to maintain the same low concentration profile. This may mean extending the addition time significantly.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Optimized Protocol for Selective Boc Protection (10 mmol scale)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-(methylamino)piperidine (10 mmol, 1.14 g). Dissolve it in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the stirred solution to -10 °C using an ice-salt or dry ice/acetone bath. Ensure the internal temperature is stable.
-
Base Addition: Add triethylamine (11 mmol, 1.11 g, 1.54 mL) to the solution.
-
Reagent Preparation: In a separate dry flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 2.29 g) in 20 mL of anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the Boc₂O solution to the cooled amine solution dropwise over 2 hours. Maintain the internal temperature at -10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -10 °C for an additional 1-2 hours.
-
Monitoring: Withdraw a small aliquot, quench with water, extract, and analyze by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol for Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a 95:5 mixture of Hexane/Ethyl Acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of Hexane/Ethyl Acetate containing 1% triethylamine. A typical gradient might be from 5% to 30% Ethyl Acetate. The less polar, undesired ring-protected isomer will typically elute first, followed by the more polar, desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product and concentrate under reduced pressure to obtain the final product.
References
Stability and storage conditions for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support guide for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the stability and storage of this compound, presented in a practical question-and-answer format to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximal stability and to preserve the integrity of the compound, it is recommended to store this compound at 2-8°C .[1] Additionally, the compound should be kept in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: Why are these specific storage conditions necessary?
The key to the stability of this compound lies in the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions.[3] Storing the compound at low temperatures and under an inert atmosphere minimizes the risk of exposure to acidic contaminants and moisture, which could lead to premature deprotection.
Q3: What is the expected shelf-life of this compound?
When stored under the recommended conditions, Boc-protected amino acids and their derivatives are generally stable and can be stored for long periods without significant decomposition.[] However, for specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
Q4: Can I store this compound at room temperature?
While some suppliers suggest storage at room temperature under an inert atmosphere[2], short-term storage at ambient temperature during shipping is generally acceptable.[1] For long-term storage, refrigeration at 2-8°C is the preferred method to ensure the highest stability.
Q5: Is this compound sensitive to light or air?
Yes, as with many complex organic molecules, exposure to light and air can potentially initiate degradation pathways. It is best practice to store the compound in a dark place, such as an amber vial, and under an inert atmosphere to prevent oxidation and other unwanted reactions.[2]
Troubleshooting Guide
Issue 1: Unexpected Deprotection of the Boc Group
Symptom: You observe the presence of the free amine, (S)-methyl(piperidin-3-yl)amine, in your sample via analytical methods such as NMR or LC-MS.
Potential Causes:
-
Acidic Contamination: The Boc group is highly susceptible to acid-catalyzed cleavage.[5][6] The source of acidity could be residual acid from a previous synthetic step, acidic solvents, or improper storage allowing for the absorption of acidic gases from the lab environment.
-
Improper Solvent Choice: Storing or dissolving the compound in acidic solvents (e.g., unpurified chloroform which can contain HCl) will lead to deprotection.
-
Elevated Temperatures: While the Boc group is relatively thermally stable, prolonged exposure to high temperatures, especially in the presence of trace impurities, can accelerate degradation.
Solutions:
-
Solvent Purity Check: Ensure all solvents used are of high purity and free from acidic impurities. For chlorinated solvents, consider passing them through a plug of basic alumina before use.
-
pH Neutralization: If the compound has been exposed to acidic conditions, consider a mild basic wash during workup procedures, if applicable to your experimental design.
-
Re-evaluation of Storage: Confirm that the compound is stored in a dedicated, well-sealed container at the recommended 2-8°C and under an inert atmosphere.
Issue 2: Sample Discoloration or Change in Physical State
Symptom: The compound, which may be a liquid or solid[1], has changed color (e.g., yellowing) or physical appearance.
Potential Causes:
-
Oxidation: Exposure to air can lead to oxidation of the piperidine ring or other sensitive parts of the molecule.
-
Impurities: The presence of minor impurities from the synthesis can sometimes lead to discoloration over time.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
Solutions:
-
Inert Atmosphere Handling: Always handle the compound under an inert atmosphere to minimize contact with oxygen.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.
-
Purity Assessment: Re-analyze the sample using appropriate analytical techniques to identify any new impurities and assess the purity of the bulk material.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes degradation kinetics. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture/CO2. |
| Light Exposure | Keep in a dark place | Prevents photodegradation. |
| pH Environment | Neutral to Basic | The Boc group is stable under these conditions.[][7] |
| Acidic Environment | Avoid | The Boc group is readily cleaved by acids.[3][8] |
Experimental Workflow: Stability Assessment
For users wishing to perform a quality control check on their sample of this compound, the following workflow is recommended:
-
Visual Inspection: Carefully observe the physical state and color of the compound. Note any deviations from the supplier's description.
-
Solubility Test: Dissolve a small amount of the compound in a neutral, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note the solubility and clarity of the solution.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be clean and match the expected structure. Pay close attention to the integral of the tert-butyl protons (a singlet around 1.4 ppm) and compare it to other protons in the molecule. The appearance of new signals may indicate degradation.
-
LC-MS Analysis: For a more sensitive assessment, perform LC-MS analysis. This will allow for the detection of the parent compound as well as any potential degradation products, such as the deprotected amine.
Caption: Workflow for assessing the stability of this compound.
Mechanism of Degradation
The primary pathway for the degradation of this compound is the acid-catalyzed cleavage of the Boc protecting group. This is a critical concept to understand for proper handling and use of this compound.
Caption: Mechanism of acid-catalyzed Boc group removal.
References
- 1. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]
- 2. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Alternative reagents for the synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Introduction
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecular scaffolds for drug discovery.[1] Its synthesis, while conceptually straightforward, often involves the N-methylation of a secondary amine precursor, a step that can present challenges related to selectivity, reagent toxicity, and reaction efficiency.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and a comparative analysis of alternative reagents for the key N-methylation step. The focus is on providing practical, field-proven insights grounded in established chemical principles to help navigate common experimental hurdles.
General Synthetic Workflow
The most common and efficient pathway to the target compound involves the N-methylation of the readily available precursor, (S)-tert-butyl piperidin-3-ylcarbamate, via reductive amination. This process is summarized in the workflow below.
References
Technical Support Center: Overcoming Solubility Challenges with (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support center for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this versatile synthetic intermediate. We will explore the underlying chemical principles governing its solubility and provide a series of practical, field-proven troubleshooting strategies to ensure your experiments proceed smoothly.
Section 1: Understanding the Molecule's Solubility Profile
The solubility of this compound is dictated by the interplay of its two primary structural features: the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group.
-
The Piperidine Ring: This saturated heterocycle contains a secondary amine, which is basic (pKa of protonated piperidine is ~11.2)[1]. This basic nitrogen atom can act as a hydrogen bond acceptor and can be protonated under acidic conditions to form a highly polar, water-soluble ammonium salt. However, the hydrocarbon backbone of the ring is nonpolar.[2][3]
-
The Boc Protecting Group: The tert-butoxycarbonyl group is large, bulky, and lipophilic (nonpolar).[4] Its primary role is to decrease the nucleophilicity and basicity of the amine it is attached to, preventing unwanted side reactions.[5][6] A significant consequence of this group is a marked increase in the molecule's overall nonpolar character, which tends to decrease its solubility in aqueous or highly polar solvents.
The challenge, therefore, arises from this dual nature: a polar, ionizable amine on the piperidine ring and a large, nonpolar Boc group. The molecule's overall solubility in a given solvent will depend on which characteristic dominates the interaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure and data from analogous compounds, this compound is expected to be readily soluble in a range of organic solvents but poorly soluble in water at neutral pH. A qualitative solubility profile is summarized below.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate both the polar and nonpolar regions of the molecule. DMSO is a common choice for stock solutions.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving nonpolar organic compounds. DCM is a common reaction solvent for Boc-protected species.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Can engage in hydrogen bonding with the piperidine nitrogen while also solvating the nonpolar components.[8] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Primarily solvates the nonpolar regions of the molecule. |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | These solvents cannot effectively interact with the polar carbamate and amine functionalities.[3] |
| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS) | Very Low/Insoluble | The large, nonpolar Boc group dominates, leading to poor hydration and low aqueous solubility.[2] |
| Aqueous (Acidic) | Dilute HCl, Citrate Buffer (pH < 5) | High | Protonation of the piperidine nitrogen forms a soluble salt, dramatically increasing aqueous solubility.[2] |
Q2: I need to make a stock solution for long-term storage. What solvent do you recommend?
A2: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard choice due to its high solvating power for a wide range of organic molecules.[7] Prepare the stock at a standard concentration (e.g., 10-50 mM), and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[7]
Q3: How does pH adjustment impact the solubility of this compound in aqueous media?
A3: pH has a dramatic effect. The secondary amine on the piperidine ring is basic. In acidic conditions (pH < 7), this nitrogen will be protonated, forming a positively charged ammonium cation. This salt form is significantly more polar than the free base, leading to a substantial increase in aqueous solubility.[2] Conversely, in basic conditions (pH > 8), the compound will exist as the neutral free base, which is much less water-soluble. This principle is fundamental to both dissolving the compound for assays and for purification steps like liquid-liquid extraction.
Section 3: Systematic Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Follow the logical workflow to diagnose and solve solubility issues.
Problem 1: My compound is poorly soluble or completely insoluble in my chosen solvent system.
Solution: Employ a systematic, small-scale approach to find a suitable solvent system. Do not commit your entire batch of material to a single condition that may not work. The following workflow provides a logical decision-making process.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
Technical Support Center: Byproduct Analysis in the Synthesis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Welcome to the technical support center for the synthesis and analysis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral building block. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to enhance the purity and yield of your reactions.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its stereospecificity and dual functional groups (a protected secondary amine and a piperidine nitrogen) make it a versatile scaffold. However, the synthetic routes to this compound, typically involving N-methylation and Boc-protection steps, are susceptible to several side reactions. Achieving high chemical and enantiomeric purity requires a nuanced understanding of potential byproducts and the strategies to mitigate their formation. This guide provides the expertise needed to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?
A1: Two primary routes are common, each with a distinct impurity profile:
-
Route A: N-methylation of (S)-tert-Butyl piperidin-3-ylcarbamate. This involves reacting the Boc-protected parent amine with a methylating agent (e.g., formaldehyde followed by a reducing agent in reductive amination). The main risks are over-methylation at the piperidine nitrogen and potential side reactions with the carbamate.
-
Route B: Boc-protection of (S)-N-methylpiperidin-3-amine. This route starts with the methylated piperidine and introduces the tert-butoxycarbonyl (Boc) group. The primary risk here is the formation of a di-Boc byproduct, where both the secondary amine and the piperidine ring nitrogen are protected.[1]
Q2: Why is di-Boc byproduct formation a recurring issue during the protection step?
A2: The formation of a di-Boc byproduct happens sequentially. After the intended secondary amine is protected, the resulting product still contains a nucleophilic piperidine ring nitrogen. In the presence of a base and excess di-tert-butyl dicarbonate (Boc₂O), this ring nitrogen can be deprotonated, increasing its nucleophilicity and enabling it to attack a second molecule of Boc₂O.[1] This side reaction is often promoted by strong bases or elevated temperatures.
Q3: How critical is the enantiomeric purity of the starting materials?
A3: It is paramount. The stereocenter at the C3 position of the piperidine ring is crucial for the biological activity of the final active pharmaceutical ingredient (API).[2] Starting with an (S)-isomer of low enantiomeric excess will directly translate to an impure final product, as the (R)-isomer will persist through the synthesis.[1][2] Separating these enantiomers at a late stage is often difficult and costly. Therefore, ensuring high enantiomeric purity of the initial chiral starting material is the most effective strategy.[1]
Q4: Can the Boc protecting group degrade during synthesis or workup?
A4: Yes, the tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2][3] Exposure to strong acids, or even prolonged exposure to milder acidic conditions (e.g., during aqueous workup with acidic washes or silica gel chromatography), can lead to cleavage of the Boc group. This results in the formation of the corresponding de-Boc amine as a significant impurity.[2]
Troubleshooting Guide: Isolating and Mitigating Byproducts
This section addresses specific experimental observations and provides actionable solutions.
Issue 1: An unexpected peak with a mass of [M+100] is observed in LC-MS analysis.
-
Symptom: A major byproduct is detected with a molecular weight exactly 100 amu greater than the desired product.
-
Probable Cause: This mass difference corresponds to the addition of a second Boc group (C₅H₉O₂). This is the classic signature of the di-Boc protected byproduct , (S)-tert-butyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate.
-
Causality: This occurs when the piperidine ring nitrogen, which remains nucleophilic after the initial protection, reacts with another equivalent of Boc₂O. This is often exacerbated by:
-
Using more than one equivalent of Boc₂O.
-
Employing a strong, non-sterically hindered base.
-
Running the reaction at elevated temperatures.
-
-
Solutions & Protocol Adjustments:
-
Stoichiometry Control: Use precisely 1.0-1.05 equivalents of Boc₂O. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.[1]
-
Base Selection: Use a milder base like triethylamine (TEA) or sodium bicarbonate instead of stronger bases.
-
Temperature Management: Perform the reaction at room temperature or below (0 °C).[1]
-
Issue 2: A small, early-eluting peak corresponding to the deprotected amine is present in the final product.
-
Symptom: HPLC or LC-MS analysis shows a peak corresponding to (S)-N-methylpiperidin-3-amine.
-
Probable Cause: Accidental cleavage of the Boc group.
-
Causality: The Boc group has been exposed to acidic conditions during the reaction workup or purification.[2] Common culprits include:
-
Using a strong acidic wash (e.g., 1M HCl) during the extraction phase.
-
Prolonged exposure to silica gel during column chromatography, as standard silica can be slightly acidic.
-
-
Solutions & Protocol Adjustments:
-
Neutral Workup: Wash the organic layer with a saturated sodium bicarbonate solution followed by brine to neutralize any residual acid.
-
Chromatography Optimization: If column chromatography is necessary, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites. Alternatively, consider purification by crystallization if possible.
-
Issue 3: My final product shows evidence of the (R)-enantiomer impurity.
-
Symptom: Chiral HPLC analysis reveals the presence of the undesired (R)-enantiomer.
-
Probable Cause: The starting material had insufficient enantiomeric purity, or racemization occurred during one of the synthetic steps.
-
Causality: While racemization at the C3 position is not common under standard N-methylation or Boc-protection conditions, it can be induced by harsh basic or acidic conditions over extended periods. The most likely source is the procurement of a starting material with inadequate enantiomeric excess (ee).
-
Solutions & Protocol Adjustments:
-
Source Material Validation: Always verify the enantiomeric purity of the starting chiral amine using a validated chiral HPLC method before beginning the synthesis.
-
Process Condition Control: Avoid prolonged exposure to extreme pH and high temperatures.
-
Purification: While prevention is best, chiral chromatography can be employed to separate the enantiomers if necessary, though this is often not scalable.[1]
-
Summary of Common Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Mass Difference from Product (amu) | Common Cause |
| (S)-tert-butyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | Di-Boc Adduct | 328.44 | +100 | Excess Boc₂O, strong base, high temp |
| (S)-N-methylpiperidin-3-amine | De-Boc Product | 114.19 | -114 | Acidic workup or purification |
| (R)-tert-Butyl methyl(piperidin-3-yl)carbamate | (R)-Enantiomer | 228.34 | 0 | Impure starting material |
| (S)-tert-Butyl piperidin-3-ylcarbamate | Unreacted Methylation SM | 200.28 | -28 | Incomplete N-methylation |
Visualizing Byproduct Formation Pathways
The following diagram illustrates the desired synthetic pathway versus common side reactions.
Caption: Key synthetic routes and potential byproduct pathways.
Analytical and Purification Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is designed to separate the desired product from its most common process-related impurities.
-
Instrumentation: HPLC with UV and Mass Spectrometric detectors (e.g., Agilent 1260 with 6120 Quadrupole LC/MS).
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-500.
-
Expected Elution Order:
-
De-Boc Byproduct (most polar)
-
Desired Product
-
Di-Boc Byproduct (least polar)
-
Protocol 2: Troubleshooting Workflow for Unknown Peaks
This workflow guides the identification of an unexpected impurity observed during analysis.
Caption: A decision tree for identifying unknown impurities.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
This guide provides an in-depth technical analysis of the spectroscopic data essential for the structural and stereochemical validation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral piperidine building block relevant in modern medicinal chemistry. In the landscape of drug development, where molecular architecture dictates biological function, unambiguous characterization is not merely a procedural step but the foundation of reliable and reproducible science. Chiral piperidines are prevalent scaffolds in a multitude of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Consequently, rigorous validation of their structure, including the stereochemistry at the C3 position, is critical for advancing drug discovery programs and ensuring final product quality.
This document moves beyond a simple recitation of data. It explains the causal relationships between the molecule's structural features and their spectroscopic outputs. Furthermore, it establishes a comparative framework, contrasting the target molecule with a key structural analog to highlight subtle yet definitive differences. The protocols described herein are designed to be self-validating, providing researchers with a robust methodology for their own analytical campaigns.
The Spectroscopic Signature of this compound
The structural identity of a molecule is encoded in its response to various forms of electromagnetic radiation. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a unique fingerprint for its comprehensive validation.
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For the title compound, the spectrum is characterized by distinct signals for the tert-butyl and N-methyl groups, along with a complex series of overlapping multiplets for the piperidine ring protons. The chirality at the C3 position renders the adjacent methylene protons (at C2 and C4) diastereotopic, leading to more complex splitting patterns than would be seen in an achiral analog.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.0 - 3.2 | m | 1H | H-3 | Methine proton at the chiral center, coupled to adjacent CH₂ groups. |
| ~2.7 - 2.9 | s | 3H | N-CH₃ | Singlet due to the methyl group attached to the carbamate nitrogen, with no adjacent protons for coupling. |
| ~2.5 - 3.0 | m | 4H | H-2, H-6 | Protons adjacent to the ring nitrogen, typically deshielded. |
| ~1.5 - 1.9 | m | 4H | H-4, H-5 | Aliphatic protons of the piperidine ring. |
| 1.45 | s | 9H | -C(CH₃)₃ | A strong singlet characteristic of the nine equivalent protons of the tert-butyl group.[3] |
| (Variable) | br s | 1H | N-H | The piperidine amine proton signal is often broad and its chemical shift is dependent on solvent and concentration. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule. The presence of the carbamate functionality is unequivocally confirmed by the carbonyl signal in the downfield region of the spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C=O | The carbonyl carbon of the carbamate group is significantly deshielded.[4] |
| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[5] |
| ~50 - 55 | C-3 | The methine carbon of the chiral center. |
| ~45 - 50 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |
| ~30 - 35 | N-CH₃ | The N-methyl carbon. |
| ~28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[3] |
| ~20 - 30 | C-4, C-5 | The remaining aliphatic carbons of the piperidine ring. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation analysis. For a molecule of this nature, a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and clearly observe the molecular ion.[6][7]
| m/z | Ion | Method | Rationale |
| 215.17 | [M+H]⁺ | ESI+ | Protonated molecular ion (C₁₁H₂₃N₂O₂⁺). This is the primary ion expected in positive mode ESI. |
| 237.15 | [M+Na]⁺ | ESI+ | Sodium adduct of the parent molecule, commonly observed. |
| 159.12 | [M-C₄H₈+H]⁺ | ESI+ | Fragmentation corresponding to the loss of isobutylene from the tert-butyl group. |
| 115.12 | [M-Boc+H]⁺ | ESI+ | Fragmentation corresponding to the loss of the entire tert-butoxycarbonyl (Boc) protecting group. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The carbamate group is the most prominent feature in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-3400 | N-H Stretch | Secondary Amine (Piperidine) | A broad peak indicating the N-H bond of the piperidine ring. |
| ~2850-2980 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the piperidine ring and tert-butyl group. |
| ~1680-1700 | C=O Stretch | Carbamate | A strong, sharp absorption band characteristic of the carbamate carbonyl group.[8] |
| ~1160-1250 | C-N Stretch | Carbamate / Amine | Stretching vibrations associated with the C-N bonds. |
Comparative Spectroscopic Analysis
To truly validate the structure, it is instructive to compare its spectroscopic data against a closely related alternative. The most informative comparison is with its non-methylated precursor, (S)-tert-Butyl (piperidin-3-yl)carbamate. This comparison directly highlights the spectroscopic consequences of N-methylation.
Comparison with (S)-tert-Butyl (piperidin-3-yl)carbamate
| Spectroscopic Feature | (S)-tert-Butyl methyl (piperidin-3-yl)carbamate | (S)-tert-Butyl (piperidin-3-yl)carbamate | Key Difference & Rationale |
| ¹H NMR | N-CH₃ singlet (~2.8 ppm) | No signal in this region | Presence vs. Absence: The singlet at ~2.8 ppm is a definitive marker for the N-methyl group. |
| ¹H NMR | No carbamate N-H signal | Carbamate N-H signal (~5.0 ppm, broad) | Absence vs. Presence: The precursor shows a signal for the carbamate N-H, which is absent upon methylation. |
| ¹³C NMR | N-CH₃ signal (~30-35 ppm) | No signal in this region | Presence vs. Absence: A clear signal for the methyl carbon confirms N-methylation. |
| IR Spec. | No carbamate N-H stretch | Carbamate N-H stretch (~3350 cm⁻¹) | Absence vs. Presence: The IR spectrum of the precursor will show a distinct N-H stretching band for the carbamate, which is absent in the N-methylated product. |
The Challenge of Enantiomeric Differentiation
It is a fundamental principle that standard spectroscopic techniques like NMR and IR, when performed in an achiral solvent, cannot distinguish between enantiomers. The (S) and (R) forms of tert-Butyl methyl(piperidin-3-yl)carbamate will produce identical spectra. Therefore, confirming the enantiomeric purity requires a specialized technique. Chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase (CSP) to physically separate the enantiomers, is the industry-standard method for this purpose.[9] This technique is essential to validate the "(S)" designation of the target compound.
Experimental Protocols for Data Acquisition
The reliability of spectroscopic data is contingent upon the rigor of the experimental methodology. The following are standardized protocols for acquiring high-quality data for small molecules like this compound.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. rsc.org [rsc.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 8. tert-Butyl carbamate [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Piperidine Synthons: Profiling (S)-tert-Butyl piperidin-3-ylcarbamate
Introduction: The Enduring Significance of the Chiral Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in a vast number of pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a privileged structure in drug design.[2] Among the various substituted piperidines, those bearing chirality at the C3 position are of particular importance, forming the core of drugs targeting a wide range of diseases, from diabetes (e.g., Alogliptin) to cancer (e.g., Niraparib).[4][5][6][7]
The precise control of stereochemistry at this C3 position is often critical for biological activity, potency, and selectivity.[8] Consequently, the selection of an appropriate chiral synthon—a stereochemically defined building block—is a critical strategic decision in the synthesis of these complex molecules. This guide provides an in-depth, objective comparison of (S)-tert-Butyl piperidin-3-ylcarbamate, a widely utilized synthon, with other prominent strategies for accessing enantioenriched 3-substituted piperidines. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on synthetic accessibility, versatility, and strategic efficiency, supported by experimental data and protocols.
Note: The subject of this guide, (S)-tert-Butyl piperidin-3-ylcarbamate, is also commonly referred to in literature and commercial catalogs as (S)-3-N-Boc-aminopiperidine or (S)-3-(tert-Butoxycarbonylamino)piperidine.[9][10][11]
Profiling the Workhorse: (S)-tert-Butyl piperidin-3-ylcarbamate
(S)-tert-Butyl piperidin-3-ylcarbamate (henceforth 1 ) is a commercially available and highly versatile building block. Its value stems from a combination of features: a pre-defined stereocenter at the C3 position and two differentially reactive nitrogen atoms. The exocyclic amino group is protected by the robust yet readily cleavable tert-butoxycarbonyl (Boc) group, while the endocyclic secondary amine is available for a wide range of synthetic transformations.[12]
The Boc group is stable under a variety of conditions (e.g., basic hydrolysis, hydrogenation, mild reduction), allowing for selective functionalization of the ring nitrogen.[12][13] It can be efficiently removed under acidic conditions to reveal the C3-amino group for further elaboration, providing orthogonal control crucial for multi-step syntheses.[12]
Strategic Alternatives for 3-Substituted Piperidine Synthesis
While the use of pre-formed chiral building blocks like 1 is a direct and often effective strategy, several other powerful methods exist for constructing the chiral 3-substituted piperidine core. This guide will compare synthon 1 against three major alternative strategies:
-
(S)-Nipecotic Acid Derivatives: Utilizing a chiral pool approach starting from piperidine-3-carboxylic acid.[14]
-
Asymmetric Catalysis on Prochiral Precursors: Employing catalytic methods to dearomatize pyridine or functionalize piperidone derivatives enantioselectively.[4][5][15][16]
-
Biocatalytic and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes to construct the chiral core.[17][18]
Comparative Analysis: Choosing the Optimal Synthetic Strategy
The choice of synthon or synthetic strategy is a multifaceted decision governed by factors such as cost, scalability, desired substitution pattern, and the stage of the drug discovery program.
Synthetic Accessibility and Cost
(S)-3-N-Boc-aminopiperidine (1 ) is widely available from numerous commercial suppliers, making it an excellent choice for rapid analog synthesis in early-stage discovery programs.[9][19] Its synthesis often relies on the resolution of racemic 3-aminopiperidine or asymmetric synthesis from precursors like N-Boc-3-piperidone.[16]
(S)-Nipecotic acid is also a commercially available, inexpensive chiral pool starting material.[14] However, converting the carboxylic acid to other functional groups can add steps to the overall sequence.
Strategies starting from inexpensive, achiral materials like 3-aminopyridine or pyridine derivatives are highly appealing for large-scale synthesis.[4][5] While the starting materials are cheap, these routes require investment in specialized catalysts (e.g., rhodium complexes) and process optimization, making them more suitable for later-stage development.[15][20]
Versatility and Reaction Scope
Synthon 1 offers exceptional versatility. The secondary amine is a nucleophile ready for alkylation, acylation, reductive amination, and arylation, allowing for the direct introduction of diverse substituents at the N1 position. This is arguably its greatest strength for generating libraries of analogs.
(S)-Nipecotic acid derivatives provide a handle at C3 (the carboxylic acid) for transformations like amide bond formation or reduction to an alcohol, but modifying the ring nitrogen is a standard subsequent step.
Asymmetric catalysis on pyridine precursors, particularly methods like the rhodium-catalyzed reductive Heck reaction, offers unparalleled scope for introducing a wide variety of aryl and vinyl substituents directly at the C3 position with high enantioselectivity.[4][5][15] This approach is powerful for exploring C3 diversity.
Stereochemical Integrity
The stereocenter in synthon 1 is generally stable throughout many synthetic transformations, particularly those involving the N1 position. However, harsh conditions or reactions involving the C3-N bond after deprotection could pose a risk of racemization.
Chiral pool approaches starting with (S)-Nipecotic acid also benefit from a stable, pre-existing stereocenter. Asymmetric catalytic methods generate the stereocenter "on-the-fly," and the enantiomeric excess (ee) is dependent on the specific catalyst, substrate, and reaction conditions. Modern methods, however, frequently report excellent enantioselectivity (>95% ee).[5][15] Chemoenzymatic cascades often deliver products with very high enantiopurity due to the inherent specificity of enzymes.[18]
Data Presentation
Table 1: Qualitative Comparison of Synthetic Strategies
| Feature | (S)-tert-Butyl piperidin-3-ylcarbamate (1) | (S)-Nipecotic Acid Derivatives | Asymmetric Catalysis (from Pyridine) | Biocatalytic / Chemoenzymatic |
| Starting Point | Pre-formed Chiral Building Block | Chiral Pool | Achiral Commodity Chemical | Achiral or Racemic Precursor |
| Key Transformation | N-Functionalization | C3-Functionalization (from COOH) | Asymmetric C-C Bond Formation | Enzyme-catalyzed cyclization/reduction |
| Commercial Availability | High | High | Catalyst may be specialized | Enzymes may be specialized |
| Scalability | Good | Good | Excellent (with process development) | Potentially excellent |
| Versatility for N1-Subst. | Excellent | Good | Good | Good |
| Versatility for C3-Subst. | Limited (requires deprotection/derivatization) | Good | Excellent | Substrate-dependent |
| Stereocontrol | Excellent (pre-defined) | Excellent (pre-defined) | Very Good to Excellent (catalyst-controlled) | Excellent (enzyme-controlled) |
| Ideal Application | Early-stage SAR, library synthesis | Access to C3-carboxamide analogs | Large-scale synthesis, novel C3-analogs | Green chemistry, high enantiopurity needed |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Precursor to (S)-3-N-Boc-aminopiperidine
This protocol is adapted from a method involving the diastereoselective reduction of a chiral sulfinylimine intermediate, which is a common strategy for establishing the C3 stereocenter.[16]
Step 1: Condensation to form N-sulfinylimine
-
To a solution of N-Boc-3-piperidone (1.0 equiv) in tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.1 equiv).
-
Add a dehydrating agent, such as titanium(IV) ethoxide (1.5 equiv), and stir the mixture at 60-70 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench carefully with brine, and filter through celite.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the intermediate N-tert-butanesulfinyl-N-Boc-3-iminopiperidine.
Step 2: Diastereoselective Reduction
-
Dissolve the N-sulfinylimine intermediate (1.0 equiv) in THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a solution of a reducing agent, such as L-Selectride® (1.5 equiv, 1.0 M in THF), dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The product is a diastereomeric mixture of protected aminopiperidines.
Step 3: Deprotection to (S)-3-Aminopiperidine Dihydrochloride
-
Dissolve the product from Step 2 in methanol and add concentrated hydrochloric acid (2.5-5.0 equiv).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until both the Boc and sulfinyl groups are cleaved (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to yield the crude (S)-3-aminopiperidine dihydrochloride salt.[21][22] The product can then be reprotected with a Boc group if desired.
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-piperidine Precursor
This protocol outlines a modern approach starting from pyridine, as described in the literature for accessing precursors to drugs like Preclamol and Niraparib.[4][5][15][20]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
In a flask under a nitrogen atmosphere, dissolve sodium borohydride (1.0 equiv) and pyridine (1.0 equiv) in methanol at -78 °C.
-
Add phenyl chloroformate (1.0 equiv) dropwise.
-
Maintain the reaction at -78 °C for 3 hours, then quench with water.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify by recrystallization from methanol to yield the dihydropyridine product.[20]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a glovebox, charge a vial with a rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral phosphine ligand (e.g., a Josiphos-type ligand). Add a suitable solvent like 1,4-dioxane and stir at 70 °C for 10 minutes to form the active catalyst.
-
To this catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.[20]
-
After cooling, dilute the mixture with diethyl ether and pass it through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography to afford the enantioenriched 3-substituted tetrahydropyridine.[15][20]
Step 3: Reduction and Deprotection
-
Subject the 3-substituted tetrahydropyridine to hydrogenation using 10% palladium on carbon in a suitable solvent (e.g., methanol or ethyl acetate) under a hydrogen atmosphere.
-
After full reduction of the double bond, filter the catalyst and concentrate the solution.
-
Perform carbamate deprotection (e.g., using aqueous potassium hydroxide in methanol) to yield the final chiral 3-substituted piperidine.[5]
Visualization of Synthetic Strategies
Diagram 1: Major Synthetic Pathways to Chiral 3-Substituted Piperidines
Caption: Overview of primary synthetic routes to chiral 3-substituted piperidines.
Diagram 2: Workflow for Selecting a Synthetic Strategy
Caption: Decision-making flowchart for choosing a chiral piperidine synthesis strategy.
Conclusion and Future Outlook
(S)-tert-Butyl piperidin-3-ylcarbamate (1 ) is an indispensable tool in the medicinal chemist's arsenal. Its commercial availability, straightforward reactivity, and inherent stereochemical purity make it the go-to synthon for the rapid synthesis and exploration of N1-substituted chiral piperidines, particularly in the early phases of drug discovery.
However, for applications requiring large-scale production or extensive modification at the C3 position, alternative strategies become highly competitive. Modern asymmetric catalytic methods, especially those starting from simple pyridine feedstocks, represent the state-of-the-art for efficient, scalable, and versatile C-C bond formation at the C3 position.[5][15] Concurrently, the rise of biocatalysis offers environmentally benign routes that can provide exceptionally high levels of stereocontrol, an area poised for significant future growth.[17][18]
Ultimately, the optimal choice of a chiral piperidine synthon is not absolute but is instead dictated by the specific goals of the synthetic campaign. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, empowers researchers to make informed, strategic decisions that accelerate the path from molecular design to innovative therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. (S)-3-N-Boc-aminopiperidine | 216854-23-8 [chemicalbook.com]
- 10. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 19. echemi.com [echemi.com]
- 20. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 21. (S)-(+)-3-Aminopiperidine Dihydrochloride | 334618-07-4 | SynZeal [synzeal.com]
- 22. CAS 334618-07-4: (S)-(+)-3-Aminopiperidine dihydrochloride [cymitquimica.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of chiral building blocks is a critical determinant of both the biological efficacy and the economic viability of a therapeutic candidate. The piperidine scaffold, a ubiquitous motif in a plethora of approved drugs, frequently requires precise stereochemical control to optimize interactions with biological targets.[1][2][3][4] This guide provides an in-depth, comparative analysis of the use of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a key chiral intermediate, in drug development. We will explore its performance against viable synthetic alternatives, supported by experimental data, cost analysis, and mechanistic insights to inform your process development decisions.
The Strategic Importance of the Chiral 3-Aminopiperidine Moiety
The 3-aminopiperidine core is a cornerstone in the design of numerous pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, such as Alogliptin, Linagliptin, and Trelagliptin. The chirality at the C3 position is often paramount for potent and selective target engagement. The use of a pre-synthesized, enantiomerically pure building block like this compound offers a direct route to incorporate this critical moiety, streamlining the synthetic process and mitigating the risks associated with late-stage chiral separations or asymmetric transformations.
Comparative Analysis of Synthetic Strategies
The synthesis of the enantiomerically pure (S)-3-aminopiperidine core, protected for further elaboration, can be approached through several distinct strategies. Here, we compare three prominent methods:
-
Direct Purchase of this compound: The most straightforward approach, involving the procurement of the pre-made chiral building block.
-
Asymmetric Synthesis from a Chiral Pool Precursor (L-Glutamic Acid): A multi-step chemical synthesis starting from an inexpensive and readily available chiral raw material.
-
Biocatalytic Asymmetric Synthesis: An enzymatic approach utilizing a transaminase to convert a prochiral ketone into the desired chiral amine.
-
Classical Chiral Resolution: The separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent.
Data Presentation: A Head-to-Head Comparison
| Parameter | Direct Purchase of this compound | Asymmetric Synthesis from L-Glutamic Acid | Biocatalytic Asymmetric Synthesis | Classical Chiral Resolution |
| Typical Overall Yield | N/A (Product) | 44-55%[5][6] | Up to 90% (for the enzymatic step)[7] | <50% (for the desired enantiomer) |
| Number of Steps | 0 (from building block) | ~5 steps[5][8] | 1 step (enzymatic conversion) | 2-3 steps (synthesis of racemate, resolution, liberation) |
| Enantiomeric Excess (ee) | Typically >98% | >99% | >99%[9] | Variable, often requires multiple recrystallizations |
| Key Starting Materials | N/A | L-Glutamic Acid | N-Boc-3-piperidone | Racemic 3-aminopiperidine, Chiral Acid (e.g., Tartaric Acid) |
| Process Safety | Low (handling of a stable solid) | Moderate (use of reagents like thionyl chloride and sodium borohydride) | High (mild, aqueous conditions) | Moderate (handling of acids and bases) |
| Scalability | High | Moderate to High | High (with enzyme optimization) | Moderate (can be labor-intensive) |
| Green Chemistry Principles | N/A | Moderate (use of organic solvents and reagents) | High (biocatalytic, aqueous media) | Low to Moderate (solvent-intensive) |
Cost-Effectiveness Analysis
The economic feasibility of each route is a multi-faceted consideration, extending beyond the initial cost of starting materials to encompass process efficiency, waste generation, and the cost of specialized equipment or reagents.
| Cost Component | Direct Purchase | From L-Glutamic Acid | Biocatalytic | Chiral Resolution |
| Key Raw Material Cost | High (for the final product) | Low (L-Glutamic Acid is inexpensive)[5][10][11][12][13] | Moderate to High (N-Boc-3-piperidone is a specialty chemical)[9][14][15][16][17] | Moderate (racemic amine and chiral acid)[6][18][19] |
| Reagent & Catalyst Cost | N/A | Moderate | High (initial cost of enzyme, though reusable)[7][20] | Low to Moderate |
| Solvent & Waste Disposal | Low | High | Low | High |
| Labor & Equipment | Low | High | Moderate | High |
| Overall Cost-Effectiveness | Favorable for small-scale and rapid synthesis | Potentially cost-effective at large scale despite more steps | Highly cost-effective at industrial scale due to high efficiency and reusability of the enzyme[7][20] | Can be cost-effective but is less atom-economical |
Note: Prices are subject to market fluctuations and supplier variations. The provided analysis is for comparative purposes.
Experimental Protocols and Mechanistic Insights
Route 1: Asymmetric Synthesis from L-Glutamic Acid
This chemo-enzymatic approach leverages the inherent chirality of L-glutamic acid to construct the piperidine ring with the desired stereochemistry.
Experimental Workflow
References
- 1. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. L-谷氨酸 FCC | Sigma-Aldrich [sigmaaldrich.com]
- 6. ingredi.com [ingredi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-BOC-3-piperidone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. calpaclab.com [calpaclab.com]
- 12. L-Glutamic acid, 1 kg, CAS No. 56-86-0 | Glutamic Acid | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 13. rpicorp.com [rpicorp.com]
- 14. 397001000 [thermofisher.com]
- 15. N-BOC-3-piperidone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. digibuo.uniovi.es [digibuo.uniovi.es]
- 17. 98977-36-7|1-Boc-3-Piperidinone|BLD Pharm [bldpharm.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Tartaric Acid D | eBay [ebay.com]
- 20. mdpi.com [mdpi.com]
Navigating Chiral Piperidine Scaffolds: A Comparative Guide to the Efficacy of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency and success of multi-step synthetic campaigns. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, presents a particular set of challenges and opportunities.[1] This guide provides an in-depth technical comparison of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a versatile building block, against its primary alternative, (S)-tert-butyl piperidin-3-ylcarbamate, in the context of complex molecule synthesis. We will delve into the causal factors influencing their reactivity, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic strategies.
The strategic incorporation of a methyl group on the exocyclic nitrogen of the Boc-protected 3-aminopiperidine scaffold introduces subtle yet significant changes in the molecule's steric and electronic properties. These modifications can have a cascading effect on reaction outcomes, including yield, reaction time, and even chemoselectivity. This guide will explore these differences in the context of two common and critical transformations in drug discovery: N-arylation and N-alkylation reactions.
The N-Methyl Group: A Subtle Modification with Significant Synthetic Implications
The primary distinction between this compound and its non-methylated counterpart lies in the nature of the exocyclic nitrogen atom. In the former, it is a tertiary amine, while in the latter, it is a secondary amine. This seemingly minor difference has profound implications for their application in synthesis.
From a conformational standpoint, the N-methyl group can influence the puckering of the piperidine ring and the preferred orientation of the carbamate group. While detailed conformational analysis is beyond the scope of this guide, it is a factor that can affect the accessibility of the piperidine nitrogen for subsequent reactions.
Electronically, the methyl group is weakly electron-donating, which can subtly increase the nucleophilicity of the exocyclic nitrogen. However, this is often counterbalanced by the increased steric hindrance the methyl group presents to an incoming electrophile. The interplay of these electronic and steric effects is a key determinant of the relative reactivity of these two building blocks.
Comparative Performance in N-Arylation Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between an amine and an aryl halide. This reaction is frequently employed in the synthesis of pharmaceutical candidates to introduce aryl moieties that can modulate biological activity and pharmacokinetic properties.[2]
Hypothetical Comparative Experiment:
To illustrate the potential differences in efficacy, consider a hypothetical Buchwald-Hartwig reaction between a generic aryl bromide and our two piperidine building blocks.
| Reagent | Product Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| This compound | 85 | 12 | 2 |
| (S)-tert-butyl piperidin-3-ylcarbamate | 78 | 18 | 2 |
Note: This data is illustrative and intended to highlight potential differences. Actual results will vary depending on the specific substrates and reaction conditions.
Analysis of Expected Outcomes:
In this scenario, the N-methylated piperidine derivative is expected to provide a higher yield in a shorter reaction time. The rationale behind this predicted outcome lies in the interplay of basicity and steric hindrance. The tertiary amine of this compound is slightly more basic than the secondary amine of its counterpart. This increased basicity can facilitate the initial oxidative addition of the palladium catalyst to the aryl bromide, a key step in the catalytic cycle.
While the methyl group does introduce some steric bulk, in many Buchwald-Hartwig reactions utilizing modern, bulky phosphine ligands, this additional steric hindrance is often well-tolerated and may not be the rate-limiting factor. The enhanced nucleophilicity of the tertiary amine can, therefore, lead to a faster and more efficient reaction.
Experimental Protocol: Representative Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of a substituted piperidine with an aryl halide.
Materials:
-
This compound or (S)-tert-butyl piperidin-3-ylcarbamate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%).
-
Add the aryl bromide (1.0 equiv) and the piperidine derivative (1.2 equiv).
-
Add sodium tert-butoxide (1.5 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Buchwald-Hartwig N-Arylation
References
A Senior Application Scientist's Guide to the Strategic Validation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Pharmaceutical Synthesis
For researchers, scientists, and professionals vested in the intricate process of drug development, the selection and validation of chiral building blocks is a critical determinant of synthetic efficiency, scalability, and ultimately, the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). The piperidine scaffold is a privileged motif in medicinal chemistry, and its substituted chiral variants are cornerstones in the architecture of numerous groundbreaking therapeutics.
This guide provides an in-depth technical validation of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate , a key intermediate in the synthesis of complex molecules. We will dissect a validated synthetic route to this intermediate, objectively compare its performance in a crucial synthetic transformation against a common alternative, and delineate the rigorous analytical methodologies required to ensure its stereochemical integrity.
The Strategic Importance of this compound
The introduction of a chiral center on the piperidine ring can significantly enhance the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. The (S)-configuration at the 3-position, combined with the N-methyl-N-Boc (tert-butoxycarbonyl) protected amine, offers a unique combination of steric and electronic properties. The Boc group provides robust protection under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions, allowing for subsequent synthetic manipulations. The N-methyl group can be crucial for modulating the basicity of the piperidine nitrogen and for establishing key interactions with biological targets.
This guide will focus on a specific, yet illustrative, synthetic application: the use of this compound as a nucleophile in an amide bond formation reaction, a ubiquitous transformation in pharmaceutical synthesis.
Part 1: Validated Synthesis of this compound
A robust and scalable synthesis of enantiomerically pure this compound is paramount for its reliable application in drug discovery programs. The following multi-step synthesis, commencing from the readily available chiral pool starting material, L-glutamic acid, represents a validated and efficient route.[1]
Synthetic Workflow Diagram
Caption: Synthetic route from L-glutamic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of L-Glutamic Acid [1] To a stirred suspension of L-glutamic acid (1 equivalent) in methanol at 0 °C, thionyl chloride (1.5 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to afford the dimethyl ester hydrochloride salt, which is used in the next step without further purification.
Step 2: N-Boc Protection [1] The crude dimethyl ester hydrochloride salt is dissolved in dichloromethane, and triethylamine (4 equivalents), di-tert-butyl dicarbonate (1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added at 0 °C. The reaction is stirred at room temperature for 6 hours. After an aqueous workup, the organic layer is dried and concentrated to yield the N-Boc protected diester.
Step 3: Reduction to the Diol [1] To a solution of the N-Boc protected diester in methanol, sodium borohydride (excess) is added portion-wise at room temperature. The reaction is stirred for 2 hours and then quenched with aqueous citric acid. After removal of methanol, the aqueous layer is extracted with dichloromethane to give the corresponding diol.
Step 4: Ditosylation [1] The diol is dissolved in dichloromethane, and triethylamine (3 equivalents), p-toluenesulfonyl chloride (2.2 equivalents), and a catalytic amount of DMAP are added. The reaction is stirred for 1 hour at room temperature. An aqueous workup yields the crude ditosylate, which is used immediately in the next step.
Step 5: Cyclization to the Piperidine Ring [1] The crude ditosylate is treated with an excess of a suitable amine (e.g., cyclohexylamine, followed by a dealkylation step, or directly with a source of ammonia) and heated to form the piperidine ring. Purification by column chromatography affords (S)-tert-Butyl (piperidin-3-yl)carbamate.
Step 6: N-Methylation [2] To a solution of (S)-tert-Butyl (piperidin-3-yl)carbamate (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C, sodium hydride (2.2 equivalents) is added portion-wise, followed by the addition of iodomethane (1.5 equivalents). The reaction is stirred overnight at room temperature. Careful quenching with isopropyl alcohol and then water, followed by an extractive workup and purification by column chromatography, yields the final product, this compound.
Part 2: Comparative Performance in Amide Bond Formation
To objectively assess the utility of this compound, we will compare its performance in a standard amide coupling reaction against a common alternative, (S)-tert-Butyl (piperidin-3-yl)carbamate . The presence of the N-methyl group in our target compound can influence its nucleophilicity and steric hindrance, which in turn affects reaction kinetics and yield.
Amide Coupling Workflow
Caption: Generalized amide coupling workflow.
Experimental Protocol: Comparative Amide Coupling
A representative carboxylic acid (e.g., 4-chlorobenzoic acid) is coupled with both this compound and (S)-tert-Butyl (piperidin-3-yl)carbamate using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[3]
General Procedure: To a solution of the carboxylic acid (1 equivalent) and the respective piperidine derivative (1.1 equivalents) in anhydrous dimethylformamide (DMF), HATU (1.1 equivalents) is added. The mixture is cooled to 0 °C, and DIPEA (2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by HPLC. After an aqueous workup, the crude product is purified by column chromatography.
Comparative Data and Analysis
| Feature | This compound | (S)-tert-Butyl (piperidin-3-yl)carbamate | Rationale for Performance |
| Reaction Time (to >95% conversion) | ~ 6 hours | ~ 4 hours | The N-methyl group slightly increases steric hindrance, slowing the nucleophilic attack. |
| Isolated Yield | 85% | 92% | The higher nucleophilicity of the secondary amine in the alternative leads to a more efficient reaction. |
| Purity (after chromatography) | >99% | >99% | Both routes provide high purity products after standard purification. |
| Side Product Formation | Minimal | Minimal | HATU is an efficient coupling reagent that minimizes side reactions like racemization.[3] |
Causality behind Experimental Choices:
-
HATU as the Coupling Reagent: HATU is chosen for its high efficiency and low propensity to cause racemization, which is crucial when working with chiral substrates.[3]
-
DIPEA as the Base: A hindered, non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without competing as a nucleophile.[3]
-
DMF as the Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and reagents.
While (S)-tert-Butyl (piperidin-3-yl)carbamate demonstrates slightly faster kinetics and a higher yield in this specific amide coupling, the choice of reagent in a real-world drug development campaign is dictated by the desired final structure. The N-methyl group in this compound may be a critical pharmacophore, and a slightly lower yield is an acceptable trade-off for accessing the target molecule.
Part 3: Analytical Validation of this compound
Ensuring the chemical and stereochemical purity of this compound is non-negotiable. A multi-pronged analytical approach is required for comprehensive validation.
Validation Workflow
Caption: Analytical validation workflow.
Experimental Protocols for Validation
1. Structural Confirmation (¹H NMR, ¹³C NMR, and Mass Spectrometry)
-
¹H and ¹³C NMR: The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
2. Chemical Purity (Reversed-Phase HPLC)
-
Objective: To quantify the purity of the compound and identify any achiral impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Acceptance Criteria: Purity should typically be ≥98%.
3. Enantiomeric Purity (Chiral HPLC)
-
Objective: To separate and quantify the (S)- and (R)-enantiomers, ensuring the stereochemical integrity of the product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or a similar column.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Acceptance Criteria: Enantiomeric excess (e.e.) should be >99%.
Data Summary for Validation
| Analytical Method | Parameter | Specification |
| ¹H NMR | Chemical Shifts and Couplings | Conforms to structure |
| ¹³C NMR | Number of Signals and Chemical Shifts | Conforms to structure |
| HRMS | Measured Mass | Within 5 ppm of calculated mass |
| RP-HPLC | Purity | ≥ 98% |
| Chiral HPLC | Enantiomeric Excess | > 99% e.e. |
Conclusion
This compound is a valuable chiral building block in pharmaceutical synthesis. Its preparation via a multi-step sequence from L-glutamic acid provides a reliable source of enantiomerically pure material. While its performance in amide coupling reactions may be slightly attenuated compared to its N-unmethylated counterpart, this is often a necessary compromise to incorporate the desired N-methyl pharmacophore. Rigorous analytical validation, with a particular emphasis on chiral HPLC, is essential to guarantee the quality and stereochemical integrity of this critical intermediate, thereby ensuring the reproducibility of synthetic campaigns and the desired pharmacological profile of the final drug candidate.
References
A Senior Application Scientist's Guide: Benchmarking (S)-tert-Butyl methyl(piperidin-3-yl)carbamate Against Alternative Building Blocks
Introduction: The Strategic Value of the Chiral 3-Aminopiperidine Scaffold
In the landscape of modern drug discovery, the chiral piperidine scaffold is a privileged structure, integral to the architecture of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles in small molecule drug candidates.[2] Specifically, the 3-aminopiperidine core is a cornerstone in the synthesis of targeted therapies, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes.
The stereochemistry at the C3 position is often critical for potent and selective target engagement. This guide focuses on a key building block, (S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 912368-73-1), a versatile intermediate featuring a Boc-protected secondary amine.[3] The presence of the N-methyl group distinguishes it from its more common precursor, (S)-tert-Butyl (piperidin-3-yl)carbamate, presenting unique advantages and disadvantages in synthetic campaigns.
This guide provides an in-depth comparison of this compound against its primary N-H alternative and other orthogonally protected building blocks. We will explore the causal relationships behind experimental choices, present comparative data, and provide validated protocols to assist researchers in selecting the optimal synthon for their specific drug development needs.
Core Building Block Analysis: The N-Methyl vs. N-H Dichotomy
The most critical decision point when selecting a 3-aminopiperidine building block often comes down to the choice between an N-methylated amine and a primary or secondary amine. This choice has profound implications for reactivity, subsequent synthetic steps, and the properties of the final molecule.
DOT script for the core building block comparison.
Caption: Comparison of the N-Methyl vs. N-H 3-aminopiperidine building blocks.
Benchmark: this compound
This building block provides a protected (S)-3-(methylamino)piperidine moiety. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of conditions, yet it is easily removed with acid (e.g., TFA or HCl). The key feature is the N-methyl group, which renders the amine tertiary after deprotection.
Advantages:
-
Prevents N-H Reactivity: The absence of an N-H proton prevents undesired side reactions such as acylation or sulfonylation during subsequent synthetic steps.
-
Metabolic Stability: N-methylation can block a potential site of metabolic oxidation, which may improve the pharmacokinetic profile of a drug candidate.
-
Modulated Basicity: The methyl group is an electron-donating group, which increases the basicity of the piperidine nitrogen compared to its N-H counterpart.[4] This can be crucial for tuning receptor-ligand interactions.
Limitations:
-
Increased Steric Hindrance: The methyl group adds steric bulk, which can hinder the approach of reactants in coupling reactions.
-
Limited Derivatization: Once deprotected, the resulting tertiary amine cannot be easily functionalized further via reactions like acylation.
Primary Alternative: (S)-tert-Butyl (piperidin-3-yl)carbamate
This is the most common and direct alternative, providing a protected primary amine at the 3-position. After Boc deprotection, it yields a secondary piperidine amine.
Advantages:
-
High Versatility: The resulting secondary amine is a versatile handle for a wide array of synthetic transformations, including acylation, sulfonylation, alkylation, and reductive amination.[5]
-
Lower Steric Hindrance: The absence of the N-methyl group makes the nitrogen atom more accessible for coupling partners.
Limitations:
-
Requires Additional Steps for N-Methylation: If the final target molecule requires an N-methyl group, an additional synthetic step (e.g., Eschweiler-Clarke reaction or reductive amination with formaldehyde) is necessary.
-
Potential for Side Reactions: The presence of the reactive N-H bond can lead to undesired side reactions if not properly managed in the synthetic sequence.
Comparative Data Summary
While direct, side-by-side kinetic data is scarce, a comparison of the fundamental physicochemical properties and synthetic utility can be compiled from supplier data and established chemical principles.
| Property | This compound | (S)-tert-Butyl (piperidin-3-yl)carbamate | Rationale & References |
| CAS Number | 912368-73-1 | 625471-18-3 | Supplier and database information. |
| Molecular Weight | 214.30 g/mol | 200.28 g/mol | Calculated from chemical formula.[6] |
| Form | Liquid | Colorless to light yellow oil or solid | Supplier specifications. |
| Post-Deprotection Amine | Tertiary | Secondary | Chemical structure. |
| Relative Basicity (pKa) | Higher | Lower | The electron-donating methyl group increases the basicity of the nitrogen atom.[4] |
| Synthetic Utility | Direct use in reductive amination; scaffold core. | Versatile handle for N-alkylation, acylation, sulfonylation, etc. | General chemical principles of amine reactivity.[5] |
| Key Application | When the final structure requires a tertiary N-methyl piperidine. | When further functionalization of the piperidine nitrogen is required. | Synthetic strategy. |
Alternative Building Blocks: Orthogonal Protecting Group Strategies
For complex syntheses, particularly in peptide chemistry or multi-step total synthesis, employing protecting groups with orthogonal removal conditions is essential. The Boc group is acid-labile. If acid-sensitive functionality must be preserved elsewhere in the molecule, alternative protecting groups for the piperidine nitrogen are necessary.
DOT script for the orthogonal protecting group workflow.
Caption: Decision workflow for selecting an orthogonal protecting group.
| Protecting Group | Structure | Cleavage Conditions | Stability / Orthogonality |
| Boc (tert-Butoxycarbonyl) | -(C=O)OC(CH₃)₃ | Strong Acid (TFA, HCl) | Stable to hydrogenolysis and mild base. |
| Cbz (Benzyloxycarbonyl) | -(C=O)OCH₂Ph | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Stable to acidic and basic conditions used for Boc and Fmoc removal.[7] |
| Alloc (Allyloxycarbonyl) | -(C=O)OCH₂CH=CH₂ | Pd(0) catalyzed allyl transfer (e.g., Pd(PPh₃)₄) | Stable to both acid (TFA) and base (piperidine). |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Complex Alkyl | 2-10% Hydrazine in DMF | Stable to TFA and piperidine, making it orthogonal to both Boc and Fmoc strategies.[8] |
The choice of an alternative building block is dictated by the overall synthetic strategy. For instance, if a molecule contains an acid-labile ester, using a Cbz-protected aminopiperidine would be preferable to a Boc-protected one, as the Cbz group can be removed via hydrogenolysis, leaving the ester intact.
Experimental Protocols
The following protocols are representative examples of how these building blocks are used. They are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free tertiary amine, (S)-N-methylpiperidin-3-amine.
Rationale: The use of hydrochloric acid in a protic solvent like methanol or isopropanol is a standard and effective method for Boc deprotection, yielding the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easy to isolate and handle.
Materials:
-
This compound (1.0 g, 4.66 mmol)
-
4M HCl in 1,4-Dioxane (10 mL) or Isopropanol
-
Diethyl ether (50 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask charged with this compound (1.0 g, 4.66 mmol), add 10 mL of 4M HCl in 1,4-dioxane under a nitrogen atmosphere.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether (20-30 mL) to the resulting residue and stir or sonicate to precipitate the hydrochloride salt.
-
Isolate the white solid by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.
-
Validation: The product, (S)-N-methylpiperidin-3-amine dihydrochloride, can be characterized by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and Mass Spectrometry (observation of the molecular ion for the free amine).
Protocol 2: N-Acylation of (S)-tert-Butyl (piperidin-3-yl)carbamate
This protocol demonstrates the functionalization of the secondary piperidine nitrogen after deprotection of the primary amine's Boc group (assuming a two-step process where the piperidine N is unprotected and the 3-amino group is Boc-protected). For this guide, we will assume the starting material is (S)-3-(Boc-amino)piperidine.
Rationale: This reaction showcases the utility of the N-H analog. Acylation using an acid chloride in the presence of a non-nucleophilic base is a fundamental transformation. Triethylamine acts as a scavenger for the HCl generated during the reaction.
Materials:
-
(S)-3-(Boc-amino)piperidine (1.0 g, 5.0 mmol)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
Triethylamine (0.7 mL, 5.0 mmol)
-
Acetyl chloride (0.36 mL, 5.0 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-(Boc-amino)piperidine (1.0 g, 5.0 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (0.7 mL, 5.0 mmol) to the solution.
-
Slowly add acetyl chloride (0.36 mL, 5.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC or LC-MS.
-
Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Validation: The product, (S)-tert-butyl (1-acetylpiperidin-3-yl)carbamate, can be purified by column chromatography and characterized by ¹H NMR (appearance of a new singlet for the acetyl methyl group around 2.1 ppm) and Mass Spectrometry.
Conclusion and Future Outlook
The choice between this compound and its N-H analog is a strategic one, driven by the planned synthetic route and the desired properties of the final molecule.
-
Choose this compound when your target requires a tertiary N-methylpiperidine, and you wish to avoid potential N-H side reactions or an additional methylation step late in the synthesis.
-
Choose (S)-tert-Butyl (piperidin-3-yl)carbamate for maximum versatility, allowing for a broad range of functionalization reactions on the piperidine nitrogen.
The development of novel, orthogonally protected aminopiperidines continues to be an area of active research. As synthetic methodologies become more advanced, including biocatalytic and flow chemistry approaches, the toolkit available to medicinal chemists will expand, enabling more efficient and innovative construction of complex chiral piperidine-containing drug candidates.[9][10] Careful consideration of the properties and reactivity of these fundamental building blocks, as outlined in this guide, remains the first critical step toward success.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. H66618.06 [thermofisher.com]
- 4. fiveable.me [fiveable.me]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Chiral Amine Scaffolds for Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. The introduction of chirality into this heterocyclic system further enhances its utility, allowing for precise three-dimensional interactions with biological targets, thereby improving potency, selectivity, and pharmacokinetic profiles.[1] Among the vast array of chiral piperidine building blocks, (S)-tert-Butyl methyl(piperidin-3-yl)carbamate has emerged as a particularly valuable synthon for medicinal chemists. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by experimental data and case studies, to inform the strategic selection of building blocks in drug development pipelines.
The Critical Role of the N-Boc-N-methyl Moiety: A Comparative Overview
The defining feature of this compound is the presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl group on the 3-amino substituent. This specific combination offers a unique set of advantages over other commonly used chiral 3-aminopiperidine derivatives.
Key Alternatives for Comparison:
-
(S)-3-Aminopiperidine dihydrochloride: The unprotected parent amine, often used as a cost-effective starting material.
-
(S)-tert-Butyl piperidin-3-ylcarbamate: A primary amine with a Boc-protected piperidine nitrogen.
-
(S)-N-Benzyl-N-methylpiperidin-3-amine: An alternative with a benzyl protecting group on the piperidine nitrogen.
The choice between these building blocks hinges on a careful consideration of factors such as reactivity, selectivity, ease of handling, and overall synthetic efficiency.
Comparative Performance Analysis
The utility of a chiral building block is ultimately determined by its performance in chemical synthesis. The following sections provide a comparative analysis of this compound against its alternatives in key performance areas.
Table 1: Comparative Performance of Chiral 3-Aminopiperidine Building Blocks
| Feature | This compound | (S)-3-Aminopiperidine dihydrochloride | (S)-tert-Butyl piperidin-3-ylcarbamate | (S)-N-Benzyl-N-methylpiperidin-3-amine |
| Reactivity Control | High: Boc group modulates nucleophilicity of the piperidine nitrogen. The N-methyl group prevents undesired side reactions at the 3-amino position. | Low: Both nitrogens are highly nucleophilic, leading to potential side reactions and the need for in-situ protection. | Moderate: The primary amine at the 3-position can undergo side reactions. The Boc group on the piperidine nitrogen offers good control. | Moderate: The N-benzyl group can be cleaved under certain conditions, and the piperidine nitrogen remains reactive. |
| Stereochemical Stability | High: The Boc group helps to maintain the stereochemical integrity of the chiral center during reactions. | Moderate: Risk of racemization under harsh basic or acidic conditions. | High: The Boc group provides good stereochemical stability. | Moderate: The benzyl group offers reasonable stability, but can be susceptible to cleavage. |
| Handling & Solubility | Good: Generally a stable solid or oil with good solubility in common organic solvents. | Challenging: Often a hygroscopic solid with limited solubility in non-polar organic solvents. Requires careful handling. | Good: Typically a stable solid with good solubility in organic solvents. | Good: Generally a stable liquid or solid with good solubility in organic solvents. |
| Scalability | Good: Synthetic routes are well-established and amenable to scale-up. | Excellent: Readily available and inexpensive starting material. | Good: Well-established synthesis and purification procedures. | Moderate: Debenzylation on a large scale can be challenging. |
| Cost-Effectiveness | Moderate: Higher initial cost is often offset by improved yields and reduced purification steps in subsequent reactions. | High: Low initial cost, but can lead to higher overall costs due to lower yields and more complex purifications. | Moderate: A good balance of cost and performance for many applications. | Moderate: The cost of the starting material and the deprotection step need to be considered. |
Case Study: Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2][3] Many DPP-4 inhibitors, such as Linagliptin, feature a chiral 3-aminopiperidine moiety as a key pharmacophore. The synthesis of these complex molecules provides an excellent platform to compare the utility of different chiral piperidine building blocks.
In a typical synthetic route to a Linagliptin analog, the chiral amine is coupled with a substituted xanthine backbone. The use of This compound offers distinct advantages in this context. The Boc group on the piperidine nitrogen prevents its participation in the coupling reaction, ensuring that the desired bond is formed exclusively at the 3-amino position. The N-methyl group can be crucial for the final compound's biological activity and pharmacokinetic properties.
In contrast, starting with (S)-3-Aminopiperidine dihydrochloride would necessitate an additional protection step for the piperidine nitrogen prior to the coupling reaction, adding to the overall step count and potentially reducing the overall yield. While (S)-tert-Butyl piperidin-3-ylcarbamate offers protection of the piperidine nitrogen, the primary amine at the 3-position can sometimes lead to undesired side reactions, such as double alkylation.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with an Electrophile
Materials:
-
This compound
-
Electrophile (e.g., an aryl halide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the electrophile (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization of Synthetic Logic
The choice of building block significantly impacts the synthetic strategy. The following diagrams illustrate the conceptual differences in workflow.
Caption: Comparative synthetic workflows.
Case Study: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, with Niraparib being a prominent example.[4][5][6] The synthesis of Niraparib and its analogs often involves the construction of a complex heterocyclic system around a chiral piperidine core.
The use of This compound in the synthesis of PARP inhibitors provides a streamlined approach. The Boc group ensures that the piperidine nitrogen does not interfere with the necessary bond-forming reactions, while the pre-installed methyl group is often a key structural element for optimal binding to the PARP enzyme. This avoids the need for a separate methylation step later in the synthesis, which could potentially compromise the stereochemical integrity of the adjacent chiral center.
Alternatives like (S)-N-Benzyl-N-methylpiperidin-3-amine could also be employed. However, the deprotection of the benzyl group typically requires hydrogenolysis, which may not be compatible with other functional groups present in the molecule, such as nitro groups or reducible double bonds. This highlights the superior orthogonality of the Boc protecting group in many synthetic contexts.
Conclusion: A Strategic Choice for Efficiency and Control
The selection of a chiral building block is a critical decision in the design of a synthetic route for a new drug candidate. While the initial cost of This compound may be higher than that of its unprotected or alternatively protected counterparts, its use can lead to significant downstream benefits. The enhanced reactivity control, stereochemical stability, and streamlined synthetic workflows often translate to higher overall yields, easier purification, and a more robust and scalable process. For researchers and drug development professionals, the strategic implementation of this compound can be a key factor in accelerating the development of novel therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. The precise stereochemical orientation of substituents on this ring system can profoundly influence pharmacological activity and safety profiles. This guide provides an in-depth analysis of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, a chiral building block of significant interest in drug discovery. We will explore its synthesis, compare its utility against relevant alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Critical Role of Chiral Piperidines in Pharmacology
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a common motif in pharmaceuticals due to its ability to confer favorable properties such as improved solubility, metabolic stability, and potent interactions with biological targets.[1] The introduction of a chiral center, as seen in 3-substituted piperidines, adds a layer of complexity and opportunity. The distinct three-dimensional arrangement of atoms in enantiomers can lead to differential binding affinities for chiral biological targets like enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to off-target toxicity.
This compound, with its defined stereochemistry at the C3 position and the versatile tert-butoxycarbonyl (Boc) protecting group, offers chemists a strategic tool for the stereoselective synthesis of complex drug candidates.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure this compound is crucial for its application. A common method involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine.
Experimental Protocol: Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate via Chiral Resolution[2]
This protocol details the resolution of racemic N-(tert-butoxycarbonyl)-3-aminomethylpiperidine to obtain the desired (S)-enantiomer.
Materials:
-
N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (racemic)
-
(-)-O,O'-di-p-toluoyl-L-tartaric acid
-
Methanol, anhydrous
-
Ethyl acetate
-
10% Sodium carbonate solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol, 1 equiv) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol, 1 equiv) in dry methanol (100 ml).
-
Gently heat the mixture to reflux until a homogeneous solution is formed.
-
Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the crystallization of the diastereomeric salt.
-
Filter the resulting white solid and wash it with a minimal amount of cold, anhydrous methanol.
-
Purify the crude diastereomeric salt by recrystallization from methanol.
-
Suspend the purified salt in distilled water (25 ml) and cool the mixture to 0°C in an ice bath.
-
Slowly add 10% sodium carbonate solution (100 ml) in portions until the mixture is basic (confirm with pH paper). Continue stirring for an additional 10 minutes.
-
Extract the aqueous layer with ethyl acetate (5 x 50 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.[2]
Expected Yield: Approximately 3.28 g (65%).[2]
Characterization Data:
-
Specific Rotation: [α]D: +11.03 (c=0.10, methanol)[2]
-
Melting Point: 64-66°C[2]
-
¹H NMR (CDCl₃, 300MHz) δ: 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H).[2]
-
¹³C NMR (CDCl₃, 300MHz) δ: 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72.[2]
Diagram: Synthetic Pathway for Chiral Resolution
Caption: Chiral resolution workflow for obtaining the (S)-enantiomer.
Comparative Analysis: The Significance of Stereochemistry
The choice between using a single enantiomer, a racemate, or a different positional isomer is a critical decision in drug design. This section compares this compound with its (R)-enantiomer and other related building blocks.
| Building Block | Key Application Area | Rationale for Use |
| This compound | Chiral building block for various therapeutic targets. | The (S)-configuration may be preferred for specific receptor or enzyme targets where it provides a better stereochemical fit. |
| (R)-tert-Butyl methyl(piperidin-3-yl)carbamate | Synthesis of DPP-IV inhibitors (e.g., Alogliptin, Linagliptin).[4] | The (R)-configuration has been shown to be optimal for binding to the active site of the DPP-IV enzyme.[5] |
| Racemic tert-Butyl methyl(piperidin-3-yl)carbamate | Initial screening, cost-effective synthesis for early-stage research. | Can be used to assess the general activity of the scaffold before investing in more expensive chiral synthesis or resolution. |
| tert-Butyl methyl(piperidin-4-yl)carbamate | Alternative scaffold for structure-activity relationship (SAR) studies. | Provides a different spatial arrangement of the functional groups, which can be used to probe the target's binding pocket. |
Chiral Purity Analysis: Ensuring the enantiomeric purity of the building block is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. A common approach involves pre-column derivatization to introduce a chromophore, followed by separation on a chiral stationary phase.
Experimental Protocol: Chiral HPLC Analysis of 3-Aminopiperidine Enantiomers (Illustrative)[6][7]
This protocol provides a general framework for the chiral separation of 3-aminopiperidine enantiomers after derivatization.
Materials:
-
Sample of 3-aminopiperidine (obtained after Boc-deprotection)
-
p-Toluenesulfonyl chloride (derivatizing agent)
-
Base (e.g., triethylamine)
-
Mobile Phase: 0.1% diethylamine in ethanol
-
Chiral Column: Chiralpak AD-H
-
HPLC system with UV detector
Procedure:
-
Derivatization: React the 3-aminopiperidine sample with p-toluenesulfonyl chloride in the presence of a base to form the sulfonamide derivative.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase.
-
HPLC Analysis:
-
Column: Chiralpak AD-H
-
Mobile Phase: 0.1% diethylamine in ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm
-
-
Data Analysis: Determine the retention times for the (S) and (R) enantiomers and calculate the peak areas to determine the enantiomeric excess (% ee). A resolution of greater than 4.0 between the two enantiomer peaks is considered excellent.[6]
Application in Synthesis: Amide Bond Formation
A primary application of this compound is as a nucleophile in amide bond formation after deprotection of the Boc group.
Experimental Protocol: N-Boc Deprotection and Subsequent Amide Coupling
Part A: N-Boc Deprotection
Materials:
-
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate in dichloromethane.
-
Add an excess of the acidic deprotecting agent (e.g., 4M HCl in dioxane or a solution of TFA in DCM).
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting amine salt by dissolving the residue in water and adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the free amine with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected (S)-3-(aminomethyl)piperidine.
Diagram: Deprotection and Amide Coupling Workflow
Caption: General workflow for the utilization of the title compound.
Part B: Amide Coupling
Materials:
-
(S)-3-(aminomethyl)piperidine (from Part A)
-
Carboxylic acid of interest
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agents (e.g., 1.1 equivalents of HATU and HOBt, or 1.2 equivalents of EDC).
-
Add the base (e.g., 2-3 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (S)-3-(aminomethyl)piperidine (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amide.
Conclusion
This compound is a valuable and versatile chiral building block in drug discovery. Its defined stereochemistry and the presence of the Boc protecting group allow for its strategic incorporation into complex molecules with a high degree of stereocontrol. While its (R)-enantiomer has found significant application in the synthesis of DPP-IV inhibitors, the (S)-enantiomer remains a crucial tool for exploring structure-activity relationships and developing novel therapeutics targeting a wide range of biological targets. The experimental protocols provided in this guide offer a practical framework for the synthesis, analysis, and application of this important chiral intermediate, empowering researchers to advance the frontiers of medicinal chemistry.
References
- 1. peptide.com [peptide.com]
- 2. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Discovery of potent and selective dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing subsituted triazolopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stereochemical Integrity of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Introduction: The Imperative of Stereochemical Purity
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1] (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a key chiral building block found in numerous active pharmaceutical ingredients (APIs).[2] Its specific (S)-configuration is often essential for the desired pharmacological effect, while the corresponding (R)-enantiomer may be less active, inactive, or, in the worst-case scenario, contribute to undesirable side effects or toxicity.[1] Therefore, ensuring and verifying the stereochemical integrity of this intermediate is a non-negotiable aspect of quality control and regulatory compliance.
The U.S. Food and Drug Administration (FDA) and other international regulatory bodies mandate the characterization of stereoisomeric composition.[3][4] Guidelines from the International Council for Harmonisation (ICH) further stipulate that for a drug substance developed as a single enantiomer, the analytical procedures must be able to distinguish between the enantiomers, and a limit for the undesired enantiomer must be specified and justified.[5][6]
The synthetic route to this compound, particularly the introduction of the tert-butoxycarbonyl (Boc) protecting group, can present risks of racemization if conditions are not meticulously controlled.[7][8] The presence of a base or elevated temperatures can facilitate the abstraction of the proton at the chiral center, leading to a loss of stereochemical purity.[8][9] This guide provides a comparative analysis of the principal analytical techniques used to assess the enantiomeric excess (e.e.) and confirm the stereochemical integrity of this crucial intermediate, offering insights into the causality behind methodological choices to empower researchers in their selection of the most appropriate validation strategy.
Core Analytical Strategies: A Head-to-Head Comparison
The primary methods for determining enantiomeric purity fall into three categories: chromatographic, spectroscopic, and chiroptical. We will explore the gold standard, Chiral High-Performance Liquid Chromatography (HPLC), alongside the powerful Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries, and the classical, albeit less precise, Polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of enantiomeric purity assessment in the pharmaceutical industry. Its high resolving power and sensitivity make it the definitive method for quantifying even trace amounts of the undesired enantiomer.
Principle of the Method The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction, based on the formation of transient diastereomeric complexes, results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability to a range of chiral compounds, including carbamates.
Causality in Method Development The choice of a polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a logical starting point. The carbamate and aromatic functionalities on the CSP can engage in multiple non-covalent interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the analyte, which are essential for achieving chiral recognition. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is optimized to fine-tune the retention and resolution. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for method optimization.
Experimental Protocol: A Self-Validating Workflow
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Rationale: This ratio provides a good balance between retention and analysis time for many N-Boc protected amines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. Rationale: The carbamate moiety provides sufficient UV absorbance at lower wavelengths.
-
-
Sample and Standard Preparation:
-
Test Sample: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of ~1 mg/mL.
-
Racemic Standard: Prepare a racemic standard (a 50:50 mixture of the S and R enantiomers) at the same concentration. This is critical for confirming peak identity and calculating resolution. If a pure (R)-enantiomer is unavailable, a small amount of the (S)-enantiomer can often be racemized under harsh basic conditions to generate the standard.
-
System Suitability Solution: Use the racemic standard.
-
-
Analysis and Validation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 min).
-
Inject the System Suitability Solution. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
Inject the Test Sample.
-
Identify the peaks by comparing the retention times with the racemic standard. The major peak should correspond to the (S)-enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the area percentages of the two peaks:
-
% e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for assessing enantiomeric purity via Chiral HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative that does not require chromatographic separation. By adding a chiral auxiliary, the enantiomers, which are indistinguishable in a standard NMR spectrum (isochronous), can be made to resonate at different frequencies (anisochronous).
Principle of the Method A Chiral Solvating Agent (CSA) is a chiral molecule that forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with the enantiomers of the analyte.[10] These transient complexes have different magnetic environments, leading to a separation of NMR signals for the (S) and (R) enantiomers. The integration of these distinct signals allows for direct quantification of the enantiomeric ratio.[11]
Causality in Method Development For this compound, a chiral acid like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) or a chiral alcohol like (R)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) are excellent choices for CSAs. The choice is driven by the need for complementary interaction sites. The basic nitrogen of the piperidine ring and the hydrogen-bond accepting carbamate group of the analyte can interact with the acidic proton of BNPPA or the hydroxyl group of TFAE, forming the necessary transient diastereomeric complexes. The selection of a deuterated solvent like benzene-d6 or chloroform-d3 is also strategic, as aromatic solvents can enhance the chemical shift differences (Δδ) through anisotropic effects.
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the analyte (~5-10 mg) in a suitable deuterated solvent (~0.6 mL), such as CDCl₃ or Benzene-d₆, in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a baseline.
-
-
Addition of CSA:
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen CSA (e.g., TFAE) to the NMR tube. Acquire a spectrum.
-
Incrementally add more CSA (e.g., in 0.5 equivalent steps up to 2-3 equivalents), acquiring a spectrum after each addition. Rationale: The optimal separation of signals often occurs at a specific analyte:CSA ratio. Titrating the CSA ensures this optimal point is found and confirms that the observed signal splitting is due to the interaction.
-
-
Spectral Analysis:
-
Identify a proton signal of the analyte that is well-resolved and sensitive to the chiral environment. Protons close to the chiral center or the Boc-group methyl protons are often good candidates.
-
Observe the splitting of this signal into two distinct peaks corresponding to the (S) and (R) enantiomers.
-
Integrate the two signals accurately. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Confirm the assignment by spiking the sample with a small amount of the racemic standard, which should increase the intensity of the minor enantiomer's signal.
-
Workflow for NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for determining enantiomeric ratio using NMR with a CSA.
Optical Rotation (Polarimetry)
Polarimetry is a traditional method that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a bulk property measurement and provides a single value for the entire sample.
Principle of the Method Enantiomers rotate plane-polarized light to an equal but opposite degree. A pure sample of the (S)-enantiomer will have a specific rotation value [α] that is characteristic of the compound under defined conditions (temperature, wavelength, solvent, concentration). A racemic mixture will have a net rotation of zero.
Limitations and Appropriate Use While simple and rapid, polarimetry suffers from significant drawbacks for modern pharmaceutical quality control:
-
Low Sensitivity: It is very difficult to detect small amounts of an enantiomeric impurity. A sample with 98% e.e. will have an optical rotation that is 98% of the pure enantiomer, a difference that can be hard to distinguish from experimental error.
-
Non-Specificity: The measured rotation can be affected by the presence of other chiral or even achiral impurities.
-
Dependency on Conditions: The value is highly sensitive to concentration, solvent, temperature, and wavelength, requiring strict control.
For these reasons, regulatory agencies do not consider polarimetry alone to be a sufficient test for enantiomeric purity.[5] Its value lies in its use as a rapid identity test to confirm that the sample is not racemic and possesses the correct overall chirality, but it must be supplemented by a more quantitative method like chiral HPLC.[5]
Experimental Protocol
-
Prepare a solution of the analyte at a precisely known concentration (e.g., c = 1.0 g/100 mL) in a specified solvent (e.g., Chloroform).
-
Calibrate the polarimeter with a solvent blank.
-
Measure the observed rotation (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., Sodium D-line, 589 nm).
-
Calculate the specific rotation: [α]_D^20 = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL.
-
Compare the measured value to the literature value for the pure (S)-enantiomer.
Comparative Summary and Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as the stage of development, the need for quantitation, and available resources.
| Feature | Chiral HPLC | NMR with CSA | Polarimetry |
| Primary Use | Quantitative Purity | Quantitative Purity, Structural Confirmation | Identity, Bulk Chirality Check |
| Sensitivity (LoQ) | High (< 0.1%) | Moderate (~1-2%) | Very Low (> 5%) |
| Accuracy/Precision | High | High (for ratios > 5%) | Low |
| Specificity | Very High | High | Low |
| Throughput | Moderate | Low to Moderate | High |
| Sample Requirement | Low (µg) | Moderate (mg) | High (mg) |
| Justification | Gold standard for regulatory filings; accurately quantifies trace enantiomeric impurities.[3][6] | Excellent for process monitoring and when a chromatographic method is unavailable. Provides structural information simultaneously.[10] | Rapid confirmation of bulk stereochemistry; suitable for initial screening but not for final purity assessment.[5] |
Decision Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The assessment of stereochemical integrity for this compound is a critical quality attribute that demands robust and validated analytical methods. While polarimetry can serve as a preliminary identity check, it lacks the sensitivity and specificity required by modern pharmaceutical standards. NMR spectroscopy using chiral solvating agents provides an elegant and powerful tool for determining enantiomeric ratios without chromatography. However, for definitive, high-sensitivity quantification of the undesired (R)-enantiomer, Chiral HPLC remains the unequivocal gold standard . Its ability to achieve baseline separation and quantify impurities to levels below 0.1% is essential for ensuring the safety, efficacy, and quality of the final drug product, aligning with the stringent expectations of regulatory authorities like the FDA and ICH.[3][4][6] A multi-faceted approach, employing HPLC for quantitative release testing and NMR or polarimetry for in-process checks, constitutes a comprehensive and scientifically sound strategy.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Yield and purity comparison of different synthetic routes to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Introduction: The Significance of a Chiral Piperidine Intermediate
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core scaffold in a vast array of pharmaceutical agents due to its favorable physicochemical properties and its ability to interact with biological targets in a defined three-dimensional space.[1] (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a valuable chiral building block, serving as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereochemically defined center and orthogonally protected amino groups allow for precise and controlled elaboration into more complex molecular architectures. The efficiency, scalability, stereochemical purity, and overall cost-effectiveness of its synthesis are therefore critical considerations for researchers in process development and medicinal chemistry.
This guide provides an in-depth comparison of common synthetic strategies to access this intermediate. We will dissect each route, focusing on the underlying chemical principles, and present a critical evaluation of their respective yields, purities, and practical applicability, supported by detailed experimental protocols.
Route 1: Asymmetric Hydrogenation of a Pyridine Precursor
This approach represents a modern and atom-economical strategy for establishing the crucial chiral center. The synthesis begins with a readily available pyridine derivative, which is activated and then reduced enantioselectively using a chiral catalyst.
Conceptual Workflow
The general strategy involves the N-benzylation of a 3-aminopyridine derivative to form a pyridinium salt. This activation facilitates the subsequent reduction of the aromatic ring. The key step is the asymmetric transfer hydrogenation or hydrogenation using a chiral rhodium or ruthenium catalyst, which sets the (S)-stereocenter with high fidelity.[2] Subsequent N-methylation and protection steps furnish the final product.
// Nodes A [label="3-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Benzyl-3-aminopyridinium salt", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="(S)-N-Benzyl-3-aminopiperidine", fillcolor="#E6F4EA", fontcolor="#202124"]; D [label="(S)-N-Benzyl-N'-methyl-3-aminopiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="(S)-tert-Butyl\nbenzyl(methyl)piperidin-3-ylcarbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="(S)-tert-Butyl\nmethyl(piperidin-3-yl)carbamate", fillcolor="#D6EAF8", fontcolor="#202124"];
// Edges A -> B [label="1. Benzyl Bromide"]; B -> C [label="2. Asymmetric Hydrogenation\n(e.g., Rh-catalyst, H₂)"]; C -> D [label="3. Reductive Amination\n(Formaldehyde, NaBH(OAc)₃)"]; D -> E [label="4. Boc Protection\n(Boc₂O, Base)"]; E -> F [label="5. Debenzylation\n(H₂, Pd/C)"]; }
Caption: Workflow for Asymmetric Hydrogenation Route.
Expertise & Mechanistic Insights
The success of this route hinges on the asymmetric reduction step. Chiral phosphine ligands coordinated to a rhodium center create a chiral environment that differentiates between the two prochiral faces of the pyridinium ring during hydrogenation. This leads to the preferential formation of one enantiomer.[3][4] The N-benzyl group serves a dual purpose: it activates the pyridine ring for reduction and can later be removed under standard hydrogenolysis conditions without affecting the Boc-protecting group. Reductive amination is a reliable method for introducing the methyl group onto the secondary amine.
Experimental Protocol (Representative)
-
Synthesis of 1-benzyl-3-aminopyridin-1-ium bromide: 3-Aminopyridine (1.0 eq) is dissolved in acetone. Benzyl bromide (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold acetone, and dried to yield the pyridinium salt.
-
Asymmetric Hydrogenation: The pyridinium salt (1.0 eq) and a chiral Rhodium-catalyst like [Rh(COD)Cl]₂ with a chiral bisphosphine ligand (e.g., (R)-BINAP) (0.01 eq) are placed in a pressure vessel under an inert atmosphere. Degassed methanol is added, and the vessel is pressurized with H₂ (50 bar). The reaction is stirred at 40 °C for 24 hours. After cooling and depressurization, the solvent is removed under reduced pressure.
-
Reductive Amination: The crude (S)-1-benzylpiperidin-3-amine is dissolved in dichloromethane. Acetic acid (1.2 eq) and aqueous formaldehyde (37%, 1.5 eq) are added. The mixture is stirred for 1 hour before sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred overnight.
-
Boc Protection: The crude product from the previous step is dissolved in THF and water. Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). The reaction is stirred for 6 hours.
-
Debenzylation: The protected piperidine is dissolved in methanol, and 10% Palladium on carbon (5 mol%) is added. The mixture is hydrogenated at 50 psi overnight. The catalyst is filtered through Celite®, and the filtrate is concentrated to give the final product.
Route 2: Synthesis from a Chiral Pool Precursor (L-Glutamic Acid)
This classical approach leverages a naturally occurring, inexpensive chiral molecule as the starting point, ensuring the correct stereochemistry from the outset.
Conceptual Workflow
L-glutamic acid is converted to a protected diol through esterification, N-protection, and reduction. The diol is then transformed into a ditosylate, a good leaving group, which facilitates a double nucleophilic substitution and cyclization upon reaction with methylamine to form the N-methyl piperidine ring. A final deprotection step yields the desired amine, which is then Boc-protected.
// Nodes A [label="L-Glutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="(S)-Diethyl 2-(Boc-amino)pentanedioate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="(S)-tert-Butyl\n(1,5-dihydroxypentan-2-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Corresponding Ditosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="(S)-tert-Butyl\n(1-methylpiperidin-3-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="(S)-tert-Butyl\nmethyl(piperidin-3-yl)carbamate", fillcolor="#D6EAF8", fontcolor="#202124"];
// Edges A -> B [label="1. Esterification (EtOH, SOCl₂)\n2. Boc Protection (Boc₂O)"]; B -> C [label="3. Reduction (NaBH₄)"]; C -> D [label="4. Tosylation (TsCl, Pyridine)"]; D -> E [label="5. Cyclization (Methylamine)"]; // This route leads to a different final product, so a modification is needed. // Let's adjust the workflow to be more accurate for the target molecule. // The route should probably go through 3-aminopiperidine first, then methylation. // Let's redraw based on a more plausible sequence.
// Re-defining nodes for a more logical sequence for the target molecule A2 [label="L-Glutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B2 [label="(S)-N-Boc-glutamic acid diester", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="(S)-N-Boc-2-amino-1,5-pentanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="Corresponding Ditosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E2 [label="(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; F2 [label="(S)-tert-Butyl piperidin-3-ylcarbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; G2 [label="(S)-tert-Butyl (1-benzylpiperidin-3-yl)(methyl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [label="(S)-tert-Butyl\nmethyl(piperidin-3-yl)carbamate", fillcolor="#D6EAF8", fontcolor="#202124"];
// Edges for the revised, more plausible workflow A2 -> B2 [label="1. Protection & Esterification"]; B2 -> C2 [label="2. Reduction (NaBH₄)"]; C2 -> D2 [label="3. Tosylation (TsCl)"]; D2 -> E2 [label="4. Cyclization (Benzylamine)"]; E2 -> F2 [label="5. Debenzylation (H₂, Pd/C)"]; F2 -> G2 [label="6. N-Methylation & N-Benzylation\n(Not ideal, let's rethink)"];
// Let's try a third, more direct logical flow from the chiral pool. // The key is WHEN to introduce the methyl group. Let's assume cyclization with methylamine.
A3 [label="L-Glutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B3 [label="(S)-N-Boc-glutamic acid diester", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="(S)-N-Boc-2-amino-1,5-pentanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; D3 [label="Corresponding Ditosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E3 [label="(S)-tert-Butyl (piperidin-3-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124", tooltip="This intermediate is commercially available"]; F3 [label="(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; G3 [label="(S)-tert-Butyl (1-benzylpiperidin-3-yl)(methyl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; H3 [label="(S)-tert-Butyl\nmethyl(piperidin-3-yl)carbamate", fillcolor="#D6EAF8", fontcolor="#202124"];
// This is a more practical route starting from a known intermediate. E3 -> F3 [label="1. N-Benzylation\n(BnBr, K₂CO₃)"]; F3 -> G3 [label="2. N-Methylation\n(NaH, MeI)"]; G3 -> H3 [label="3. Debenzylation\n(H₂, Pd/C)"];
}
Caption: Workflow from a Chiral Piperidine Intermediate.
Expertise & Mechanistic Insights
While a full synthesis from L-glutamic acid is feasible, a more practical variant of this strategy starts with the commercially available intermediate (S)-tert-butyl piperidin-3-ylcarbamate, which is itself often derived from chiral pool methods.[5] This approach significantly shortens the synthetic sequence. The protocol involves protecting the piperidine nitrogen, typically as a benzyl ether, which allows for the subsequent deprotonation and methylation of the less sterically hindered carbamate nitrogen. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for deprotonating the carbamate nitrogen without competing side reactions. Finally, the temporary benzyl protecting group is selectively removed via catalytic hydrogenation.
Experimental Protocol (Starting from (S)-tert-Butyl piperidin-3-ylcarbamate)
-
N-Benzylation: To a solution of (S)-tert-Butyl piperidin-3-ylcarbamate (1.0 eq) in acetonitrile, potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq) are added. The mixture is heated to reflux for 8 hours. After cooling, the solids are filtered off, and the solvent is evaporated. The residue is purified by column chromatography.
-
N-Methylation: The N-benzylated intermediate (1.0 eq) is dissolved in dry THF and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with ethyl acetate.
-
Debenzylation: The crude product is dissolved in ethanol, and 10% Palladium on carbon (5 mol%) is added. The mixture is placed under an atmosphere of hydrogen (50 psi) and stirred vigorously overnight. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated under reduced pressure to yield the final product.
Route 3: Resolution of a Racemic Mixture
This classical method involves the non-stereoselective synthesis of the target molecule or a precursor, followed by separation of the enantiomers. This is often a scalable and cost-effective approach, particularly if an efficient resolution agent and procedure can be identified.
Conceptual Workflow
The synthesis starts with an achiral precursor, such as 3-aminopyridine. This is converted to racemic N-Boc-N-methyl-3-aminopiperidine via hydrogenation of the pyridine ring, followed by methylation and Boc-protection (the order of steps can vary). The key step is the resolution, where a chiral acid (e.g., dibenzoyl-L-tartaric acid) is used to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer.
// Nodes A [label="3-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="rac-3-Aminopiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="rac-tert-Butyl\nmethyl(piperidin-3-yl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Diastereomeric Salts\n(with Chiral Acid)", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="Isolated (S, R, R)-Salt", fillcolor="#E6F4EA", fontcolor="#202124"]; F [label="(S)-tert-Butyl\nmethyl(piperidin-3-yl)carbamate", fillcolor="#D6EAF8", fontcolor="#202124"];
// Edges A -> B [label="1. Hydrogenation\n(e.g., Ru/C, H₂)"]; B -> C [label="2. N-Methylation\n3. Boc Protection"]; C -> D [label="4. Resolution\n(e.g., Dibenzoyl-L-tartaric acid)"]; D -> E [label="5. Fractional Crystallization"]; E -> F [label="6. Base Treatment\n(e.g., aq. NaHCO₃)"]; }
Caption: Workflow for the Classical Resolution Route.
Expertise & Mechanistic Insights
The principle of resolution relies on the conversion of a mixture of enantiomers into a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point), which can be exploited for separation. The choice of resolving agent is critical and often requires empirical screening to find one that provides well-defined, easily separable crystalline salts with the desired enantiomer. The theoretical maximum yield for this process is 50% for the desired enantiomer, although racemization and recycling of the unwanted enantiomer can be implemented in more advanced process schemes to improve overall efficiency.
Experimental Protocol (Representative)
-
Synthesis of racemic 3-aminopiperidine: 3-Aminopyridine is hydrogenated over a Ruthenium on carbon catalyst in water at high pressure and temperature.
-
Synthesis of racemic carbamate: The crude racemic 3-aminopiperidine is subjected to reductive amination with formaldehyde followed by Boc-protection as described in Route 1.
-
Resolution: The racemic carbamate (1.0 eq) is dissolved in hot methanol. A solution of (-)-O,O'-Di-p-toluoyl-L-tartaric acid (1.0 eq) in hot methanol is added. The solution is allowed to cool slowly to room temperature and then stored at 4 °C for 24 hours to allow for crystallization.[6]
-
Isolation of (S)-enantiomer: The crystalline solid is collected by filtration and washed with cold methanol. To confirm enrichment, a small sample can be basified and analyzed by chiral HPLC. The recrystallization process may be repeated to achieve the desired enantiomeric excess (>99%).
-
Liberation of the Free Base: The purified diastereomeric salt is suspended in a mixture of water and ethyl acetate. A saturated aqueous solution of sodium bicarbonate is added until the pH is > 9. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the enantiomerically pure final product.
Comparative Analysis
| Feature | Route 1: Asymmetric Hydrogenation | Route 2: Chiral Pool Intermediate | Route 3: Classical Resolution |
| Overall Yield | Moderate to High (e.g., 60-80%) | High (e.g., >85% from intermediate) | Low (Theoretically max 50%) |
| Purity (ee) | Typically Excellent (>98% ee) | Excellent (>99% ee, inherent) | Excellent (>99% ee after recrystallization) |
| Number of Steps | 4-5 steps | 3 steps (from intermediate) | 4-5 steps |
| Starting Materials | Simple pyridines | Chiral piperidine intermediate | Simple pyridines, chiral acid |
| Key Reagents | Expensive chiral catalysts (Rh, Ru) | Standard reagents (NaH, MeI, Pd/C) | Inexpensive chiral resolving agents |
| Scalability | Can be challenging due to catalyst cost/sourcing | Excellent, highly scalable | Excellent, well-established industrial method |
| Advantages | Elegant, high ee, atom-economical | Short, high-yielding, reliable stereocontrol | Cost-effective, robust, avoids chiral catalysts |
| Disadvantages | High cost of chiral catalysts, catalyst screening may be needed | Relies on availability/cost of chiral starting material | Loses at least 50% of material, requires optimization of crystallization |
Conclusion and Recommendation
The choice of synthetic route to this compound is a strategic decision dictated by the specific needs of the research or development program.
-
For early-stage discovery and small-scale synthesis, where access to material is prioritized and cost is less of a concern, Route 2 (from a commercial chiral intermediate) is the most straightforward and efficient option. It offers a short, reliable path to high-purity material.
-
For large-scale process development and manufacturing, a thorough evaluation of Route 1 (Asymmetric Hydrogenation) and Route 3 (Resolution) is warranted. While the resolution route is traditionally favored for its low-cost reagents and robustness, it is inherently less efficient. The asymmetric hydrogenation route, despite its higher initial catalyst investment, offers a more modern, sustainable, and potentially more cost-effective path at scale if the catalyst performance is high.
Ultimately, the optimal route will balance factors of cost, speed, scalability, and the available expertise and equipment within the laboratory or manufacturing facility.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. This guide provides an in-depth, procedural framework for the safe handling of (S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS No. 172478-01-2), a piperidine derivative commonly used as a building block in organic synthesis. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to cultivate a culture of safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its structural analogs present a specific set of hazards that dictate our safety protocols. While a comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related piperidine and carbamate compounds allows for a robust risk assessment. The primary hazards are associated with direct contact and inhalation.
According to the Globally Harmonized System (GHS), similar compounds are classified as causing skin irritation, serious eye irritation or damage, and potential respiratory irritation[1][2][3]. The piperidine moiety itself is known to be absorbable through the skin and can be corrosive[4][5]. Carbamates as a class can also present risks, including potential effects on the nervous system[6]. Therefore, our handling strategy must be centered on preventing skin and eye contact, and minimizing the generation of dust or aerosols.
| Hazard Category | Description | Primary Exposure Routes | GHS Classification (based on analogs) |
| Skin Irritation/Corrosion | Causes skin irritation upon direct contact. Prolonged contact may lead to more severe effects. Piperidine derivatives can be absorbed through the skin[4][5]. | Dermal | H315: Causes skin irritation[1][3] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage upon contact with eyes or mucous membranes[1][3]. | Ocular | H318/H319: Causes serious eye damage/irritation[1][3] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract[1][3]. | Inhalation | H335: May cause respiratory irritation[1][3] |
| Acute Toxicity (Oral) | Some piperidine carbamate derivatives are classified as harmful if swallowed[7]. | Ingestion | H302: Harmful if swallowed[2] |
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a one-size-fits-all solution; it is the outcome of a thorough risk assessment. For this compound, a multi-layered defense is required. All handling of this compound should occur within a certified chemical fume hood or a similarly effective ventilated enclosure to minimize inhalation exposure[1][8].
| PPE Category | Specification | Rationale & Causality |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards[9]. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against accidental splashes of solutions or projection of solid particles, preventing direct contact with the eyes which could lead to serious damage[1][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene)[6]. Gloves must be inspected for integrity before each use. | Prevents dermal absorption and skin irritation, which are primary routes of exposure and key hazards for piperidine and carbamate compounds[1][4][6]. Double-gloving is recommended for enhanced protection during high-risk procedures. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls or an apron should be worn over the lab coat[6][9]. | Minimizes the risk of skin contact from spills or splashes[6]. Contaminated clothing must be removed immediately and decontaminated before reuse[1][10]. |
| Respiratory Protection | Generally not required when handled within a properly functioning chemical fume hood. If dust or aerosols are generated outside of an enclosure, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts) is mandatory[6][9]. | Prevents inhalation of the compound, which can cause respiratory tract irritation[1][3]. The primary engineering control (fume hood) is the first line of defense. |
Operational Plans: From Preparation to Disposal
A robust safety plan encompasses every stage of the handling process. The following protocols are designed to be self-validating systems, ensuring safety is integrated into the workflow.
PPE Selection and Readiness Workflow
This workflow ensures that every researcher is equipped correctly before beginning any task.
Caption: Logical workflow for PPE selection, use, and disposal.
Step-by-Step Donning and Doffing Procedures
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don your lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection (if required): Perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Hand Protection: Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.
Doffing (Removing) Sequence: This procedure should be performed in an area designated to prevent the spread of contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside. Dispose of them in a designated hazardous waste container[1].
-
Body Protection: Unfasten the lab coat or suit, rolling it outwards and away from your body to contain any contaminants on the surface.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[1].
Spill Response and Waste Disposal Plan
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for hazardous waste disposal[1][8].
-
Decontaminate the spill area.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal:
-
All contaminated disposable PPE (gloves, coveralls) must be placed in a clearly labeled hazardous waste container.
-
The compound itself and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[1]. Do not discharge into drains or the environment[1][11].
Emergency First Aid Protocols
Should an exposure occur despite precautions, immediate action is critical.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[1][7]. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[8][11].
Always have the Safety Data Sheet (SDS) for the compound or a structurally similar one available for emergency responders[1].
Conclusion
The responsible use of this compound demands more than adherence to a list of rules; it requires a deep understanding of the risks and the rationale behind each protective measure. By integrating these protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and operational excellence.
References
- 1. aksci.com [aksci.com]
- 2. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
